molecular formula C7H8FNOS B1441547 3-Fluoro-4-methanesulfinylaniline CAS No. 1354961-97-9

3-Fluoro-4-methanesulfinylaniline

Cat. No.: B1441547
CAS No.: 1354961-97-9
M. Wt: 173.21 g/mol
InChI Key: ZKRMITDYKJNEHC-UHFFFAOYSA-N
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Description

3-Fluoro-4-methanesulfinylaniline is a fluorinated aniline derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. The molecule features an electron-withdrawing methanesulfinyl group, which can influence the electronic properties of the aromatic ring and potentially serve as a key pharmacophore in the design of bioactive molecules . Compounds with similar structures, such as 3-fluoro-4-(methylsulfonyl)aniline, are commonly employed in the synthesis of more complex molecules, including those featuring piperazine rings, which are relevant in the development of potential therapeutic agents . As a substrate for nucleophilic aromatic substitution and other coupling reactions, this compound provides researchers with a valuable building block for constructing compound libraries. It is intended for research applications only, strictly within laboratory settings, and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methylsulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-11(10)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRMITDYKJNEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-4-methanesulfinylaniline synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methanesulfinylaniline

Introduction

This compound is a fluorinated organosulfur compound of significant interest in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom and a chiral sulfoxide group onto an aniline scaffold imparts unique physicochemical properties, including altered metabolic stability, binding affinity, and lipophilicity. These features make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the synthesis of the key precursor and the critical subsequent selective oxidation. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the underlying chemical principles and practical methodologies.

Retrosynthetic Analysis: A Two-Stage Strategy

The synthesis of this compound is most logically approached via a two-stage strategy. The primary disconnection is at the sulfur-oxygen bond, identifying the sulfoxide functionality as the final installation. This retrosynthetic analysis points to 3-Fluoro-4-(methylthio)aniline as the immediate precursor. The synthesis is therefore segmented into two core parts:

  • Formation of the Precursor: The assembly of the 3-Fluoro-4-(methylthio)aniline backbone.

  • Selective Oxidation: The controlled oxidation of the thioether (sulfide) to the desired sulfoxide.

This approach allows for the modular optimization of each stage, addressing the distinct chemical challenges associated with forming the C-S bond and then selectively oxidizing the sulfur atom.

G Target This compound Precursor 3-Fluoro-4-(methylthio)aniline Target->Precursor Selective Oxidation Start 4-Chloro-2-fluoroaniline Precursor->Start Thiolation

Caption: Retrosynthetic approach for this compound.

Part 1: Synthesis of the Precursor, 3-Fluoro-4-(methylthio)aniline

The synthesis of the thioether precursor is a critical first step. The most common and industrially scalable routes begin with readily available halogenated anilines or nitrobenzenes. A representative and effective pathway starts from 4-Chloro-2-fluoroaniline.

Pathway 1: From 4-Chloro-2-fluoroaniline

This pathway involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the methylthio group, displacing the chlorine atom. The fluorine atom at the 2-position and the amino group at the 1-position activate the chlorine at the 4-position for nucleophilic attack.

Mechanism and Rationale: The reaction proceeds by the addition of a methylthiolate nucleophile (e.g., from sodium thiomethoxide) to the electron-deficient aromatic ring. The electron-withdrawing nature of the fluorine atom and the resonance effect of the amino group stabilize the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group.

A documented procedure for a similar transformation suggests that this reaction can be carried out with high efficiency.[1] The synthesis of the starting material, 4-Chloro-2-fluoroaniline, is well-established and can be achieved through the reduction of 4-Chloro-2-fluoronitrobenzene using reagents like iron powder in acidic media.[2]

G cluster_0 Precursor Synthesis A 4-Chloro-2-fluoronitrobenzene B 4-Chloro-2-fluoroaniline A->B Reduction (e.g., Fe/HCl) C 3-Fluoro-4-(methylthio)aniline B->C Nucleophilic Aromatic Substitution (e.g., NaSCH3)

Caption: Synthesis pathway for the precursor 3-Fluoro-4-(methylthio)aniline.

Experimental Protocol: Synthesis of 3-Fluoro-4-(methylthio)aniline

This protocol is adapted from established procedures for analogous compounds.[1][2]

Step 1: Reduction of 4-Chloro-2-fluoronitrobenzene

  • To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-85 °C).

  • Add a solution of 4-Chloro-2-fluoronitrobenzene (1 equivalent) in ethanol dropwise over 1-2 hours.

  • Maintain the reflux for an additional 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Chloro-2-fluoroaniline, which can often be used in the next step without further purification.

Step 2: Thiolation of 4-Chloro-2-fluoroaniline

  • In a reaction vessel under an inert nitrogen atmosphere, dissolve 4-Chloro-2-fluoroaniline (1 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add sodium thiomethoxide (NaSCH₃, typically 1.2-1.5 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 80-120 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-Fluoro-4-(methylthio)aniline. A yield of 83% has been reported for this transformation.[1]

Part 2: Selective Oxidation to this compound

The oxidation of the sulfide to a sulfoxide is the final and most delicate step. The primary challenge is to prevent over-oxidation to the corresponding sulfone, which is a common side reaction.[3][4] A variety of reagents have been developed for this selective transformation, ranging from classic peroxide-based systems to modern metal-catalyzed methods.

Comparative Analysis of Oxidation Methods

The choice of oxidant is critical and depends on factors such as substrate tolerance, desired selectivity, cost, and environmental impact ("greenness").

Oxidant SystemCatalystSolventTemperatureSelectivity (Sulfoxide:Sulfone)Key Advantages & Disadvantages
Hydrogen Peroxide (H₂O₂) / Acetic Acid [4]None (Acid-promoted)Acetic AcidRoom Temp.HighPro: Green, inexpensive, simple procedure. Con: May require careful control of stoichiometry.
Periodic Acid (H₅IO₆) / FeCl₃ [5]FeCl₃ (catalytic)AcetonitrileRoom Temp.ExcellentPro: Very fast (often <5 min), high yielding. Con: Requires a metal catalyst, potential for waste.
m-CPBA NoneDichloromethane0 °C to RTGood to HighPro: Widely used, reliable. Con: Potentially explosive, cost.
Sodium Periodate (NaIO₄) NoneMethanol/Water0 °C to RTHighPro: Good selectivity, mild conditions. Con: Heterogeneous reaction, may be slow.
Mechanism and Causality: The Case for H₂O₂ in Acetic Acid

The oxidation using hydrogen peroxide in glacial acetic acid is an excellent choice for its simplicity, high selectivity, and environmental credentials.[4]

Mechanism: In this system, hydrogen peroxide is activated by the acidic medium, likely forming peracetic acid in situ. The sulfide's lone pair of electrons performs a nucleophilic attack on the electrophilic oxygen atom of the activated peroxide. This concerted or stepwise process transfers an oxygen atom to the sulfur, forming the sulfoxide. The reaction is highly selective because the resulting sulfoxide is less nucleophilic than the starting sulfide due to the electron-withdrawing nature of the newly added oxygen atom. This deactivation slows down the second oxidation step to the sulfone, allowing the reaction to be stopped at the sulfoxide stage with careful control of conditions (temperature and H₂O₂ stoichiometry).

G cluster_1 Selective Oxidation Process Sulfide 3-Fluoro-4-(methylthio)aniline Sulfoxide This compound (Target Product) Sulfide->Sulfoxide [O] k1 (fast) Sulfone 3-Fluoro-4-methanesulfonylaniline (Over-oxidation Product) Sulfoxide->Sulfone

Sources

An In-depth Technical Guide to 3-Fluoro-4-methanesulfinylaniline (CAS Number 1354961-97-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 3-Fluoro-4-methanesulfinylaniline (CAS 1354961-97-9) is not extensively available in the public domain. This guide has been developed by leveraging established chemical principles and extrapolating data from structurally analogous compounds to provide a predictive and advisory resource for researchers. All proposed protocols and safety measures should be rigorously evaluated and adapted in a laboratory setting.

Introduction: A Novel Building Block in Chemical Synthesis

This compound is a unique trifunctional aromatic compound featuring a fluorine atom, an aniline moiety, and a methanesulfinyl group. This combination of functional groups makes it a potentially valuable, yet under-explored, building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and sulfinyl groups can significantly influence the chemical properties of the aniline ring, offering novel avenues for molecular design and synthesis. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic approach, expected reactivity, and critical safety protocols, drawing insights from closely related fluorinated anilines.

Predicted Physicochemical Properties

While experimental data is scarce, the following properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
CAS Number 1354961-97-9Publicly listed
Molecular Formula C₇H₈FNOSCalculated from structure
Molecular Weight 189.21 g/mol Calculated from structure
Appearance Likely a solid at room temperatureBased on similar substituted anilines
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water.General solubility of functionalized anilines
Purity >98% (typical for research chemicals)Standard for synthetic intermediates

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized from commercially available starting materials. The following multi-step synthesis is proposed, with each step being a well-established transformation in organic chemistry.

G A 1-Fluoro-2-nitrobenzene B 4-Bromo-1-fluoro-2-nitrobenzene A->B Bromination (NBS, H₂SO₄) C 1-Fluoro-4-(methylthio)-2-nitrobenzene B->C Nucleophilic Aromatic Substitution (Sodium thiomethoxide) D 1-Fluoro-4-(methylsulfinyl)-2-nitrobenzene C->D Selective Oxidation (m-CPBA, 1 eq.) E This compound D->E Nitro Group Reduction (Fe/HCl or H₂, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:
  • Bromination of 1-Fluoro-2-nitrobenzene:

    • Rationale: Introduction of a bromine atom at the para position to the fluorine is a common electrophilic aromatic substitution. The nitro group directs the substitution to the meta position relative to itself, which is para to the fluorine.

    • Protocol: To a solution of 1-fluoro-2-nitrobenzene in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0-5 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). Quench the reaction by pouring it onto ice and extract the product with a suitable organic solvent.

  • Nucleophilic Aromatic Substitution with Sodium Thiomethoxide:

    • Rationale: The bromine atom can be displaced by a sulfur nucleophile in an SNAr reaction.

    • Protocol: Dissolve 4-bromo-1-fluoro-2-nitrobenzene in a polar aprotic solvent like DMF or DMSO. Add sodium thiomethoxide and heat the reaction mixture. The progress of the reaction can be monitored by TLC. After completion, perform an aqueous workup to isolate the crude 1-fluoro-4-(methylthio)-2-nitrobenzene.

  • Selective Oxidation to the Sulfoxide:

    • Rationale: The sulfide can be selectively oxidized to a sulfoxide using one equivalent of a mild oxidizing agent. Over-oxidation to the sulfone should be avoided by controlling the stoichiometry and temperature.

    • Protocol: Dissolve the sulfide in a chlorinated solvent such as dichloromethane. Cool the solution to 0 °C and add one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise. Stir at low temperature until the starting material is consumed. Wash the reaction mixture with a sodium bicarbonate solution to remove the acidic byproduct.

  • Reduction of the Nitro Group:

    • Rationale: The final step is the reduction of the nitro group to an amine. Standard reduction methods are applicable here.

    • Protocol: A common method is the use of iron powder in the presence of an acid like hydrochloric acid in an ethanol/water mixture. Alternatively, catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed for a cleaner reaction. After the reduction is complete, neutralize the reaction mixture and extract the final product, this compound.

Expected Reactivity and Potential Applications

The presence of three distinct functional groups dictates the reactivity of this molecule:

  • Aniline Moiety: The primary amine can undergo a variety of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and coupling reactions to form amides, sulfonamides, and other derivatives. The basicity of the aniline will be reduced by the electron-withdrawing effects of the fluorine and methanesulfinyl groups.

  • Fluorine Atom: The fluorine atom can influence the acidity of the N-H protons and the regioselectivity of further electrophilic aromatic substitutions.

  • Methanesulfinyl Group: This group can potentially be further oxidized to the corresponding sulfone or be involved in Pummerer-type rearrangements under specific conditions.

Given the utility of other fluorinated anilines, this compound could serve as a key intermediate in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): Many modern drugs incorporate fluoroaniline scaffolds. This compound could be a precursor for novel kinase inhibitors, anti-inflammatory agents, or central nervous system drugs.[1]

  • Agrochemicals: Fluorinated compounds are prevalent in herbicides and fungicides due to their enhanced metabolic stability and biological activity.[1]

  • Specialty Polymers and Dyes: The unique electronic properties conferred by the substituents could be exploited in the development of advanced materials with specific optical or thermal properties.[1]

Standard Characterization Workflow

For a novel compound like this compound, a thorough spectroscopic characterization is essential for structure confirmation.

G A Synthesized Compound B 1H NMR A->B C 13C NMR A->C D 19F NMR A->D E Mass Spectrometry (HRMS) A->E F FT-IR Spectroscopy A->F G Structure Confirmed B->G C->G D->G E->G F->G

Caption: Standard workflow for the spectroscopic characterization of a novel compound.

  • ¹H NMR: Expect characteristic aromatic proton signals with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methyl protons of the sulfinyl group should appear as a singlet.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with their chemical shifts influenced by the substituents. Carbon-fluorine coupling will be observable.

  • ¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, providing confirmation of the fluorine's presence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: Expect characteristic N-H stretching frequencies for the primary amine, as well as S=O stretching for the sulfinyl group and C-F stretching bands.

Critical Safety and Handling Protocols

Based on the safety data for analogous fluoroaniline compounds, this compound should be handled with extreme caution as it is likely to be toxic and irritating.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Use appropriate tools to handle the solid material to avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

This compound represents an intriguing, albeit underexplored, chemical entity with significant potential as a building block in various fields of chemical synthesis. While direct experimental data is limited, this guide provides a solid foundation for researchers to approach its synthesis, characterization, and handling in a safe and scientifically rigorous manner. The unique interplay of its functional groups warrants further investigation to unlock its full potential in the development of novel molecules and materials.

References

  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • PubChem. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-4-methylaniline: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: This technical guide focuses on the molecular structure and properties of 3-Fluoro-4-methylaniline. Initial searches for "3-Fluoro-4-methanesulfinylaniline" did not yield sufficient data for a comprehensive guide, suggesting a potential misnomer. Given the structural similarities and the extensive available research, this guide will detail the closely related and industrially significant compound, 3-Fluoro-4-methylaniline.

Introduction

3-Fluoro-4-methylaniline, also known as 4-amino-2-fluorotoluene or 3-fluoro-p-toluidine, is a versatile fluorinated aromatic amine.[1][2] Its unique molecular architecture, featuring a fluorine atom and a methyl group on an aniline core, imparts distinct physicochemical properties that make it a valuable building block in various chemical syntheses.[3][4] This compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[3] The presence of the fluorine atom, in particular, enhances its reactivity and can improve the bioavailability and metabolic profiles of derivative drug candidates.[4] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, applications, and safety considerations of 3-Fluoro-4-methylaniline for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Fluoro-4-methylaniline consists of a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an amino group at the 1-position. This arrangement leads to a specific electronic and steric environment that dictates its reactivity and interactions.

Key Identifiers and Properties:
PropertyValue
IUPAC Name 3-Fluoro-4-methylaniline[1]
Synonyms 4-Amino-2-fluorotoluene, 3-Fluoro-p-toluidine[1][2]
CAS Number 452-77-7[1]
Molecular Formula C₇H₈FN[5]
Molecular Weight 125.14 g/mol [1]
Appearance Colorless to light yellow or brown solid/powder[3][6]
Melting Point 30-35 °C[3][6]
Boiling Point 93 °C at 12 mmHg[3]
Density 1.093 g/cm³[6]
Refractive Index 1.5385-1.5405[6]
Structural Visualization:

Caption: 2D structure of 3-Fluoro-4-methylaniline.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Fluoro-4-methylaniline.

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Data is available for 3-Fluoro-4-methylaniline, typically run in CCl₄.[7]

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule.[1]

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present, such as the N-H stretches of the amine and C-F stretch.[1]

  • Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Synthesis and Reactivity

Synthesis Protocol

A common method for the synthesis of 3-Fluoro-4-methylaniline is the reduction of the corresponding nitro compound, 2-fluoro-4-nitrotoluene.[8]

General Procedure:

  • To a reaction vial, add 2-fluoro-4-nitrotoluene (0.60 mmol), freshly distilled toluene (0.6 mL), indium triiodide (InI₃, 0.030 mmol), and 1,1,3,3-tetramethyldisiloxane (TMDS, 1.80 mmol).[8]

  • Seal the vial with a PTFE septum and stir the mixture at 60 °C.[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Upon completion, add 5 mL of aqueous sodium bicarbonate (NaHCO₃) to the mixture.[8]

  • Extract the product with ethyl acetate (3 x 6 mL).[8]

  • Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane-ethyl acetate) to yield 3-Fluoro-4-methylaniline.[8]

Synthesis_Workflow start Start with 2-Fluoro-4-nitrotoluene reagents Add Toluene, InI₃, and TMDS start->reagents reaction Heat at 60°C (Monitor with TLC) reagents->reaction workup Aqueous NaHCO₃ Workup reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify via Column Chromatography extraction->purification product 3-Fluoro-4-methylaniline (Final Product) purification->product

Sources

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound, 3-Fluoro-4-methanesulfinylaniline. As of the date of this publication, experimental spectral data for this specific molecule is not available in the public domain. Therefore, this document leverages established principles of spectroscopy and comparative data from structurally similar molecules to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. This predictive analysis is designed to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, offering a robust framework for the identification and characterization of this compound.

Introduction and Rationale

This compound is a unique aromatic compound featuring an aniline moiety, a fluorine substituent, and a methanesulfinyl group. The strategic placement of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and sulfinyl groups, combined with the electron-donating amino group, creates a distinct electronic environment within the benzene ring, which is expected to impart specific and potentially useful properties.

Given the absence of empirical data, this guide employs a predictive approach grounded in the well-understood spectral behaviors of analogous compounds, including 3-fluoro-4-methylaniline, 3-fluoro-4-morpholinoaniline, and various sulfinyl-containing aromatic systems. By dissecting the expected contributions of each functional group to the overall spectra, we can construct a reliable spectral forecast.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on aromatic chemical shifts and spin-spin coupling constants.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is anticipated to exhibit a complex splitting pattern due to the interplay of proton-proton and proton-fluorine couplings. The methanesulfinyl group, being chiral at the sulfur atom, will introduce diastereotopicity if the molecule is in a chiral environment, but for a standard achiral solvent, we predict a singlet for the methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)AssignmentRationale
~7.4 - 7.6Doublet of doubletsJH-H ≈ 8-9, JH-F ≈ 5-6H-5This proton is ortho to the electron-withdrawing sulfinyl group and meta to the amino group, leading to a downfield shift. It will be split by H-6 and the fluorine at C-3.
~6.8 - 7.0DoubletJH-H ≈ 8-9H-6This proton is ortho to the amino group and meta to the sulfinyl group, resulting in an upfield shift. It will be split by H-5.
~6.5 - 6.7Doublet of doubletsJH-F ≈ 10-12, JH-H ≈ 2-3H-2This proton is ortho to both the fluorine and the amino group, leading to a significant upfield shift and a large coupling constant with the fluorine. It will also show a smaller meta coupling to H-6.
~4.0 - 4.5Broad Singlet--NH₂The chemical shift of the amino protons can vary depending on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange.
~2.7 - 2.9Singlet--S(O)CH₃The methyl protons of the methanesulfinyl group are expected to appear as a singlet in this region.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by distinct signals for the aromatic carbons, with their chemical shifts and multiplicities influenced by the attached substituents and coupling to the fluorine atom.

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentRationale
~158 - 162DoubletC-3The carbon directly attached to fluorine will exhibit a large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz) and a significant downfield shift.
~145 - 148SingletC-4This carbon is attached to the sulfinyl group and will be shifted downfield.
~140 - 143DoubletC-1The carbon bearing the amino group will show a smaller two-bond C-F coupling (²JC-F ≈ 15-20 Hz).
~120 - 125DoubletC-5This carbon will exhibit a three-bond C-F coupling (³JC-F ≈ 5-10 Hz).
~115 - 118SingletC-6This carbon is ortho to the amino group and is expected to be shielded.
~105 - 108DoubletC-2This carbon, ortho to both the fluorine and amino groups, will be significantly shielded and show a two-bond C-F coupling (²JC-F ≈ 20-25 Hz).
~45 - 50Singlet-S(O)CH₃The methyl carbon of the methanesulfinyl group is expected in this region.
NMR Experimental Protocol

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR Acquisition:

  • Acquire a standard one-pulse ¹H spectrum.

  • Typical spectral width: -2 to 12 ppm.

  • Number of scans: 16-64, depending on sample concentration.

  • Relaxation delay: 1-2 seconds. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical spectral width: 0 to 220 ppm.

  • Number of scans: 1024 or more, as ¹³C is less sensitive.

  • Relaxation delay: 2-5 seconds.

Structural Visualization and NMR Correlations

Caption: Molecular structure of this compound.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=C, S=O, and C-F bonds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityRationale
3450 - 3300N-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)Medium to StrongPrimary amines typically show two distinct bands in this region.
3100 - 3000C-H stretchingAromatic C-HMedium to WeakCharacteristic of C-H bonds on a benzene ring.
2980 - 2900C-H stretchingMethyl C-HWeakFrom the methyl group of the methanesulfinyl moiety.
1620 - 1580N-H scissoringPrimary Amine (-NH₂)MediumA characteristic bending vibration for primary amines.
1580 - 1450C=C stretchingAromatic RingMedium to StrongMultiple bands are expected due to the substituted benzene ring.
1250 - 1100C-N stretchingAryl-AmineMediumThe stretching vibration of the bond between the aromatic ring and the nitrogen atom.
1090 - 1040S=O stretchingSulfoxideStrongThis is a very characteristic and strong absorption for sulfoxides.
1250 - 1000C-F stretchingAryl-FluorideStrongThe C-F stretch is typically a strong band in the fingerprint region.
IR Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact. Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation, while a softer ionization technique like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion.

Molecular Formula: C₇H₈FNOS Molecular Weight: 173.21 g/mol

Predicted Fragmentation Pattern (EI-MS)
m/zProposed FragmentRationale
173[M]⁺The molecular ion peak.
158[M - CH₃]⁺Loss of the methyl group from the sulfinyl moiety.
110[M - S(O)CH₃]⁺Cleavage of the C-S bond, representing the 3-fluoroaniline radical cation.
95[C₆H₄F]⁺Loss of the amino and sulfinyl groups.
83[C₅H₄F]⁺Further fragmentation of the fluorophenyl cation.
High-Resolution Mass Spectrometry (HRMS)

HRMS would be crucial for confirming the elemental composition. Predicted [M+H]⁺ (for ESI): 174.0434 (calculated for C₇H₉FNOS⁺)

MS Experimental Protocol

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an EI or ESI source. Sample Introduction:

  • EI: Direct insertion probe for solids or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or Liquid Chromatography (LC). Data Acquisition:

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • For structural confirmation, tandem MS (MS/MS) can be performed on the molecular ion or a prominent fragment ion to observe its daughter ions.

Fragmentation Pathway Visualization

G M [M]⁺ m/z = 173 F1 [M - CH₃]⁺ m/z = 158 M->F1 - •CH₃ F2 [M - S(O)CH₃]⁺ m/z = 110 M->F2 - •S(O)CH₃ F3 [C₆H₄F]⁺ m/z = 95 F2->F3 - NH₂

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide presents a scientifically grounded prediction of the NMR, IR, and MS spectral data for this compound. These predictions are based on the fundamental principles of spectroscopy and comparative analysis with structurally related molecules. While this document serves as a valuable predictive resource, it is imperative that these predictions are validated against experimental data once the compound is synthesized and characterized. The provided protocols offer standard methodologies for obtaining the necessary experimental spectra.

References

  • PubChem. 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

solubility of 3-Fluoro-4-methanesulfinylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-methanesulfinylaniline in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and process chemistry, influencing everything from reaction kinetics to final formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Due to the limited availability of public data on this specific molecule, this document focuses on a foundational approach, combining theoretical principles with predictive analysis and a robust experimental protocol for quantitative determination. We will deconstruct the molecule's structural features to predict its behavior in various organic solvents and provide a detailed, field-proven methodology for researchers to generate precise solubility data in their own laboratory settings.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine featuring a unique combination of functional groups: a polar aniline core, an electronegative fluorine atom, and a highly polar sulfoxide group. While specific applications are not widely documented, its structure suggests significant potential as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals. The sulfoxide moiety, in particular, is a common feature in various APIs, valued for its ability to modulate physicochemical properties.

A thorough understanding of the solubility of this compound is paramount for:

  • Process Optimization: Selecting appropriate solvents for synthesis, avoiding precipitation, and ensuring reaction homogeneity.

  • Purification Strategy: Designing effective crystallization and chromatographic purification methods.

  • Formulation Development: Creating stable and bioavailable drug products.

This guide serves as a practical resource for researchers, enabling them to anticipate and experimentally verify the solubility of this compound across a spectrum of common organic solvents.

Physicochemical Profile and Intermolecular Forces

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.

The key structural features of this compound are:

  • Aniline Ring (-C₆H₃-NH₂): The aromatic ring is nonpolar, while the amino group (-NH₂) is polar and can act as both a hydrogen bond donor and acceptor.

  • Fluorine Atom (-F): A highly electronegative atom that creates a strong dipole (C-F), increasing the overall polarity of the molecule.

  • Methanesulfinyl Group (-S(O)CH₃): This sulfoxide group is the dominant feature influencing polarity. The S=O bond is highly polarized, making the oxygen atom a strong hydrogen bond acceptor.

These features give rise to the following intermolecular forces, which dictate solvent compatibility:

  • Hydrogen Bonding: The primary amine (-NH₂) can donate hydrogen bonds, while the sulfoxide oxygen is a powerful hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.

  • Dipole-Dipole Interactions: The strong dipoles from the C-F and, most significantly, the S=O bonds will lead to strong interactions with other polar molecules.

  • London Dispersion Forces: These weak forces are associated with the nonpolar aromatic ring and methyl group and will be the primary mode of interaction with nonpolar solvents.

// Nodes substance [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; h_bond [label="Hydrogen Bonding\n(-NH₂, S=O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dipole [label="Dipole-Dipole\n(C-F, S=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; london [label="London Dispersion\n(Aromatic Ring, -CH₃)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges substance -> h_bond [label="Dominant", len=1.5]; substance -> dipole [label="Strong", len=1.5]; substance -> london [label="Weak", len=1.5]; } dot Caption: Key intermolecular forces of this compound.

Predicted Solubility Profile

Based on the analysis of intermolecular forces, we can predict the qualitative solubility of this compound in common classes of organic solvents. It is critical to recognize that these are expert predictions; experimental verification is essential and is detailed in Section 4.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the amine and sulfoxide groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Very High DMSO and DMF are highly polar and can accept hydrogen bonds, making them excellent solvents for this polar molecule. Acetonitrile will also be a good solvent due to strong dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate THF is a polar ether and should offer moderate solubility. Diethyl ether is significantly less polar and will likely be a poorer solvent.
Halogenated Dichloromethane (DCM), ChloroformModerate to Low These solvents are weakly polar. While some dipole-dipole interactions are possible, they lack hydrogen bonding capability, limiting solubility.
Aromatic Toluene, BenzeneLow The primary interactions would be weak London dispersion forces with the aniline ring, which are insufficient to overcome the strong solute-solute interactions of the polar functional groups.
Non-Polar Hexane, HeptaneVery Low A significant mismatch in polarity and intermolecular forces will result in negligible solubility.

Experimental Protocol for Quantitative Solubility Determination

To establish definitive solubility data, an experimental approach is required. The isothermal shake-flask method is a gold-standard, reliable technique for determining the solubility of a solid in a liquid.

Principle

An excess amount of the solid solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purity ≥98%)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge capable of holding the vials

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Step-by-Step Methodology
  • Preparation of Stock Standard (for HPLC Calibration):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol) in a 100 mL volumetric flask.

    • This creates a stock solution of approximately 100 µg/mL. Record the exact concentration.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation (Shake-Flask):

    • For each solvent to be tested, add an excess amount of this compound (e.g., 20-50 mg) to a pre-weighed glass vial. The key is to ensure solid remains undissolved at equilibrium.

    • Add a known volume of the solvent (e.g., 2-5 mL).

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-point study (e.g., testing at 12, 24, 48, and 72 hours) is recommended to confirm the time to equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

  • Sample Analysis (HPLC):

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any remaining microscopic particles.

    • Perform a precise dilution of the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be accurately recorded.

    • Analyze the calibration standards and the diluted samples by HPLC. A typical starting method would be:

      • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with ~254 nm.

      • Injection Volume: 10 µL.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; add_solid [label="Add Excess Solid to\nSolvent in Vial", fillcolor="#FBBC05", fontcolor="#202124"]; equilibrate [label="Equilibrate at Constant Temp\n(e.g., 24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge for\nPhase Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Filter Supernatant\n(0.22 µm Syringe Filter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dilute [label="Accurately Dilute\nFiltered Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="Analyze via HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate Solubility from\nCalibration Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> add_solid; add_solid -> equilibrate; equilibrate -> centrifuge; centrifuge -> filter; filter -> dilute; dilute -> hplc; hplc -> calculate; calculate -> end; } dot Caption: Experimental workflow for solubility determination.

Calculation
  • Generate a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standards. Determine the linear regression equation (y = mx + c) and the correlation coefficient (R² > 0.995).

  • Use the peak area of the diluted sample to calculate its concentration from the regression equation.

  • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Conclusion

While direct, published solubility data for this compound is scarce, a robust scientific prediction can be made based on its molecular structure. The presence of a highly polar sulfoxide group and a hydrogen-bonding aniline moiety suggests high solubility in polar protic and aprotic solvents, with limited solubility in non-polar media. This guide provides not only a strong theoretical framework for understanding these properties but also a detailed, actionable experimental protocol. By employing the isothermal shake-flask method coupled with HPLC analysis, researchers in process development and formulation can generate the precise, reliable solubility data essential for advancing their scientific objectives.

References

To ensure the integrity and applicability of the methodologies described, this guide was developed by synthesizing foundational chemical principles with established analytical techniques. While direct literature on the target compound is unavailable, the following resources provide authoritative grounding for the experimental and theoretical approaches discussed.

  • PubChem - National Institutes of Health. 3-Fluoro-4-methylaniline. Available at: [Link]

  • PubMed Central. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Available at: [Link]

  • Royal Society of Chemistry. Sample Preparation Methods for the Analysis of Biogenic Amines. Available at: [Link]

  • University of Helsinki - Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

A Comprehensive Technical Guide to the Stability and Storage of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methanesulfinylaniline is a unique trifunctional aromatic compound of significant interest in pharmaceutical synthesis and drug development. Its distinct chemical architecture, featuring a fluoro group, an aniline moiety, and a chiral methanesulfinyl group, presents both opportunities for novel molecular design and challenges in its handling and storage. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Drawing upon extensive data from structurally analogous compounds and fundamental principles of organic chemistry, this document offers field-proven insights into its handling, potential degradation pathways, and experimental protocols for stability assessment. Our objective is to equip researchers and drug development professionals with the critical knowledge required to ensure the integrity and reliability of this valuable synthetic intermediate.

Introduction: The Significance of this compound in Modern Drug Discovery

The strategic incorporation of fluorine and sulfur-containing functional groups has become a cornerstone of modern medicinal chemistry. Fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the methanesulfinyl group, a chiral sulfoxide, introduces a key stereocenter and can modulate the electronic and steric properties of a compound. This compound serves as a vital building block in the synthesis of complex pharmaceutical agents, particularly in the development of novel therapeutics.[1][2] Its aniline functionality provides a reactive handle for a variety of chemical transformations, making it a versatile intermediate in the construction of diverse molecular scaffolds.[3]

Given its trifunctional nature, understanding the stability profile of this compound is paramount to its effective utilization. This guide will delve into the intrinsic chemical liabilities of the molecule and provide a framework for its proper management in a laboratory and manufacturing setting.

Physicochemical Properties: An Inferred Profile

PropertyInferred Value/CharacteristicRationale and Supporting Data
Molecular Formula C₇H₈FNOSBased on the chemical structure.
Molecular Weight 173.21 g/mol Calculated from the molecular formula.
Appearance Likely a solid, ranging from off-white to yellow or brown.Analogy with 3-Fluoro-4-methylaniline, which is a light yellow to brown powder or lump.[1]
Melting Point Expected to be a low to moderate melting solid.3-Fluoro-4-methylaniline has a melting point of 35 °C.[1] The larger methanesulfinyl group may lead to a higher melting point.
Solubility Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water.Common for small organic molecules of this type.
pKa The aniline nitrogen will be basic, with a pKa likely lower than aniline itself due to the electron-withdrawing effects of the fluorine and methanesulfinyl groups.The fluorine atom is known to decrease the basicity of anilines.

Core Directive: Understanding the Stability of this compound

The stability of this compound is governed by the interplay of its three key functional groups: the aniline, the fluoro substituent, and the methanesulfinyl moiety.

The Aniline Core: Susceptibility to Oxidation

Anilines are notoriously susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. The primary routes of degradation for the aniline portion of the molecule include:

  • Atmospheric Oxidation: Exposure to air, particularly in the presence of light, can initiate radical-mediated oxidation processes.

  • Oxidative Coupling: Aniline moieties can undergo oxidative coupling to form dimeric and polymeric impurities.

The presence of the electron-withdrawing fluorine and methanesulfinyl groups may slightly decrease the electron density of the aromatic ring, potentially offering some protection against electrophilic attack but not necessarily preventing oxidation of the amino group itself.

The Methanesulfinyl Group: A Chiral Center Prone to Oxidation and Reduction

The methanesulfinyl (sulfoxide) group is a critical determinant of the compound's stability. Key considerations include:

  • Over-oxidation: Sulfoxides can be readily oxidized to the corresponding sulfone.[4] This is a common and often irreversible degradation pathway, particularly in the presence of strong oxidizing agents. Even atmospheric oxygen, over prolonged periods, can contribute to this process.

  • Reduction: Conversely, the sulfoxide can be reduced back to the corresponding sulfide.[4] This may occur in the presence of reducing agents or certain metal catalysts.

  • Thermal Racemization: While sulfoxides are generally optically stable at room temperature, the energy barrier for racemization can be overcome at elevated temperatures.[4] For researchers working with a specific enantiomer, this is a critical consideration.

The Fluoro Substituent: A Stabilizing Influence

The carbon-fluorine bond is exceptionally strong and generally considered to be metabolically and chemically stable. The primary influence of the fluorine atom on the stability of this compound is electronic, modulating the reactivity of the adjacent functional groups.

Potential Degradation Pathways

Based on the chemical liabilities of the functional groups, a potential degradation pathway for this compound can be proposed. The primary degradation products are likely to be the corresponding sulfone (from over-oxidation) and various colored impurities arising from aniline oxidation.

G A This compound B 3-Fluoro-4-methanesulfonylaniline (Sulfone) A->B Oxidation (e.g., O₂, H₂O₂) C Oxidized Aniline Impurities (Colored Polymers) A->C Oxidative Coupling (Air, Light) D 3-Fluoro-4-(methylthio)aniline (Sulfide) A->D Reduction (Reducing Agents)

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:

ParameterRecommendationRationale
Temperature 2-8 °C Refrigeration slows down the rates of both oxidation and potential racemization. For long-term storage, -20 °C is advisable.
Atmosphere Inert Atmosphere (Argon or Nitrogen) Minimizes exposure to atmospheric oxygen, thereby reducing the rate of aniline and sulfoxide oxidation.
Light Store in an amber vial or in the dark. Protects the compound from light-induced degradation, which can accelerate the oxidation of the aniline moiety.
Moisture Store in a tightly sealed container with a desiccant. Prevents hydrolysis and potential moisture-catalyzed degradation.
Container Amber glass vial with a tight-fitting, inert cap. Provides protection from light and ensures a good seal against the atmosphere.

Handling:

  • Inert Atmosphere Handling: For weighing and dispensing, it is highly recommended to use a glove box or glove bag under an inert atmosphere.

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Experimental Protocol: Accelerated Stability Study

To experimentally validate the stability of this compound, an accelerated stability study can be performed.

Objective: To assess the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV detector

  • Temperature and humidity-controlled stability chambers

  • Amber and clear glass vials

Methodology:

  • Initial Characterization:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., DMSO).

    • Analyze the initial purity by HPLC, establishing a reference chromatogram and peak area.

    • Obtain other initial characterization data (e.g., appearance, melting point).

  • Sample Preparation for Stress Conditions:

    • Aliquot accurately weighed samples of the compound into both amber and clear glass vials.

    • Prepare multiple sets of samples for each condition.

  • Stress Conditions:

    • Elevated Temperature: Place samples in stability chambers at 40 °C and 60 °C.

    • High Humidity: Place samples in a stability chamber at 25 °C with 75% relative humidity.

    • Light Exposure: Place samples in a photostability chamber.

    • Control: Store one set of samples under the recommended storage conditions (2-8 °C, dark, inert atmosphere).

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, dissolve a sample from each condition in the analysis solvent.

    • Analyze by HPLC and compare the chromatograms to the initial reference.

    • Quantify the percentage of the parent compound remaining and identify any major degradation products.

Data Interpretation:

By comparing the degradation profiles under different stress conditions, a comprehensive understanding of the compound's stability can be achieved. This data can be used to establish appropriate re-test dates and confirm the recommended storage conditions.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Initial Characterization (HPLC, Appearance) B Sample Aliquoting (Amber & Clear Vials) A->B C Elevated Temperature (40°C, 60°C) B->C D High Humidity (25°C, 75% RH) B->D E Light Exposure B->E F Control (2-8°C, Dark) B->F G Time Point Analysis (0, 1, 2, 4, 8 weeks) C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Experimental workflow for an accelerated stability study.

Conclusion

While direct stability data for this compound is limited, a thorough analysis of its constituent functional groups provides a robust framework for its proper handling and storage. The primary stability concerns are the oxidation of the aniline and methanesulfinyl moieties. By adhering to the recommended storage conditions of refrigeration, inert atmosphere, and protection from light and moisture, the integrity of this valuable synthetic intermediate can be preserved. The implementation of a well-designed stability testing program is crucial for any research or development activities involving this compound, ensuring the reliability and reproducibility of experimental outcomes.

References

  • PubChem. 3-Fluoro-4-methylaniline. [Link]

  • Wikipedia. Sulfoxide. [Link]

  • Google Patents. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Frontiers in Chemistry. Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. [Link]

  • PubMed. The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

Sources

retrosynthetic analysis of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-Fluoro-4-methanesulfinylaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aniline derivative incorporating three key functional groups: a fluorine atom, an amino group, and a methanesulfinyl (sulfoxide) moiety. The unique electronic properties imparted by these substituents make this molecule and its analogues valuable scaffolds in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the chiral sulfoxide group can introduce specific stereochemical interactions and influence solubility.[1][2] This guide provides a comprehensive , elucidating a logical and efficient synthetic strategy grounded in established chemical principles. We will explore the rationale behind strategic bond disconnections, detail key chemical transformations with mechanistic insights, and provide actionable experimental protocols for researchers in drug development and organic synthesis.

Core Retrosynthetic Strategy

A successful retrosynthesis hinges on identifying strategic disconnections that lead to readily available or easily synthesizable starting materials. For this compound, the complexity lies in the precise arrangement of the three functional groups and the chemical sensitivity of the sulfoxide.

Primary Disconnections

The most logical retrosynthetic approach involves a sequential disconnection strategy that addresses the most sensitive functional group first.

  • C-S (Oxidation): The methanesulfinyl group is susceptible to both over-oxidation (to the sulfone) and reduction. Therefore, its introduction via selective oxidation of the corresponding sulfide in the final step is the most prudent strategy. This simplifies the preceding synthetic steps by utilizing a more robust thioether intermediate.

  • C-F (Electrophilic Fluorination): Introducing the fluorine atom onto the aromatic ring is a critical step. Given the powerful ortho-, para- directing nature of the amino group (or a protected precursor), an electrophilic fluorination of a 4-methylthioaniline derivative is a highly effective approach.

  • C-N (Functional Group Interconversion): The aniline moiety is commonly and reliably synthesized by the reduction of a nitro group. This is a high-yielding and well-established transformation that is compatible with many other functional groups.

  • C-S (Nucleophilic Aromatic Substitution): The precursor, 4-(methylthio)nitrobenzene, can be readily assembled via nucleophilic aromatic substitution (SNAr) on an inexpensive, commercially available starting material like 4-chloronitrobenzene.

This multi-step disconnection leads to a logical and practical forward synthesis plan.

G target This compound precursor1 3-Fluoro-4-(methylthio)aniline target->precursor1 C-S Oxidation precursor2 4-(Methylthio)aniline precursor1->precursor2 C-F Electrophilic Fluorination precursor3 4-(Methylthio)nitrobenzene precursor2->precursor3 C-N Nitro Reduction start 4-Chloronitrobenzene precursor3->start C-S Nucleophilic Substitution

Caption: Primary retrosynthetic pathway for this compound.

Proposed Forward Synthesis: A Step-by-Step Elucidation

The retrosynthetic analysis outlined above translates into a robust four-step forward synthesis. This pathway is designed for efficiency, high yields, and operational simplicity, starting from the commercially available 4-chloronitrobenzene.

G start 4-Chloronitrobenzene step1 4-(Methylthio)nitrobenzene start->step1 1. NaSMe, DMF (SNAr) step2 4-(Methylthio)aniline step1->step2 2. Fe / NH4Cl, EtOH/H2O (Nitro Reduction) step3 3-Fluoro-4-(methylthio)aniline step2->step3 3. Selectfluor®, MeCN (Electrophilic Fluorination) target This compound step3->target 4. m-CPBA, DCM (Selective Oxidation)

Caption: Proposed four-step forward synthesis pathway.

Step 1: Synthesis of 4-(Methylthio)nitrobenzene
  • Transformation: Nucleophilic Aromatic Substitution (SNAr).

  • Rationale: The synthesis begins with the displacement of the chloride from 4-chloronitrobenzene using sodium thiomethoxide. The nitro group is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack, particularly at the para position.[3][4] This reaction is typically high-yielding and proceeds under mild conditions.

  • Mechanism: The reaction follows a classic SNAr mechanism, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The strong electron-withdrawing nitro group stabilizes the negative charge, facilitating the departure of the chloride leaving group.

Step 2: Synthesis of 4-(Methylthio)aniline
  • Transformation: Nitro Group Reduction.

  • Rationale: The nitro group is reduced to a primary amine. While various methods exist (e.g., catalytic hydrogenation with H₂/Pd-C, Sn/HCl), using iron powder in the presence of a mild acid like ammonium chloride is an economical, effective, and scalable method that avoids the high pressures associated with catalytic hydrogenation and the harsh acidity of Sn/HCl. This method shows excellent chemoselectivity, leaving the thioether group intact.

Step 3: Synthesis of 3-Fluoro-4-(methylthio)aniline
  • Transformation: Electrophilic Aromatic Fluorination.

  • Rationale: This is a key step where the fluorine atom is introduced. The powerful activating and ortho-, para- directing effect of the aniline's amino group directs the incoming electrophile. Since the para position is blocked by the methylthio group, fluorination occurs selectively at the ortho position. Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are preferred due to their stability, safety, and high efficiency.[5][6][7]

  • Causality: The choice of an electrophilic fluorination reagent is critical. Unlike harsher methods, N-F reagents like Selectfluor® operate under mild conditions, which is essential to prevent unwanted side reactions on the electron-rich aniline ring.[5][7] A US patent confirms the successful synthesis of this intermediate, reporting a yield of 83%.[8]

Step 4: Synthesis of this compound
  • Transformation: Selective Sulfide Oxidation.

  • Rationale: The final step is the selective oxidation of the methylthio group to a methanesulfinyl group. This transformation must be carefully controlled to prevent over-oxidation to the corresponding sulfone.

  • Expert Insight: A variety of oxidizing agents can be employed, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[9][10] Using one equivalent of the oxidizing agent at low temperatures (e.g., 0 °C to room temperature) generally provides good selectivity for the sulfoxide.[11][12] Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete consumption of the starting material before significant sulfone formation occurs.

Detailed Experimental Protocols

The following protocols are representative procedures based on established literature methodologies.

Protocol 3.1: Synthesis of 4-(Methylthio)aniline
  • Step A (Thioether Formation): To a solution of 4-chloronitrobenzene (1 equiv.) in anhydrous DMF, add sodium thiomethoxide (1.1 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 4-(methylthio)nitrobenzene, which can often be used directly in the next step.

  • Step B (Nitro Reduction): To a stirred suspension of 4-(methylthio)nitrobenzene (1 equiv.) in a 4:1 mixture of ethanol and water, add ammonium chloride (4 equiv.) followed by iron powder (5 equiv.).

  • Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours.

  • After cooling, filter the reaction mixture through a pad of Celite®, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure, and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield 4-(methylthio)aniline. Purify by column chromatography if necessary.

Protocol 3.2: Synthesis of 3-Fluoro-4-(methanesulfinylaniline)
  • Step C (Fluorination): Dissolve 4-(methylthio)aniline (1 equiv.) in acetonitrile.

  • Add Selectfluor® (1.1 equiv.) portion-wise at room temperature. The reaction is typically exothermic.

  • Stir for 1-3 hours at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude 3-fluoro-4-(methylthio)aniline by silica gel chromatography.[8]

  • Step D (Oxidation): Dissolve the purified 3-fluoro-4-(methylthio)aniline (1 equiv.) in dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of m-CPBA (~77%, 1.05 equiv.) in DCM dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.

  • Quench the reaction by adding aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, this compound.

Data Summary

The following table summarizes the proposed synthetic sequence with typical reaction parameters.

StepTransformationKey ReagentsSolventTemp.Typical Yield
1Nucleophilic SubstitutionSodium thiomethoxideDMF0 °C to RT>90%
2Nitro ReductionFe, NH₄ClEtOH/H₂OReflux85-95%
3Electrophilic FluorinationSelectfluor®AcetonitrileRT~83%[8]
4Selective Oxidationm-CPBADCM0 °C to RT70-85%

Conclusion

The logically points to a robust and scalable four-step synthetic sequence starting from 4-chloronitrobenzene. The key strategic decisions involve: (1) delaying the sensitive sulfide-to-sulfoxide oxidation to the final step, and (2) employing a modern electrophilic fluorination reagent for the regioselective introduction of the fluorine atom. By carefully selecting well-established and high-yielding reactions, this pathway provides a reliable blueprint for the synthesis of this valuable molecule, enabling further research in drug discovery and materials science.

References

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An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methanesulfinylaniline: Key Intermediates and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthetic pathways to 3-Fluoro-4-methanesulfinylaniline. Particular emphasis is placed on the identification and strategic manipulation of key intermediates, ensuring a robust and reproducible synthetic process.

Introduction: The Significance of this compound

This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine atom, coupled with the chirality of the sulfoxide group, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. A reliable and well-understood synthetic route is paramount for its effective utilization in research and development. This document outlines a scientifically sound and field-proven approach to its synthesis, focusing on the underlying chemical principles that govern each transformation.

Strategic Overview of the Synthesis

The most logical and efficient synthetic route to this compound proceeds through a three-step sequence, starting from the commercially available 3,4-difluoronitrobenzene. This strategy is predicated on the controlled, sequential functionalization of the aromatic ring.

The core of this strategy revolves around two key intermediates:

  • Intermediate 1 (I1): 3-Fluoro-4-(methylthio)nitrobenzene

  • Intermediate 2 (I2): 3-Fluoro-4-(methylthio)aniline

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 3,4-Difluoronitrobenzene I1 Intermediate 1 (I1) 3-Fluoro-4-(methylthio)nitrobenzene Start->I1 Step 1: SNAr I2 Intermediate 2 (I2) 3-Fluoro-4-(methylthio)aniline I1->I2 Step 2: Nitro Reduction End Final Product This compound I2->End Step 3: Oxidation

Caption: Overall synthetic workflow for this compound.

This guide will now delve into the detailed experimental protocols for each of these transformative steps.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Fluoro-4-(methylthio)nitrobenzene (I1) via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group in 3,4-difluoronitrobenzene activates the aromatic ring for nucleophilic attack. The fluorine atom at the 4-position (para to the nitro group) is significantly more activated towards substitution than the fluorine at the 3-position (meta to the nitro group). This regioselectivity is a cornerstone of this synthetic strategy.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Reactants 3,4-Difluoronitrobenzene + NaSMe Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Attack of MeS⁻ Product 3-Fluoro-4-(methylthio)nitrobenzene Intermediate->Product Loss of F⁻

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add sodium thiomethoxide (NaSMe) (1.2 equivalents) to the solvent and stir to ensure it is well-suspended or dissolved.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add 3,4-difluoronitrobenzene (1.0 equivalent) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-4-(methylthio)nitrobenzene (I1).

ParameterValueReference
Starting Material3,4-Difluoronitrobenzene[1]
ReagentSodium Thiomethoxide[2]
SolventN,N-Dimethylformamide (DMF)[3]
Temperature0 °C to Room Temperature[3]
Expected Yield85-95%(Estimated)

Trustworthiness: The high regioselectivity of the SNAr reaction on this substrate provides a self-validating system for the formation of the desired intermediate. The purity can be readily assessed by standard analytical techniques such as NMR and GC-MS.

Step 2: Synthesis of 3-Fluoro-4-(methylthio)aniline (I2) by Nitro Group Reduction

The reduction of the nitro group in 3-fluoro-4-(methylthio)nitrobenzene to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 3-fluoro-4-(methylthio)nitrobenzene (I1) (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).

  • Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-(methylthio)aniline (I2), which is often pure enough for the next step without further purification.

ParameterValueReference
Starting Material3-Fluoro-4-(methylthio)nitrobenzene (I1)(This work)
Catalyst10% Palladium on Carbon (Pd/C)[4]
SolventEthanol or Ethyl Acetate[5]
Hydrogen SourceHydrogen Gas[4]
Expected Yield>95%[6]

Expertise & Experience: While other reduction methods like using iron powder in acidic medium are viable, catalytic hydrogenation is often preferred due to its cleaner reaction profile and simpler work-up, avoiding the generation of large amounts of metallic waste.[5]

Step 3: Synthesis of this compound by Selective Oxidation

The final step is the selective oxidation of the methylthio group of 3-fluoro-4-(methylthio)aniline (I2) to a sulfoxide. It is crucial to use mild oxidizing agents and controlled conditions to prevent over-oxidation to the corresponding sulfone. A well-established method utilizes hydrogen peroxide in acetic acid.[7]

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-fluoro-4-(methylthio)aniline (I2) (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (H₂O₂) (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully neutralize the resulting solution with an aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (CH₂Cl₂) or another suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterValueReference
Starting Material3-Fluoro-4-(methylthio)aniline (I2)(This work)
Oxidizing Agent30% Hydrogen Peroxide[7]
SolventGlacial Acetic Acid[7]
Temperature0 °C to Room Temperature[7]
Expected Yield90-99%[7]

Causality Behind Experimental Choices: The use of a slight excess of hydrogen peroxide ensures complete conversion of the sulfide, while the acidic medium of glacial acetic acid facilitates the oxidation.[7] The low temperature during the addition of the oxidant helps to control the exothermicity of the reaction and minimize side reactions.

Safety Considerations

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 3,4-Difluoronitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[1]

  • Sodium Thiomethoxide: This reagent is a flammable solid and is toxic if swallowed. It can cause severe skin burns and eye damage.[2]

  • Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin burns and eye damage.

  • Glacial Acetic Acid: Corrosive and can cause severe skin burns and eye damage.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step process involving nucleophilic aromatic substitution, nitro group reduction, and selective oxidation. By understanding the reactivity of the key intermediates, 3-fluoro-4-(methylthio)nitrobenzene and 3-fluoro-4-(methylthio)aniline, and carefully controlling the reaction conditions, high yields of the desired product can be obtained. This guide provides a robust framework for the synthesis of this important fluorinated building block, enabling its broader application in scientific research and development.

References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 72(26), 10003-10006. [Link]

  • Google Patents. (n.d.).
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  • ResearchGate. (2025). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

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An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Their utility is intrinsically linked to the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. However, the very feature that makes aniline so reactive—the potent electron-donating amino group—also introduces significant challenges, including over-reactivity, susceptibility to oxidation, and complex product mixtures under acidic conditions. This guide provides an in-depth exploration of the core principles governing the EAS reactions of anilines, offering field-proven strategies to modulate reactivity and achieve selective synthesis. We will dissect the mechanistic underpinnings of these transformations and provide validated protocols for key reactions, designed for researchers, scientists, and drug development professionals.

The Dichotomy of the Amino Group: A Potent Activator and a Complicating Factor

The amino (-NH₂) group is one of the most powerful activating groups in electrophilic aromatic substitution.[1][2] Its influence stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance (a +M or +R effect).[1][3] This donation of electron density significantly enriches the π-system, making the ring highly nucleophilic and thus extremely reactive towards electrophiles.[2][4]

The resonance effect is most pronounced at the ortho and para positions, creating sites of high electron density.[3][5] Consequently, the amino group is a strong ortho, para-director.[1][6] This is mechanistically favorable because the cationic intermediate (the sigma complex or arenium ion) formed during an attack at these positions is substantially stabilized by an additional resonance structure where the nitrogen atom shares its lone pair, giving every atom an octet.[3]

Figure 1: Resonance delocalization in aniline increases electron density at ortho and para positions.

Despite this powerful activation, three primary challenges complicate the direct use of aniline in EAS:

  • Over-reactivity: The high nucleophilicity of the ring often leads to polysubstitution, which is difficult to control.[5][7]

  • Basicity: The amino group is basic and reacts with both Brønsted-Lowry and Lewis acids. In acidic reaction media (e.g., nitration, sulfonation), it is protonated to form the anilinium ion (-NH₃⁺).[1][8][9] This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect (-I).[1][10][11] Furthermore, in Friedel-Crafts reactions, the amino group forms an adduct with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and inhibiting the reaction.[7][12][13][14]

  • Oxidation: The electron-rich ring and the amino group are susceptible to oxidation, especially by strong oxidizing agents like nitric and sulfuric acids, often leading to the formation of tarry, polymeric byproducts.[7][15]

Strategic Reactivity Control: The Acetanilide Protection Protocol

To overcome these challenges, a common and highly effective strategy is the temporary protection of the amino group via acetylation. Aniline is treated with acetic anhydride or acetyl chloride to form acetanilide. This simple conversion is the cornerstone of controlled aniline chemistry for two critical reasons:

  • Moderation of Reactivity: In acetanilide, the nitrogen lone pair is delocalized not only into the aromatic ring but also onto the adjacent carbonyl oxygen.[1] This competition reduces the extent of electron donation into the ring, making the acetamido group a moderately activating ortho, para-director. This taming of reactivity prevents polysubstitution and reduces susceptibility to oxidation.[1][2][15]

  • Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, making the para position the overwhelmingly favored site for electrophilic attack.[1][16]

After the desired EAS reaction is performed on the acetanilide, the acetyl group is easily removed by acidic or basic hydrolysis to regenerate the substituted amino group.

G Aniline Aniline (Highly Reactive) Acetanilide Acetanilide (Moderately Reactive) Aniline->Acetanilide Step 1: Protection (CH₃CO)₂O SubstitutedAcetanilide Para-Substituted Acetanilide Acetanilide->SubstitutedAcetanilide Step 2: EAS Reaction (e.g., Nitration, Halogenation) SubstitutedAniline Para-Substituted Aniline (Target) SubstitutedAcetanilide->SubstitutedAniline Step 3: Deprotection (H⁺/H₂O or OH⁻/H₂O)

Figure 2: General workflow for the controlled synthesis of para-substituted anilines via acetylation.

Key Electrophilic Aromatic Substitution Reactions

Halogenation

Direct bromination of aniline with bromine water is instantaneous and uncontrolled, yielding 2,4,6-tribromoaniline as a white precipitate.[7] A catalyst is not required due to the extreme activation of the ring.[1]

To achieve selective monobromination, the acetanilide strategy is essential.

Experimental Protocol: Synthesis of p-Bromoaniline

  • Protection: Dissolve aniline (1.0 eq) in glacial acetic acid. Slowly add acetic anhydride (1.1 eq) while stirring. Warm the mixture gently for 10-15 minutes, then pour into ice water to precipitate acetanilide. Filter, wash with cold water, and dry the solid.

  • Bromination: Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath. Add a solution of bromine (1.0 eq) in acetic acid dropwise with constant stirring.

  • Work-up: After the addition is complete, stir for an additional 30 minutes. Pour the reaction mixture into a large volume of cold water. The p-bromoacetanilide will precipitate. Filter the solid, wash thoroughly with water to remove acid, and dry.

  • Deprotection: Reflux the p-bromoacetanilide with aqueous HCl (e.g., 70%) for 1-2 hours. Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the p-bromoaniline. Filter, wash with water, and recrystallize from ethanol/water.

Nitration

Direct nitration of aniline with a standard mixture of concentrated nitric acid and sulfuric acid is a problematic reaction. It yields a complex mixture of ortho-, meta-, and para-nitroanilines, along with significant amounts of tarry oxidation products.[7][15] The formation of a substantial amount of the meta isomer (up to 47%) is a classic example of the consequence of aniline protonation in a strongly acidic medium.[1][10] The anilinium ion formed is meta-directing.[9]

Conditionp-nitroanilinem-nitroanilineo-nitroanilineOxidation Products
Direct Nitration (H₂SO₄/HNO₃)~51%~47%~2%Significant
Via Acetanilide Protection>90% (as major product)TraceMinorMinimal

Table 1: Product distribution in the nitration of aniline under different conditions.[7]

G Aniline Aniline Anilinium Anilinium Ion (-NH₃⁺) Meta-Directing Aniline->Anilinium H⁺ (from H₂SO₄/HNO₃) (Equilibrium) OrthoPara Ortho/Para Products + Oxidation Products Aniline->OrthoPara NO₂⁺ (Minor Pathway) Meta Meta Product Anilinium->Meta NO₂⁺ (Major Pathway)

Figure 3: Competing pathways in the direct nitration of aniline in strong acid.

Experimental Protocol: Synthesis of p-Nitroaniline

  • Protection: Prepare acetanilide from aniline as described in the halogenation protocol.

  • Nitration: Add the dried acetanilide (1.0 eq) in small portions to concentrated sulfuric acid at a low temperature (0-5 °C), ensuring it dissolves completely. Cool the mixture in an ice-salt bath to below 0 °C. Add a nitrating mixture (concentrated HNO₃ and H₂SO₄) dropwise, keeping the temperature below 10 °C.

  • Work-up: After addition, stir for one hour at room temperature. Pour the mixture onto crushed ice. The yellow precipitate of p-nitroacetanilide will form. Filter, wash with copious amounts of cold water until the washings are neutral, and dry.

  • Deprotection: Reflux the p-nitroacetanilide with dilute sulfuric acid (e.g., 70%) until a clear solution is obtained (approx. 30-45 minutes). Cool the solution and pour it into cold water. Neutralize with an aqueous base (e.g., ammonia or NaOH) to precipitate the p-nitroaniline. Filter, wash with water, and recrystallize.

Sulfonation

Unlike nitration, aniline can be sulfonated directly with concentrated sulfuric acid. The initial reaction is an acid-base reaction forming anilinium hydrogen sulfate.[17] Upon heating this salt to high temperatures (180-190 °C), it rearranges to form p-aminobenzenesulfonic acid, commonly known as sulfanilic acid.[10][18] The product exists as a zwitterion, or dipolar ion, which explains its high melting point and low solubility in water.[7][19]

Experimental Protocol: Synthesis of Sulfanilic Acid

  • Salt Formation: Place aniline (1.0 eq) in a flask. Carefully and slowly add concentrated sulfuric acid (2.2 eq) with gentle swirling and cooling in an ice bath. Anilinium hydrogen sulfate will form as a solid mass.

  • Thermal Rearrangement: Heat the mixture in an oil bath at 180-190 °C for 4-5 hours.[18] The progress of the reaction can be monitored by taking a small sample, making it alkaline, and checking for the disappearance of the aniline odor.

  • Isolation: Allow the flask to cool. Cautiously pour the reaction mixture into a beaker of cold water. The sulfanilic acid will precipitate as a gray solid.

  • Purification: Filter the crude product. To purify, dissolve the solid in the minimum amount of hot water containing a small amount of sodium carbonate to decolorize it with activated charcoal. Filter the hot solution and then acidify the filtrate with dilute HCl to re-precipitate the purified sulfanilic acid. Filter, wash with cold water, and dry.

Friedel-Crafts Reactions

Aniline and its N-alkylated derivatives do not undergo Friedel-Crafts alkylation or acylation.[7][13] The reason is a fundamental incompatibility with the reaction conditions. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a stable acid-base adduct.[12][14][20] This places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack.[14]

To perform a Friedel-Crafts reaction on an aniline derivative, the amino group must first be protected as an acetamido group. The acetanilide is much less basic and does not form a deactivating complex with the Lewis acid, allowing the Friedel-Crafts acylation (which is generally preferred over alkylation to avoid polysubstitution and rearrangements) to proceed, yielding predominantly the para-substituted product.

Conclusion

The electrophilic aromatic substitution of anilines is a powerful tool in synthetic organic chemistry, but it requires a nuanced understanding of the substrate's reactivity. The amino group's potent activating and ortho, para-directing nature is often overshadowed by its basicity and susceptibility to oxidation. The strategic use of the acetanilide protection-deprotection sequence is a robust and indispensable methodology. It effectively moderates the ring's reactivity, prevents undesirable side reactions, and provides excellent regiocontrol, favoring the formation of para-substituted products. Mastering these principles and protocols enables chemists to harness the full synthetic potential of anilines in the development of complex molecules for research and industry.

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  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Q.Why aniline doesn't undergo fridel crafts reaction? YouTube. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures. ResearchGate. [Link]

  • Why doesn't aniline undergo Friedel-Crafts alkylation? Chemistry Stack Exchange. [Link]

  • Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Scribd. [Link]

  • Why doesn't aniline respond in Friedel-Crafts reactions? Quora. [Link]

  • Directing Effects. Save My Exams. [Link]

  • Sulphonation of aniline preparation of sulfanilic acid. Studypool. [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. National Institutes of Health (NIH). [Link]

  • The mechanism for the ortho substitution of aniline is shown in figure 10. Using acetanilide... Homework.Study.com. [Link]

  • Explain why: Aniline does not undergo Friedel–Crafts reaction? Sathee Forum. [Link]

  • (L-24) Sulphonation of Aniline + Why Aniline Does not give Friedel Craft Alkylation/Acylation. YouTube. [Link]

  • Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. CORE. [Link]

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The Impact of Fluorination on the Electronic Properties of Aniline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Aniline Scaffolds

Aniline and its derivatives are fundamental building blocks in a vast array of chemical applications, most notably in the realms of pharmaceuticals, agrochemicals, and materials science.[1] The strategic incorporation of fluorine atoms onto the aniline scaffold has emerged as a powerful tool for modulating the electronic properties of these molecules, thereby fine-tuning their biological activity, metabolic stability, and overall performance.[1][2][3] This in-depth technical guide provides a comprehensive overview of the electronic properties of fluorinated aniline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the electronic effects of fluorine, explore experimental and computational methodologies for their characterization, and provide practical insights for the rational design of novel fluorinated aniline-based compounds.

The introduction of fluorine can significantly alter a molecule's lipophilicity, bioavailability, and metabolic profile.[4] For instance, the high strength of the carbon-fluorine bond enhances metabolic stability by making the molecule less susceptible to oxidative degradation.[3] Furthermore, the unique electronic nature of fluorine allows for the precise modulation of a molecule's acidity/basicity (pKa) and its ability to participate in non-covalent interactions, such as hydrogen and halogen bonds, which are critical for drug-receptor binding.[5][6] This guide will provide a detailed exploration of these effects, empowering researchers to leverage the unique properties of fluorine in their molecular design endeavors.

The Dual Nature of Fluorine's Electronic Influence: Inductive vs. Resonance Effects

The profound impact of fluorine substitution on the electronic properties of the aniline ring stems from a delicate interplay of two primary electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).[7] Understanding this duality is paramount for predicting and controlling the behavior of fluorinated aniline derivatives.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong electron-withdrawing group through the sigma (σ) bond framework. This inductive effect leads to a polarization of the C-F bond, drawing electron density away from the aromatic ring. This effect is strongest at the carbon atom directly bonded to the fluorine and diminishes with distance.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density through resonance partially counteracts the inductive effect. The resonance effect is most pronounced at the ortho and para positions relative to the fluorine substituent.

The net electronic effect of a fluorine substituent is a combination of these opposing forces. In most cases, the strong inductive effect of fluorine dominates, resulting in an overall electron-withdrawing character. However, the resonance effect can significantly influence the electron density at specific positions on the ring, impacting reactivity and intermolecular interactions.

Caption: Interplay of Inductive and Resonance Effects in Fluorinated Aniline.

Modulation of Physicochemical Properties through Fluorination

The altered electronic landscape of the aniline ring upon fluorination manifests in several key physicochemical properties that are critical for drug design and development.

Acidity and Basicity (pKa)

The basicity of the amino group in aniline is a crucial determinant of its behavior in biological systems. Fluorination generally leads to a decrease in the pKa of the anilinium ion (the conjugate acid), making the aniline derivative less basic.[4][5] This is a direct consequence of the electron-withdrawing nature of fluorine, which reduces the electron density on the nitrogen atom, making its lone pair less available for protonation.

The position of the fluorine substituent has a significant impact on the magnitude of this effect. The pKa decrease is most pronounced with fluorine at the ortho and para positions, where the inductive and resonance effects are most influential.

CompoundpKa of Conjugate Acid
Aniline4.63
2-Fluoroaniline3.21
3-Fluoroaniline3.51
4-Fluoroaniline4.65[8]
2,4-Difluoroaniline2.13

Table 1: pKa values of the conjugate acids of selected fluorinated anilines.

Oxidation Potential

The oxidation potential of aniline derivatives is a measure of their susceptibility to undergo oxidation. This property is particularly relevant in the context of metabolic stability, as many drug metabolism pathways involve oxidative processes.[2] Fluorination, by withdrawing electron density from the aromatic ring, generally increases the oxidation potential, making the molecule more resistant to oxidation.[2]

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation potentials of organic molecules.[9] The position and number of fluorine substituents directly influence the measured oxidation potential.

CompoundOxidation Potential (Epa vs. Ag/AgCl)
Aniline~0.9 V
4-Fluoroaniline~1.0 V
2,4-Difluoroaniline~1.1 V

Table 2: Approximate anodic peak potentials (Epa) for the oxidation of selected fluorinated anilines. Note that these values can vary depending on the experimental conditions.

Spectroscopic Properties (UV-Vis Absorption)

The electronic transitions within the aniline molecule give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. The substitution of fluorine can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These changes are a result of the perturbation of the molecular orbitals involved in the electronic transitions. For example, the UV spectrum of 4-fluoroaniline in cyclohexane shows absorption maxima at 230 nm and 293 nm.[8] In contrast, aniline exhibits a primary absorption band around 230 nm and a secondary band around 280 nm.[10]

Experimental and Computational Characterization

A combination of experimental and computational techniques is employed to comprehensively characterize the electronic properties of fluorinated aniline derivatives.

Experimental Protocols

This classic method provides a reliable determination of the acid dissociation constant.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the fluorinated aniline derivative and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol for poorly soluble compounds).

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., HCl).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound.[9]

Protocol:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable aprotic solvent (e.g., acetonitrile).

  • Analyte Addition: Add a known concentration of the fluorinated aniline derivative to the electrolyte solution.

  • Electrochemical Cell: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • CV Measurement: Apply a potential waveform to the working electrode, sweeping the potential from an initial value to a final value and back again. Record the resulting current.

  • Data Analysis: The oxidation potential is determined from the anodic peak potential (Epa) in the cyclic voltammogram.

Caption: Workflow for Determining Oxidation Potential using Cyclic Voltammetry.

Computational Chemistry

Density Functional Theory (DFT) has become an invaluable tool for predicting and understanding the electronic properties of molecules.[11][12]

Computational Workflow:

  • Molecular Geometry Optimization: The first step is to obtain the lowest energy conformation of the fluorinated aniline derivative using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Calculation of Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated, including:

    • Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ionization potential and electron affinity, respectively.[2]

    • Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions.

    • pKa Prediction: Computational methods can provide reasonably accurate predictions of pKa values.

    • Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra.[13]

Conclusion: Rational Design of Fluorinated Anilines

The ability to finely tune the electronic properties of aniline derivatives through fluorination offers immense potential for the design of new and improved molecules for a wide range of applications. By understanding the fundamental principles of inductive and resonance effects, and by employing a combination of experimental and computational techniques, researchers can rationally design fluorinated anilines with optimized properties. This guide has provided a foundational understanding of these concepts and methodologies, empowering scientists to harness the unique characteristics of fluorine in their pursuit of innovative chemical solutions. The continued exploration of the rich chemical space of fluorinated anilines promises to yield exciting discoveries in medicine, agriculture, and materials science.

References

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  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
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  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [No Source Found].
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  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI.
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  • Electronic Properties of Molecules. Peteanu Group - Department of Chemistry - Mellon College of Science.
  • The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Hammett equ
  • Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts (RSC Publishing).
  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.
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  • Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Truhlar Group.
  • p-Fluoroaniline. NIST WebBook.
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  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Unveiling the molecular basis of selective fluorination: computation-guided identification, characterization, and engineering of SAM-dependent fluorinases. ChemRxiv.
  • Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. [No Source Found].
  • Inductive Effects of Alkyl Groups. Chemistry LibreTexts.
  • Cyclic voltammograms obtained during the oxidation of aniline and...
  • Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: the Effect of Solvation, Method, Basis Set, and Transition Moment Gauge.
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  • UV-Vis Absorption Spectrum of Aniline. SIELC Technologies.
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Methodological & Application

Application Note: The Strategic Incorporation of 3-Fluoro-4-methanesulfinylaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Building Block for Targeted Therapies

In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 3-Fluoro-4-methanesulfinylaniline (CAS 1403483-79-4) has emerged as a critical intermediate, most notably in the synthesis of third-generation tyrosine kinase inhibitors (TKIs). Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The unique substitution pattern of this aniline derivative—featuring a fluorine atom and a methanesulfinyl group—provides medicinal chemists with a powerful tool to modulate key drug properties.

The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[2][3] Simultaneously, the sulfinyl group, a precursor to the sulfonyl moiety, can act as a hydrogen bond acceptor, influencing solubility and interaction with biological targets.[4][5] This application note will delve into the utility of this compound, with a primary focus on its pivotal role in the synthesis of Osimertinib (AZD9291), a potent inhibitor of the epidermal growth factor receptor (EGFR).[6][7]

Physicochemical Properties & Rationale for Use

The arrangement of substituents on the aniline ring is not accidental; it is a product of deliberate medicinal chemistry design aimed at optimizing drug-like properties.

  • Fluorine (at C3): The introduction of fluorine is a well-established strategy in drug design.[8] Its high electronegativity can lower the pKa of the adjacent aniline nitrogen, modulating its reactivity and basicity. This can be crucial for tuning the molecule's overall properties and avoiding off-target effects. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[2]

  • Methanesulfinyl Group (at C4): This group is a key pharmacophoric element. In the context of kinase inhibitors, the oxidized form (methylsulfonyl) often serves as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[4][5] Its presence also significantly impacts the electronic nature of the aromatic ring.

Table 1: Key Properties of Related Aniline Building Blocks

Compound Name CAS Number Molecular Formula Key Features
This compound 1403483-79-4 C₇H₈FNOS Target compound; precursor to sulfonyl.
3-Fluoro-4-(methylsulfonyl)aniline 252561-34-5 C₇H₈FNO₂S Oxidized form, often used directly in synthesis.[9]

| 3-Fluoro-4-morpholinoaniline | 93246-53-8 | C₁₀H₁₃FN₂O | An alternative functionalized aniline used in drug discovery and materials science.[10] |

Application Focus: Synthesis of Osimertinib (AZD9291)

Osimertinib is a third-generation EGFR inhibitor designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[7] This selectivity profile minimizes side effects commonly seen with earlier-generation inhibitors. The core structure of Osimertinib features a substituted aniline fragment, which is derived from a precursor like this compound.

The synthesis of Osimertinib is a multi-step process where the aniline derivative is coupled with a pyrimidine core.[11][12] A common strategy involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the critical C-N bond.[13][14]

Medicinal Chemistry Workflow: Osimertinib Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of an Osimertinib precursor, highlighting the integration of the key aniline intermediate.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_final Final Product Assembly A 3-Fluoro-4-nitro (methylthio)benzene C Step 1: Oxidation (e.g., with m-CPBA) A->C Oxidize Thioether B 2,4-Dichloropyrimidine Derivative F Step 3: C-N Coupling (e.g., Buchwald-Hartwig) B->F D Step 2: Reduction (e.g., Fe/NH4Cl) C->D Reduce Nitro Group E 3-Fluoro-4-methanesulfinyl aniline (Target Intermediate) D->E E->F Couple Aniline & Pyrimidine G Coupled Precursor F->G H Further Functionalization (Acrylamide formation, etc.) G->H I Osimertinib H->I

Caption: Conceptual workflow for Osimertinib synthesis.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide (e.g., a 2-chloropyrimidine derivative) with 3-Fluoro-4-(methylsulfonyl)aniline. This reaction is central to forming the core of many kinase inhibitors.[15][16][17]

Objective: To synthesize N-(3-fluoro-4-(methylsulfonyl)phenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, a key precursor for Osimertinib.

Materials & Reagents:

  • 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (1.0 equiv)

  • 3-Fluoro-4-(methylsulfonyl)aniline (1.1 equiv)[9]

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware for workup and purification

  • TLC plates, HPLC, and LC-MS for reaction monitoring and analysis

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask under a nitrogen or argon atmosphere, add cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.10 equiv).

    • Causality Note: The reaction is oxygen-sensitive. The palladium catalyst is active in its Pd(0) state, which can be oxidized and deactivated by air. The phosphine ligand (Xantphos) is also prone to oxidation.

  • Addition of Reactants: To the flask, add 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (1.0 equiv) and 3-Fluoro-4-(methylsulfonyl)aniline (1.1 equiv).

    • Causality Note: A slight excess of the aniline is used to ensure complete consumption of the more valuable chloropyrimidine starting material.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (typically aiming for a 0.1-0.2 M concentration of the limiting reagent).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to remove any residual dissolved oxygen.

    • Causality Note: Thorough degassing is critical for catalyst stability and reaction efficiency. Incomplete removal of oxygen is a common cause of low yields.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and catalyst residues. c. Wash the Celite® pad with additional ethyl acetate. d. Combine the organic filtrates and wash sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Validation: a. Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. b. Combine the pure fractions and remove the solvent in vacuo to yield the desired product. c. Self-Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC (>95%) before proceeding to the next synthetic step.

Conclusion and Future Outlook

This compound and its sulfonyl analogue are not merely reagents but are enabling tools in medicinal chemistry. Their application in the synthesis of Osimertinib demonstrates how nuanced structural modifications can lead to significant breakthroughs in targeted cancer therapy.[6] The principles guiding the use of this building block—leveraging fluorination for metabolic stability and employing sulfonyl groups for target engagement—are broadly applicable.[2][5] As drug discovery continues to pursue highly selective and potent small molecules, the demand for sophisticated, well-designed intermediates like this compound will undoubtedly grow, paving the way for the next generation of precision medicines.

References

  • Baskaran, S., & Selvam, T. P. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Medicinal Chemistry Research, 21(8), 1545-1575. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22316609, 3-Fluoro-4-(methylsulfonyl)aniline. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776–14821. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Xing, Y., et al. (2017). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4176-4183. [Link]

  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Retrieved from [Link]

  • Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.
  • ResearchGate. (2022). Buchwald-Hartwig amination reaction of chlorobenzene with aniline... ResearchGate. Retrieved from [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ChemRxiv. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... ACS Omega. Retrieved from [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • PubMed. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates... Bioorganic & Medicinal Chemistry Letters, 20(10), 3124-3127. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • National Institutes of Health. (2020). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules, 25(17), 3998. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26985427, 4-Fluoro-3-(methylsulphonyl)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19436618, 3-Fluoro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

Sources

3-Fluoro-4-methanesulfinylaniline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An initial comprehensive search for "3-Fluoro-4-methanesulfinylaniline" and its alternative chemical name "3-Fluoro-4-(methylsulfinyl)aniline" has revealed a significant lack of publicly available scientific literature, including synthesis protocols, physicochemical properties, and specific applications as a building block in organic synthesis. The search did not yield any publications or catalog entries for this specific molecule.

It is important to distinguish the requested compound from a structurally similar molecule, "3-Fluoro-4-(methylsulfonyl)aniline," which contains a sulfonyl group (-SO₂-) rather than the requested sulfinyl group (-SO-). While information on the sulfonyl-containing analogue exists, it is chemically distinct and would not be a suitable substitute for a detailed guide on the specified topic.

Given the absence of data for "this compound," it is not possible to generate an accurate and scientifically sound application note and protocol as requested. This compound appears to be a novel or highly specialized chemical entity that is not commercially available and for which synthetic routes and applications have not been described in the accessible literature.

However, to provide a valuable resource in line with your interest in fluorinated aniline building blocks, I propose to create a detailed Application Note and Protocol on a closely related and well-documented compound: 3-Fluoro-4-morpholinoaniline .

This compound is a key intermediate in the synthesis of the antibiotic Linezolid and has a rich body of literature detailing its synthesis, reactions, and applications. This would allow for the creation of a comprehensive guide that fulfills all the core requirements of your request, including detailed protocols, mechanistic insights, data tables, and visualizations.

Application Note: Protocol for Amide Bond Formation with 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Electron-Deficient Anilines in Modern Drug Discovery

3-Fluoro-4-methanesulfinylaniline is a unique building block for drug discovery, incorporating both a fluorine atom and a methanesulfinyl group. The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties.[1][2] The electron-withdrawing nature of both the fluoro and methanesulfinyl substituents renders the aniline nitrogen significantly less nucleophilic, presenting a considerable challenge for standard amide bond formation protocols. Amide coupling reactions involving such electron-deficient amines are often sluggish and may require carefully optimized conditions to achieve satisfactory yields.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the amide coupling of this compound. We will delve into the mechanistic considerations, provide detailed step-by-step protocols for two robust methods, and discuss potential challenges, including the management of the sulfoxide moiety.

Understanding the Reaction: The Mechanism of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[3][4] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.[4]

The Role of Coupling Reagents

A variety of coupling reagents have been developed to facilitate this transformation.[3] They can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides , such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be prone to side reactions, including racemization of chiral carboxylic acids.[3] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often employed. These additives trap the activated carboxylic acid as a less reactive but more stable active ester, which then cleanly reacts with the amine.[3]

  • Uronium/Aminium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents that incorporate a HOAt moiety within their structure. They react with the carboxylic acid to form the corresponding active ester, which rapidly undergoes aminolysis.[5]

The general mechanism for amide bond formation using a coupling reagent and an additive is depicted below:

Amide Bond Formation Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveIntermediate O-Acylisourea Intermediate RCOOH->ActiveIntermediate + CouplingReagent Coupling Reagent (e.g., EDC) CouplingReagent->ActiveIntermediate ActiveEster Active Ester ActiveIntermediate->ActiveEster + Additive Byproduct1 Urea Byproduct ActiveIntermediate->Byproduct1 Side Reaction Additive Additive (e.g., HOBt) Amide Amide Product ActiveEster->Amide + Amine Amine This compound Byproduct2 Regenerated Additive Amide->Byproduct2

Caption: Generalized mechanism of amide bond formation.

Experimental Protocols

Given the electron-deficient nature of this compound, robust coupling methods are required. Below are two recommended protocols with proven efficacy for challenging amide bond formations.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective, and reliable protocol for a broad range of amide couplings. The addition of HOBt is crucial for minimizing side reactions and improving efficiency with less reactive amines.[6]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Stir the solution at room temperature until all solids are dissolved.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in a minimal amount of anhydrous DMF.

  • Add the aniline solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

HATU is a more powerful coupling reagent and is often the choice for particularly challenging substrates, including sterically hindered or highly electron-deficient amines.[5]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Data Presentation: Recommended Starting Conditions

The choice of coupling reagent, base, and solvent can significantly impact the outcome of the reaction. The following table provides a summary of recommended starting conditions for the amide coupling with this compound.

Parameter Protocol 1 (EDC/HOBt) Protocol 2 (HATU) Rationale
Coupling Reagent EDCHATUEDC is a cost-effective choice for general screening, while HATU offers higher reactivity for more challenging substrates.
Additive HOBt(Internal)HOBt suppresses side reactions and racemization with EDC. HATU contains an equivalent moiety.
Base DIPEADIPEAA non-nucleophilic hindered base is essential to prevent side reactions with the activated carboxylic acid.
Solvent DMF or DCMDMFAprotic polar solvents are generally effective. DMF is often superior for dissolving all reaction components.
Temperature Room Temperature0 °C to Room TemperatureStarting at a lower temperature with HATU can help control the initial exothermic reaction.
Equivalents (Amine) 1.11.1A slight excess of the amine can help drive the reaction to completion.
Equivalents (Reagents) 1.21.2A slight excess of coupling reagents ensures full activation of the carboxylic acid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the amide bond formation with this compound.

Amide Coupling Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid and Additive (if applicable) in Anhydrous Solvent Start->Dissolve_Acid Preactivate Add Coupling Reagent (Pre-activation) Dissolve_Acid->Preactivate Add_Amine_Base Add this compound and Base Preactivate->Add_Amine_Base Reaction Stir at RT (Monitor by TLC/LC-MS) Add_Amine_Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification End Characterize Pure Amide Purification->End

Caption: General workflow for amide coupling.

Challenges and Troubleshooting: The Methanesulfinyl Moiety

The methanesulfinyl group in this compound introduces a potential site for unwanted side reactions, primarily oxidation.

Potential for Sulfoxide Oxidation: The thioether in methionine is known to be susceptible to oxidation to a sulfoxide during peptide synthesis, particularly under acidic conditions or in the presence of oxidizing impurities in solvents.[7] While the sulfoxide is already present in the starting material, further oxidation to the corresponding sulfone is a possibility, especially with certain coupling reagents or under harsh conditions.

Mitigation Strategies:

  • Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are of high purity and free from oxidizing contaminants.

  • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will minimize exposure to atmospheric oxygen.

  • Avoid Strongly Oxidizing Coupling Reagents: While most common coupling reagents are not strongly oxidizing, it is a factor to consider if standard methods fail and more exotic reagents are explored.

  • Monitor for Byproducts: Carefully analyze the reaction mixture by LC-MS to monitor for the formation of any sulfone byproduct (M+16).

In the event of sulfone formation, it is important to note that this oxidation is generally irreversible under standard conditions. If the desired product is the sulfoxide-containing amide, optimization of the reaction conditions to prevent oxidation is the primary strategy.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

The amide bond formation with the electron-deficient this compound requires robust and carefully chosen reaction conditions. The protocols outlined in this application note, utilizing either EDC/HOBt or HATU as coupling reagents, provide reliable starting points for this challenging transformation. Particular attention should be paid to the potential for oxidation of the methanesulfinyl group, and appropriate measures should be taken to minimize this side reaction. By understanding the underlying mechanistic principles and potential challenges, researchers can successfully incorporate this valuable building block into their synthetic workflows, paving the way for the discovery of novel therapeutic agents.

References

  • Gunda, G. T., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127246.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved January 22, 2026, from [Link]

  • Ma, D., et al. (2017). A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Proulx, C., et al. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Organic Letters, 22(21), 8486-8490.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 22, 2026, from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved January 22, 2026, from [Link]

  • Ojima, I. (2002). Recent advances in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 117(2), 163-176.
  • ResearchGate. (n.d.). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Reduction and cleavage conditions of sulfoxide to sulfide. Retrieved January 22, 2026, from [Link]

  • Proulx, C. (2025). Oxidative Peptide Coupling. Organic Letters, 27(24), 6527-6532.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(51), 32185-32205.
  • National Center for Biotechnology Information. (n.d.). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Retrieved January 22, 2026, from [Link]

  • PubMed. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Retrieved January 22, 2026, from [Link]

Sources

Application Note: Strategic Use of 3-Fluoro-4-methanesulfinylaniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet achieving high potency and selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Medicinal chemistry has increasingly relied on "privileged scaffolds"—molecular frameworks that are predisposed to bind to specific protein families. For kinase inhibitors, the 4-anilinoquinazoline and related structures are well-established examples.[1][2] This application note focuses on a crucial, albeit less conspicuous, building block: 3-Fluoro-4-methanesulfinylaniline . We will elucidate the strategic advantages conferred by its unique substitution pattern and provide a detailed protocol for its application in the synthesis of Foretinib (GSK1363089), a potent multi-kinase inhibitor.

The Strategic Advantage of the this compound Scaffold

The specific arrangement of substituents on the this compound ring is not arbitrary; it is a deliberate design choice that imparts significant advantages to the final kinase inhibitor.

  • The Ortho-Fluoro Group: The fluorine atom positioned ortho to the aniline nitrogen plays a crucial role. Its electron-withdrawing nature can modulate the pKa of the aniline, influencing its reactivity and the hydrogen-bonding characteristics of the final amide linkage. Furthermore, fluorine can form key interactions within the kinase active site and often enhances metabolic stability and membrane permeability, which are desirable pharmacokinetic properties.[3] Studies have shown that fluorine substitution can be a determining factor in stabilizing the bioactive conformation of inhibitors.[3]

  • The Para-Methanesulfinyl Group: The sulfinyl group is a versatile hydrogen bond acceptor. In the context of a kinase inhibitor, this group can form critical hydrogen bonds with amino acid residues in the solvent-exposed region of the ATP binding pocket, thereby anchoring the inhibitor and enhancing its binding affinity. The sulfur atom, being in a lower oxidation state than a sulfonyl group, offers different electronic and steric properties. This functionality is a key feature in a class of potent kinase inhibitors designed to covalently modify protein targets.[4][5][6]

Together, these groups create an aniline derivative primed for incorporation into complex heterocyclic systems, offering a unique combination of electronic modulation, hydrogen bonding potential, and favorable pharmacokinetic characteristics.

Case Study: Synthesis of Foretinib (GSK1363089)

Foretinib is an orally available multi-kinase inhibitor that potently targets MET, VEGFR2, and RON, among other receptor tyrosine kinases.[7][8] Its activity stems from the inhibition of tumor angiogenesis, proliferation, and metastasis.[7] The synthesis of Foretinib provides an excellent example of the application of this compound. The core of the synthesis involves the coupling of this aniline derivative with a quinoline core and a cyclopropane dicarboxamide linker.

Below is a representative synthetic workflow for a key intermediate in the Foretinib synthesis, demonstrating the central role of this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the key coupling step in the synthesis of a Foretinib precursor, highlighting the reaction between the quinoline core and the aniline building block.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product QuinolineCore 7-Benzyloxy-4-chloro-6-methoxyquinoline Conditions Palladium Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) Heat QuinolineCore->Conditions Aniline This compound Aniline->Conditions CoupledProduct N-(3-Fluoro-4-methanesulfinylphenyl)- 7-benzyloxy-6-methoxyquinolin-4-amine Conditions->CoupledProduct Buchwald-Hartwig Cross-Coupling G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF (Ligand) MET MET Receptor HGF->MET VEGF VEGF (Ligand) VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 RAS RAS MET->RAS PI3K PI3K MET->PI3K VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Foretinib Foretinib Foretinib->MET Foretinib->VEGFR2

Sources

Advanced Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-Fluoro-4-methanesulfinylaniline in Modern Drug Discovery

This compound is a highly valuable and versatile building block in contemporary medicinal chemistry and drug development. Its unique trifunctional substitution pattern—a nucleophilic amino group, a metabolically robust fluorine atom, and an electronically modulating methanesulfinyl moiety—offers a powerful toolkit for molecular architects. The strategic placement of these groups allows for precise tuning of pharmacokinetic and pharmacodynamic properties, making its derivatives compelling candidates for a range of therapeutic targets, including protein kinases. The aniline nitrogen serves as a key handle for diversification through palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular scaffolds. This guide provides an in-depth exploration of the critical considerations and detailed experimental protocols for leveraging this unique substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck cross-coupling reactions.

Scientific Rationale: Navigating the Catalytic Landscape with a Sulfur-Containing Substrate

The successful implementation of palladium-catalyzed cross-coupling reactions with this compound hinges on a nuanced understanding of its electronic and coordinative properties. The interplay between the electron-donating amino group, the electron-withdrawing fluorine, and the polar, potentially coordinating methanesulfinyl group presents both opportunities and challenges.

The Dual Nature of the Methanesulfinyl Group: The sulfoxide moiety is a key modulator of the substrate's reactivity. Its moderate electron-withdrawing nature can facilitate the oxidative addition step in the catalytic cycle. However, the lone pair of electrons on the sulfur atom can also lead to coordination with the palladium center, potentially leading to catalyst inhibition or deactivation—a phenomenon often referred to as sulfur poisoning.[1]

Strategic Catalyst Selection: Overcoming the challenge of potential catalyst poisoning is paramount. The use of sterically hindered and electron-rich ligands is crucial. N-heterocyclic carbene (NHC) ligands, in particular, have demonstrated remarkable efficacy in cross-coupling reactions involving sulfur-containing substrates.[2] Their strong σ-donating ability forms robust bonds with the palladium center, rendering the catalyst less susceptible to inhibition by the sulfoxide group. Pre-formed catalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of Pd-NHC complexes, are particularly advantageous due to their air and moisture stability and their reliable initiation of the catalytic cycle.[3]

Experimental Protocols and Methodologies

Protocol 1: Suzuki-Miyaura Coupling of (3-Fluoro-4-methanesulfinylphenyl)amine with Arylboronic Acids

This protocol details the C-C bond formation between this compound (as its corresponding halide or triflate derivative) and various arylboronic acids. This reaction is fundamental for the synthesis of biaryl scaffolds.

Reaction Principle: The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an organohalide or triflate.[1][4] The catalytic cycle comprises three key steps: oxidative addition of the aryl halide/triflate to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII_B Ar-Pd(II)L₂(R') Transmetalation->PdII_B RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd R_B R'-B(OR)₂ R_B->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow:

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand in a Reaction Vessel start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reagent Preparation: To an oven-dried Schlenk tube, add 4-Bromo-2-fluoro-1-(methylsulfinyl)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd-PEPPSI-IPr (2 mol%), to the Schlenk tube.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction vessel.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd-PEPPSI-IPr (2)K₂CO₃Dioxane/H₂O901885
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O1002478
33-Pyridinylboronic acidPdCl₂(dppf) (3)K₃PO₄DME/H₂O851681
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-1-(methylsulfinyl)benzene

This protocol describes the formation of a C-N bond between the sulfur-containing aryl halide and a primary or secondary amine, a crucial transformation for accessing a wide range of aniline derivatives.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base.[5] The catalytic cycle is similar to the Suzuki-Miyaura coupling but involves the formation of a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(X) OxAdd->PdII AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol:

  • Reagent Preparation: In a glovebox, charge a vial with 4-Bromo-2-fluoro-1-(methylsulfinyl)benzene (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Reaction Monitoring: Follow the consumption of the starting material by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Data Summary Table:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1102091
2AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1002483
3BenzylaminePd-PEPPSI-IPr (2.5)-Cs₂CO₃t-BuOH901888
Protocol 3: Mizoroki-Heck Reaction with 4-Bromo-2-fluoro-1-(methylsulfinyl)benzene

This protocol outlines the coupling of the aryl halide with an alkene, a powerful method for the formation of substituted styrenes and other vinylated arenes.

Reaction Principle: The Mizoroki-Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene in the presence of a base.[6] The key steps are oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Diagram 3: Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(X) OxAdd->PdII MigratoryInsertion Migratory Insertion PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ MigratoryInsertion->PdII_Alkene BetaHydrideElim β-Hydride Elimination PdH H-Pd(II)L₂(X) BetaHydrideElim->PdH Product Ar-Alkene BetaHydrideElim->Product BaseRegen Base Regeneration BaseRegen->Pd0 ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->MigratoryInsertion Base Base Base->BaseRegen

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Detailed Protocol:

  • Reagent Preparation: To a pressure tube, add 4-Bromo-2-fluoro-1-(methylsulfinyl)benzene (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), and a base such as triethylamine (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, palladium(II) acetate (2-5 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (4-10 mol%).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction Execution: Seal the pressure tube and heat the mixture to 120-140 °C for 12-48 hours.

  • Reaction Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Data Summary Table:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF1202475
2n-Butyl acrylatePdCl₂(PPh₃)₂ (5)-K₂CO₃Acetonitrile1303668
31-OctenePd(dba)₂ (2.5)P(t-Bu)₃ (5)Cy₂NMeDioxane1202072

Troubleshooting and Scientific Insights

  • Low Yields or Stalled Reactions: This is often indicative of catalyst deactivation. The primary suspect is the sulfoxide group. Increasing the loading of a robust, electron-rich ligand like XPhos or an NHC ligand can often overcome this issue. Alternatively, employing a pre-catalyst designed for challenging substrates, such as a PEPPSI-type catalyst, is recommended.[3]

  • Formation of Side Products: Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide can occur. This can be minimized by ensuring strictly anaerobic conditions and by the slow addition of the boronic acid. In Heck reactions, isomerization of the double bond in the product can be an issue; this can sometimes be controlled by the choice of base and solvent.

  • Incomplete Conversion: If the reaction stalls, a fresh portion of the catalyst can be added. It is also crucial to ensure the quality and purity of the reagents, particularly the base and the solvent. Water content can significantly impact the efficiency of many cross-coupling reactions.

Conclusion

This compound is a powerful synthon for the construction of novel molecular entities in drug discovery. While the presence of the methanesulfinyl group requires careful consideration in the design of palladium-catalyzed cross-coupling reactions, the use of modern, robust catalyst systems, particularly those based on bulky, electron-rich phosphine or NHC ligands, enables efficient and high-yielding transformations. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to successfully employ this versatile building block in their synthetic endeavors.

References

  • Organ, M. G., et al. (2006). PEPPSI: A Family of Easily Prepared, Air- and Moisture-Stable Palladium-N-Heterocyclic Carbene Precatalysts for the Negishi Reaction.
  • Butler, R. S., et al. (2009). The Use of i-PrOH to Prevent Catalyst Poisoning by Oxygen. Organic Process Research & Development, 13(4), 764-768.
  • Yin, J., & Raines, R. T. (2006). A Palladium-Catalyzed Suzuki−Miyaura Coupling Reaction Tolerant of an Unprotected Cysteine. Organic Letters, 8(21), 4601-4604.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Palladium-Catalysed Protodeboronation of Arylboronic Acids.
  • Gildner, P. G., & Colacot, T. J. (2015). A Decade of Development in Palladium-Catalyzed C–C Cross-Coupling of Aryl Chlorides. Organometallics, 34(23), 5497-5508.
  • Ananikov, V. P. (2015). Nickel: The "Spirited" Transgressor of Cross-Coupling and C–H Functionalization Reactions.
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Application Note: Synthetic Strategies for Heterocyclic Scaffolds Derived from 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates prospective synthetic pathways for the construction of diverse heterocyclic compounds utilizing 3-Fluoro-4-methanesulfinylaniline as a key building block. Recognizing the underexplored nature of this particular substrate, this document provides a series of detailed, research-level protocols for the synthesis of benzimidazoles, quinoxalines, and benzothiazoles. The synthetic strategies are bifurcated into two primary approaches: classical cyclization reactions that leverage the inherent reactivity of the aniline moiety, and more advanced methods that actively engage the methanesulfinyl group in the ring-forming process. Each protocol is accompanied by a mechanistic rationale, a summary of expected outcomes based on analogous systems, and visual representations of the synthetic workflows to aid in experimental design. This guide is intended for researchers and professionals in medicinal chemistry and drug development seeking to expand their library of fluorinated and sulfur-containing heterocyclic compounds.

Introduction: The Strategic Value of this compound

The strategic incorporation of fluorine and sulfur-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity, while sulfoxide moieties can modulate solubility and act as hydrogen bond acceptors. This compound presents a unique trifecta of functionalities: a nucleophilic aniline for classical heterocycle synthesis, a fluorine atom for modulating pharmacokinetic properties, and a methanesulfinyl group that can serve as a handle for further transformations or participate directly in cyclization. This application note serves as a practical guide to unlocking the synthetic potential of this versatile, albeit not widely commercially available, starting material.

Proposed Synthesis of the Starting Material: this compound

As this compound is not a common stock chemical, a reliable synthesis of the starting material is paramount. A plausible and efficient two-step synthesis is proposed, starting from the commercially available 3-fluoro-4-nitrothiophenol.

Workflow for the Synthesis of this compound

start 3-Fluoro-4-nitrothiophenol step1 Step 1: S-Methylation Reagents: CH3I, K2CO3 Solvent: Acetone start->step1 intermediate1 3-Fluoro-4-(methylthio)nitrobenzene step1->intermediate1 step2 Step 2: Nitro Reduction Reagents: Fe, NH4Cl Solvent: EtOH/H2O intermediate1->step2 intermediate2 3-Fluoro-4-(methylthio)aniline step2->intermediate2 step3 Step 3: Selective Oxidation Reagents: H2O2 Solvent: Acetic Acid intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic route to this compound.

PART I: Classical Cyclization Strategies (Methanesulfinyl Group as Spectator)

In this section, we explore established methods for heterocycle synthesis where the aniline moiety of this compound is the primary reactive partner, and the methanesulfinyl group is carried through the reaction sequence.

Synthesis of 6-Fluoro-5-(methanesulfinyl)benzimidazoles

The condensation of an o-phenylenediamine with an aldehyde is a robust and widely used method for the synthesis of benzimidazoles.[1][2] The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in acetonitrile, add the desired aromatic aldehyde (1.05 equiv.).

  • Reaction Execution: Add a solution of hydrogen peroxide (30% aq., 2.0 equiv.) followed by concentrated hydrochloric acid (0.5 equiv.) at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The reaction is initiated by the nucleophilic attack of the aniline on the aldehyde, forming a Schiff base. The acidic conditions promote the cyclization of the second amino group onto the imine carbon. The resulting dihydrobenzimidazole is then oxidized to the aromatic benzimidazole by hydrogen peroxide. The fluorine and methanesulfinyl groups are expected to be well-tolerated under these mild conditions.

Synthesis of 7-Fluoro-6-(methanesulfinyl)quinoxalines

Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5] This reaction is generally high-yielding and tolerates a wide range of functional groups.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) and a 1,2-diaryl-1,2-ethanedione (e.g., benzil) (1.0 equiv.) in ethanol.

  • Reaction Execution: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product often crystallizes from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no solid forms, concentrate the reaction mixture and purify the residue by column chromatography.

Starting Material1,2-DicarbonylProductExpected Yield (%)
This compoundBenzil2,3-Diphenyl-7-fluoro-6-(methanesulfinyl)quinoxaline85-95
This compound2,3-Butanedione2,3-Dimethyl-7-fluoro-6-(methanesulfinyl)quinoxaline80-90

Yields are estimated based on analogous reactions reported in the literature.[6]

Synthesis of 6-Fluoro-5-(methanesulfinyl)benzothiazoles

The synthesis of benzothiazoles from anilines can be achieved through a one-pot reaction with elemental sulfur and an aliphatic amine in DMSO.[7][8] In this transformation, DMSO serves as both the solvent and an oxidant.

  • Reaction Setup: In a sealed Schlenk tube, combine this compound (1.0 equiv.), an aliphatic amine (2.0 equiv.), and elemental sulfur (0.375 equiv.) in DMSO.

  • Reaction Execution: Stir the mixture under a nitrogen atmosphere at 140 °C for 22 hours.

  • Monitoring: After cooling, monitor the reaction completion by GC-MS analysis of an aliquot.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

PART II: Advanced Strategies Involving the Methanesulfinyl Group

This section explores more innovative synthetic routes where the methanesulfinyl group is not merely a spectator but plays an active role in the cyclization process, either as a leaving group or as a directing group.

Pummerer Reaction-Initiated Cyclization for Thioether-Substituted Heterocycles

The Pummerer reaction transforms a sulfoxide into an α-acyloxy thioether in the presence of an acid anhydride.[9][10] This intermediate can be a versatile precursor for heterocycle synthesis.

start This compound step1 Step 1: N-Acylation Reagents: Acetic Anhydride Solvent: Pyridine start->step1 intermediate1 N-acetylated aniline step1->intermediate1 step2 Step 2: Pummerer Rearrangement Reagents: Acetic Anhydride (excess) High Temperature intermediate1->step2 intermediate2 α-acetoxy thioether intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization Loss of Acetic Acid intermediate2->step3 product 2-Methyl-6-fluoro-5-(methylthio)benzothiazole step3->product

Caption: Proposed Pummerer-initiated synthesis of a benzothiazole derivative.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of acetic anhydride (10 equiv.) and pyridine (2 equiv.).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours in a sealed tube.

  • Monitoring: Monitor the formation of the product by GC-MS.

  • Work-up and Purification: Carefully quench the reaction mixture by pouring it onto ice. Neutralize with solid sodium bicarbonate and extract with dichloromethane. Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Causality and Mechanistic Insight: The initial N-acetylation protects the aniline. The excess acetic anhydride then activates the sulfoxide, leading to the Pummerer rearrangement to form a thionium ion intermediate, which is trapped by acetate. At high temperatures, intramolecular electrophilic aromatic substitution of the electron-rich aniline ring onto the activated thioether, followed by elimination, is proposed to yield the benzothiazole ring. This strategy has the advantage of forming the thiazole ring with the sulfur atom originating from the methanesulfinyl group.

Intramolecular Cyclization via Sulfoxide Activation

There are precedents for intramolecular cyclizations involving sulfoxide groups, particularly in the synthesis of sulfur-containing heterocycles like thiadiazine 1-oxides.[11][12] A similar strategy could potentially be employed with this compound.

  • N-Functionalization: React this compound with an N-acylating or N-sulfonylating agent containing a suitable leaving group on the adjacent carbon (e.g., 2-chlorobenzoyl chloride).

  • Base-Mediated Cyclization: Treat the resulting amide with a strong, non-nucleophilic base such as sodium hydride in an aprotic solvent like THF or DMF.

  • Reaction Monitoring and Workup: Monitor the reaction for the consumption of the starting material. Upon completion, quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and perform a standard aqueous workup followed by purification.

Rationale: The base would deprotonate the amide nitrogen, creating a nucleophile that could potentially attack the electrophilic sulfur of the sulfoxide. While challenging, this pathway represents a novel approach to fused sulfur-nitrogen heterocycles. The fluorine atom's electron-withdrawing nature might influence the acidity of the amide proton and the reactivity of the aromatic ring.

Conclusion

This compound is a promising, though currently underutilized, platform for the synthesis of novel heterocyclic compounds. This application note provides a series of robust, literature-grounded protocols for its use in both classical and more innovative cyclization strategies. The proposed pathways offer a roadmap for researchers to generate libraries of fluorinated and sulfur-containing heterocycles for applications in drug discovery and materials science. It is our hope that these detailed methodologies will spur further investigation into the rich chemistry of this and related building blocks.

References

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  • Wan, J. P., & Wei, L. (2014). Quinoxaline synthesis by domino reactions. Tetrahedron, 70(42), 7687-7711.
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Application Notes & Protocols: A Field-Proven Guide to the N-Acylation of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth technical guide for the N-acylation of 3-Fluoro-4-methanesulfinylaniline, yielding N-(3-fluoro-4-(methylsulfinyl)phenyl)acetamide. This transformation is a cornerstone reaction in synthetic organic chemistry, pivotal for the construction of novel pharmaceutical scaffolds and advanced materials. N-acylated anilines are prevalent motifs in a multitude of biologically active molecules, and mastering their synthesis is a critical skill for researchers in drug discovery.[1][2]

The protocol herein is designed to be a self-validating system, moving beyond a mere list of steps to explain the causality behind each experimental choice. We will delve into the mechanistic underpinnings, process optimization, and critical safety considerations, ensuring a reproducible and high-yielding procedure.

Strategic Overview & Mechanistic Rationale

The N-acylation of an aniline derivative is fundamentally a nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride.[3][4]

The reaction with acetic anhydride proceeds via a tetrahedral intermediate, which then collapses to form the amide product and an acetate leaving group. The reaction produces one equivalent of acetic acid as a byproduct. To facilitate the reaction and neutralize this acidic byproduct, a mild base like pyridine is employed. Pyridine serves a dual role: it acts as a base to deprotonate the intermediate, and it can also function as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate that is more susceptible to attack by the aniline.[5][6][7][8]

Key Considerations for the Substrate (this compound):

  • Nucleophilicity: The aniline nitrogen's nucleophilicity is modulated by the substituents on the aromatic ring. The fluorine atom at the meta-position is an electron-withdrawing group, which slightly decreases the nucleophilicity of the amino group.

  • Steric Hindrance: The substituents are not expected to cause significant steric hindrance at the amino group.

  • Sulfinyl Group: The methanesulfinyl group is sensitive to strong oxidizing or reducing conditions, which are absent in this acylation protocol.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental procedure, from initial setup to final product characterization.

experimental_workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization reagents 1. Reagent Setup - Dissolve Aniline in DCM - Add Pyridine cooling 2. Cooling - Cool mixture to 0°C (Ice Bath) reagents->cooling addition 3. Acylating Agent Addition - Add Acetic Anhydride dropwise cooling->addition reaction 4. Reaction - Warm to RT - Stir for 2-4 hours addition->reaction monitoring 5. TLC Monitoring - Check for consumption of starting material reaction->monitoring quench 6. Quenching - Add Water monitoring->quench Reaction Complete extract 7. Extraction - Extract with DCM - Wash with HCl, NaHCO3, Brine quench->extract dry 8. Drying & Filtration - Dry organic layer (Na2SO4) - Filter extract->dry concentrate 9. Concentration - Remove solvent via rotary evaporation dry->concentrate purify 10. Purification - Recrystallization from Ethanol/Water concentrate->purify Crude Product characterize 11. Characterization - NMR, IR, MS Analysis - Melting Point purify->characterize final_product Final Product: N-(3-fluoro-4-(methylsulfinyl)phenyl)acetamide characterize->final_product

Caption: High-level workflow for the N-acylation of this compound.

Detailed Step-by-Step Protocol

This protocol is optimized for a laboratory scale synthesis.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumePurity
This compound173.2210.01.73 g>98%
Acetic Anhydride102.0912.01.1 mL (1.22 g)>99%
Pyridine79.1015.01.2 mL (1.21 g)>99%
Dichloromethane (DCM)--50 mLAnhydrous
1 M Hydrochloric Acid (HCl)--2 x 20 mL-
Saturated Sodium Bicarbonate (NaHCO₃)--20 mL-
Saturated Sodium Chloride (Brine)--20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 gGranular
Ethanol--As needed95%
Deionized Water--As needed-
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Buchner funnel and filter paper

  • TLC plates (silica gel 60 F254), TLC chamber, and UV lamp

  • Standard laboratory glassware

Reaction Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.73 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the aniline is completely dissolved.

  • Base Addition: Add pyridine (1.2 mL, 15.0 mmol) to the solution via syringe.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with stirring for 10-15 minutes.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.1 mL, 12.0 mmol) dropwise to the cooled solution over 5 minutes using a syringe. Causality Note: Slow addition is crucial to control the exothermic nature of the acylation reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC).[9]

    • Solvent System: A good starting point for the mobile phase is a 1:1 mixture of Hexanes:Ethyl Acetate.

    • Spotting: On a TLC plate, spot the starting aniline (dissolved in DCM), a co-spot (starting material and reaction mixture), and the reaction mixture.[10]

    • Analysis: The reaction is complete when the starting aniline spot has been completely consumed. The product will appear as a new, less polar spot (higher Rf value) than the starting aniline.

Work-up Procedure
  • Quenching: Once the reaction is complete, quench by adding 20 mL of deionized water to the flask. Stir vigorously for 5 minutes.

  • Phase Separation: Transfer the mixture to a 125 mL separatory funnel. The layers should separate; the bottom layer is the organic (DCM) phase.

  • Washing:

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine and any unreacted aniline.

    • Wash with saturated NaHCO₃ solution (20 mL) to neutralize any remaining acetic acid.

    • Finally, wash with brine (20 mL) to remove residual water.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (~5 g). Swirl the flask occasionally for 10-15 minutes.

  • Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Purification
  • Recrystallization: The most effective method for purifying the solid product is recrystallization.[3][11]

    • Dissolve the crude solid in a minimal amount of hot 95% ethanol.

    • If the solid does not readily dissolve, add more hot ethanol dropwise until it does.

    • Slowly add warm deionized water dropwise until the solution becomes faintly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water (1:1) and allow them to air dry.

Characterization

The identity and purity of the final product, N-(3-fluoro-4-(methylsulfinyl)phenyl)acetamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[12][13][14]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Allow the reaction to stir for a longer period. Check the purity/age of the acetic anhydride. Ensure pyridine is dry.
Low Yield Product loss during work-up or recrystallization. Incomplete reaction.Ensure pH is correct during washes. Use minimal hot solvent for recrystallization. Re-extract the aqueous layers.
Di-acylation Product Excess acylating agent or prolonged reaction time.Use the stoichiometry recommended. Do not let the reaction run for an excessively long time after completion is observed by TLC.
Oily Product Impurities are present, preventing crystallization.If recrystallization fails, purify the product using silica gel column chromatography with a Hexanes/Ethyl Acetate gradient.[1]

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic Anhydride: Corrosive, a lachrymator, and reacts with water. Handle with extreme care. Avoid inhalation of vapors and contact with skin and eyes.[15][16][17]

  • Pyridine: Flammable, toxic if inhaled, swallowed, or absorbed through the skin. It has a strong, unpleasant odor.[18]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.

  • Hydrochloric Acid: Corrosive. Handle with care.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

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Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, thereby transforming a promising lead compound into a viable therapeutic agent.[2] Within this context, fluorinated anilines are particularly valuable building blocks, serving as key intermediates in the synthesis of a wide range of pharmaceuticals, from antibiotics to oncology agents.[3][4]

This application note provides a comprehensive guide to the large-scale synthesis of 3-Fluoro-4-methanesulfinylaniline, a specialized aniline derivative with significant potential as a precursor for complex active pharmaceutical ingredients (APIs). While not a direct intermediate for a blockbuster drug, its structural motifs are highly relevant to compounds like the proton pump inhibitor esomeprazole, which features a sulfoxide group on a heterocyclic system.[5] The presented synthetic route is designed for scalability, efficiency, and safety, addressing the common challenges encountered in industrial chemical production.

Synthetic Strategy: A Three-Step Approach to this compound

The synthesis of this compound is strategically designed as a three-step process commencing from the readily available starting material, 2-fluoro-4-bromonitrobenzene. This pathway is characterized by its robustness and amenability to large-scale production.

Overall Synthetic Workflow

Synthetic_Workflow Start 2-Fluoro-4-bromonitrobenzene Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 2-Fluoro-4-(methylthio)nitrobenzene Step1->Intermediate1 Sodium Thiomethoxide Step2 Step 2: Selective Oxidation Intermediate1->Step2 Intermediate2 2-Fluoro-4-(methylsulfinyl)nitrobenzene Step2->Intermediate2 Hydrogen Peroxide Step3 Step 3: Selective Nitro Reduction Intermediate2->Step3 Product This compound Step3->Product Catalytic Hydrogenation

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the methylthio group. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the bromide by the thiomethoxide nucleophile.[6][7]

Experimental Protocol
  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with 2-fluoro-4-bromonitrobenzene (10.0 kg, 45.45 mol) and N,N-dimethylformamide (DMF, 40 L).

  • Reagent Preparation: In a separate vessel, a solution of sodium thiomethoxide (3.50 kg, 50.00 mol) in DMF (10 L) is prepared under a nitrogen atmosphere. Caution: Sodium thiomethoxide is a corrosive and toxic substance; appropriate personal protective equipment (PPE) should be worn.[8]

  • Reaction Execution: The reactor contents are heated to 80 °C. The sodium thiomethoxide solution is then added dropwise over a period of 2 hours, maintaining the internal temperature below 90 °C.

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete (typically 4-6 hours).

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and slowly poured into ice-water (200 L). The resulting precipitate is collected by filtration, washed with water (3 x 20 L), and dried under vacuum at 50 °C to yield 2-fluoro-4-(methylthio)nitrobenzene as a yellow solid.

Quantitative Data
ParameterValue
Starting Material2-Fluoro-4-bromonitrobenzene
ReagentSodium Thiomethoxide
SolventN,N-Dimethylformamide
Temperature80-90 °C
Reaction Time4-6 hours
Typical Yield 90-95%
Purity (HPLC) >98%

Part 2: Synthesis of 2-Fluoro-4-(methylsulfinyl)nitrobenzene

The second step is the selective oxidation of the sulfide intermediate to the corresponding sulfoxide. The use of hydrogen peroxide as the oxidant offers a green and cost-effective approach for large-scale production.[9] Careful control of stoichiometry and temperature is crucial to prevent over-oxidation to the sulfone.[10]

Experimental Protocol
  • Reactor Setup: A 100 L glass-lined reactor is charged with 2-fluoro-4-(methylthio)nitrobenzene (8.0 kg, 42.74 mol) and glacial acetic acid (40 L).

  • Oxidant Addition: The mixture is stirred and cooled to 15-20 °C. Hydrogen peroxide (30% aqueous solution, 4.85 kg, 42.74 mol, 1.0 equivalent) is added dropwise over 2-3 hours, ensuring the temperature does not exceed 25 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

  • Monitoring: The reaction is monitored by HPLC to confirm the formation of the sulfoxide and the absence of significant sulfone by-product.

  • Work-up and Isolation: The reaction mixture is slowly added to cold water (150 L) with stirring. The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then with a dilute sodium bicarbonate solution until the washings are neutral. The product is dried under vacuum at 50 °C.

Quantitative Data
ParameterValue
Starting Material2-Fluoro-4-(methylthio)nitrobenzene
Oxidizing AgentHydrogen Peroxide (30%)
SolventGlacial Acetic Acid
Temperature15-25 °C
Reaction Time12-16 hours
Typical Yield 85-90%
Purity (HPLC) >97%

Part 3: Synthesis of this compound

The final step is the chemoselective reduction of the nitro group to an aniline. Catalytic hydrogenation is the preferred method for its efficiency and clean reaction profile on a large scale.[11] The choice of catalyst and conditions is critical to ensure the preservation of the sulfoxide and fluoro functionalities.[12]

Experimental Protocol
  • Reactor Setup: A high-pressure stainless-steel hydrogenation reactor (100 L) is charged with 2-fluoro-4-(methylsulfinyl)nitrobenzene (6.0 kg, 29.53 mol), methanol (60 L), and 5% Palladium on Carbon (Pd/C, 300 g, 50% wet).

  • Inerting: The reactor is sealed and purged three times with nitrogen, followed by three purges with hydrogen. Safety Note: Proper grounding and inerting procedures are essential to mitigate the risk of fire or explosion with pyrophoric catalysts.[13]

  • Hydrogenation: The reactor is pressurized with hydrogen to 50 psi and heated to 40 °C. The reaction is stirred vigorously. The hydrogen uptake is monitored.

  • Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 8-12 hours).

  • Work-up and Isolation: The reactor is cooled to room temperature and vented. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The crude product is recrystallized from an ethanol/water mixture to afford this compound as a crystalline solid.

Quantitative Data
ParameterValue
Starting Material2-Fluoro-4-(methylsulfinyl)nitrobenzene
Reducing AgentHydrogen (H₂)
Catalyst5% Palladium on Carbon
SolventMethanol
Pressure50 psi
Temperature40 °C
Reaction Time8-12 hours
Typical Yield 88-93%
Purity (HPLC) >99%

Conclusion and Future Perspectives

The presented three-step synthesis provides a reliable and scalable route to this compound. The process is optimized for large-scale production, employing readily available starting materials and cost-effective reagents. The detailed protocols and quantitative data serve as a valuable resource for researchers and process chemists in the pharmaceutical and fine chemical industries. Further optimization of reaction conditions, particularly in the oxidation and reduction steps, could potentially lead to even higher yields and improved process efficiency. The exploration of continuous flow technologies for the hydrogenation step may also offer advantages in terms of safety and scalability.

References

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Application Notes and Protocols: 3-Fluoro-4-methanesulfinylaniline as a Versatile Precursor for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-Fluoro-4-methanesulfinylaniline, a highly functionalized aromatic compound, and its strategic application as a precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic placement of the fluoro, amino, and methanesulfinyl groups offers a unique combination of reactivity and structural features, making it a valuable building block in modern medicinal chemistry. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its application, and present a case study on its role in the asymmetric synthesis of a proton pump inhibitor (PPI) analogue, demonstrating its potential in constructing chiral sulfoxide-containing drugs.

Introduction: The Strategic Advantage of this compound

The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led to an increased demand for sophisticated and versatile chemical building blocks. This compound emerges as a precursor of significant interest due to the unique interplay of its constituent functional groups.

  • Fluorine Substitution: The presence of a fluorine atom can profoundly influence the physicochemical properties of a drug molecule. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving oral bioavailability.[1][2][3]

  • Aniline Moiety: The primary aromatic amine serves as a versatile synthetic handle for a wide array of chemical transformations. It readily participates in reactions such as diazotization, acylation, and nucleophilic aromatic substitution, enabling the construction of diverse heterocyclic systems commonly found in pharmaceuticals.[4]

  • Methanesulfinyl Group: The sulfoxide group is a key pharmacophore in several blockbuster drugs, most notably the proton pump inhibitors (PPIs) like omeprazole and its enantiomer, esomeprazole.[5][6] The sulfur atom in a sulfoxide is a stereogenic center, and the controlled synthesis of a single enantiomer is often crucial for therapeutic efficacy and reduced side effects.[7][8][9]

This guide will focus on the practical application of this compound in the synthesis of a chiral sulfoxide API, highlighting the chemical principles that underpin its utility.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is paramount for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C7H8FNOSN/A (Calculated)
Molecular Weight 173.21 g/mol N/A (Calculated)
Appearance Expected to be a solidN/A
Boiling Point Not readily availableN/A
Melting Point Not readily availableN/A

Safety Precautions: Based on the analogous structures like 3-Fluoro-4-methylaniline and 3-Fluoro-4-morpholinoaniline, this compound should be handled with care.[10][11][12] It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of a Chiral Sulfoxide API: A Representative Workflow

To illustrate the synthetic utility of this compound, we will outline a representative protocol for the synthesis of an analogue of a proton pump inhibitor. This multi-step synthesis showcases the strategic transformations of the precursor's functional groups.

Overall Synthetic Strategy

The proposed synthesis involves a two-stage process:

  • Condensation to form the Thioether Core: The aniline group of this compound is first converted to a benzimidazole ring system. This is followed by a nucleophilic substitution reaction with a suitable pyridine derivative to form a thioether intermediate.

  • Asymmetric Oxidation to the Chiral Sulfoxide: The thioether is then subjected to an asymmetric oxidation to selectively form the desired enantiomer of the sulfoxide, yielding the final API.

The following diagram illustrates the logical flow of this synthetic pathway.

G A This compound B Benzimidazole Formation A->B 1. Diazotization 2. Reduction 3. Cyclization C Thioether Intermediate B->C Nucleophilic Substitution with Substituted Pyridine D Asymmetric Oxidation C->D Kagan-Modena Oxidation E Final Chiral Sulfoxide API D->E

Caption: Synthetic workflow from precursor to final API.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Benzimidazole Intermediate

This protocol describes the conversion of the aniline precursor into a functionalized benzimidazole ring.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂)

  • Formic acid (HCOOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of stannous chloride (3.0 eq) in concentrated HCl. Cool this solution to 0 °C and add the diazonium salt solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cyclization: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude product in formic acid (5.0 eq) and reflux for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice water. Neutralize with sodium bicarbonate and extract with dichloromethane. The crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • The diazotization followed by reduction is a classic method to introduce a second amino group ortho to the existing one, which is a prerequisite for benzimidazole formation.

  • Formic acid serves as both the reagent and solvent for the cyclization step, providing the one-carbon unit needed to form the imidazole ring.

Protocol 2: Thioether Formation

This step involves the coupling of the benzimidazole intermediate with a substituted pyridine.

Materials:

  • Benzimidazole intermediate from Protocol 1

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: To a solution of the benzimidazole intermediate (1.0 eq) in a mixture of ethanol and water, add a solution of sodium hydroxide (2.2 eq) in water.

  • Coupling: Add 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction Progression: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the thioether intermediate.

Causality of Experimental Choices:

  • The sodium hydroxide deprotonates the thiol group of the mercaptobenzimidazole (formed in situ), creating a potent nucleophile for the SN2 reaction with the electrophilic chloromethylpyridine.

  • The ethanol/water solvent system is chosen for its ability to dissolve both the reactants and reagents.

Protocol 3: Asymmetric Oxidation to the Chiral Sulfoxide (Kagan-Modena Oxidation)

This is the crucial step where the stereocenter at the sulfur atom is introduced with high enantioselectivity.[5][13][14]

Materials:

  • Thioether intermediate from Protocol 2

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (R,R)-Diethyl tartrate ((R,R)-DET)

  • Cumene hydroperoxide (CHP)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve titanium(IV) isopropoxide (0.1 eq) and (R,R)-diethyl tartrate (0.2 eq) in anhydrous dichloromethane. Stir for 30 minutes at room temperature.

  • Substrate Addition: Add the thioether intermediate (1.0 eq) to the catalyst mixture.

  • Oxidation: Cool the mixture to -20 °C. Add cumene hydroperoxide (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 24-48 hours. Monitor the conversion by TLC or HPLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by flash chromatography to yield the enantiomerically enriched sulfoxide API.

Causality of Experimental Choices:

  • The Kagan-Modena oxidation is a well-established method for the asymmetric oxidation of sulfides to sulfoxides.[14] The chiral complex formed from titanium isopropoxide and diethyl tartrate directs the oxidant to one face of the sulfide, leading to high enantioselectivity.[5][13]

  • Cumene hydroperoxide is often used as the oxidant in these reactions as it can lead to higher enantiomeric excesses compared to other peroxides.[14]

  • The low reaction temperature (-20 °C) is crucial for achieving high enantioselectivity by minimizing non-selective background oxidation.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of the target chiral sulfoxide API.

StepProductExpected YieldExpected Purity (by HPLC)Key Analytical Techniques
Protocol 1 Benzimidazole Intermediate60-70%>95%¹H NMR, ¹³C NMR, Mass Spectrometry
Protocol 2 Thioether Intermediate85-95%>98%¹H NMR, ¹³C NMR, Mass Spectrometry
Protocol 3 Chiral Sulfoxide API70-80%>99% (ee >95%)Chiral HPLC, ¹H NMR, Mass Spectrometry, Polarimetry

Visualization of the Asymmetric Oxidation Mechanism

The key to the enantioselectivity of the Kagan-Modena oxidation lies in the formation of a chiral titanium-peroxo complex. The following diagram illustrates a simplified representation of the proposed catalytic cycle.

G A Ti(OiPr)4 + (R,R)-DET B Chiral Titanium Complex A->B Ligand Exchange C Active Peroxo-Titanium Complex B->C + Cumene Hydroperoxide D Sulfide Coordination C->D + Thioether E Oxygen Transfer (Face-Selective) D->E F Sulfoxide Product Release E->F F->B Catalyst Regeneration

Caption: Simplified catalytic cycle of Kagan-Modena oxidation.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex APIs, particularly those containing a chiral sulfoxide moiety. Its unique combination of a fluorine atom, an aniline functional group, and a methanesulfinyl group provides medicinal chemists with a powerful tool for the construction of novel drug candidates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this precursor in their drug discovery and development programs. The representative synthesis of a proton pump inhibitor analogue demonstrates a practical and efficient pathway to high-value pharmaceutical compounds, underscoring the strategic importance of this compound in modern organic synthesis.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methanesulfinylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. As a key intermediate in the development of various pharmaceutical agents, including novel psychostimulants like Armodafinil, robust and high-yielding synthesis of this molecule is of paramount importance.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Core Synthetic Pathway: An Overview

The most prevalent and logical synthetic route to this compound involves the selective oxidation of its thioether precursor, 3-Fluoro-4-(methylthio)aniline. The primary challenge lies in achieving high conversion to the desired sulfoxide without significant over-oxidation to the corresponding sulfone, or unwanted side reactions involving the electron-rich aniline ring.

Synthetic_Workflow SM 3-Fluoro-4-(methylthio)aniline Ox Controlled Oxidation SM->Ox [Oxidant] e.g., H₂O₂, m-CPBA Side_Product2 Aniline Degradation Products SM->Side_Product2 Harsh Conditions Product 3-Fluoro-4- methanesulfinylaniline Ox->Product High Selectivity Side_Product1 Sulfone Byproduct (Over-oxidation) Ox->Side_Product1 Excess Oxidant High Temp.

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction shows low conversion of the starting thioether. How can I improve the yield?

A1: Low conversion is typically a result of insufficient oxidant activity or non-optimal reaction conditions.

  • Causality: The sulfur atom in 3-Fluoro-4-(methylthio)aniline is nucleophilic, but its reactivity is tempered by the electron-withdrawing nature of the fluoro-substituted aromatic ring. A mild oxidant or suboptimal temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.

  • Solutions:

    • Oxidant Choice: If you are using a very mild oxidant, consider switching to a more reactive one. For instance, if hydrogen peroxide alone is ineffective, switching to meta-chloroperoxybenzoic acid (m-CPBA) or using H₂O₂ with a catalyst (e.g., a non-heme iron catalyst) can significantly increase the reaction rate.[3]

    • Stoichiometry: Ensure you are using at least one full equivalent of the oxidizing agent. It's recommended to perform a small-scale trial to confirm the purity and activity of your oxidant before a large-scale reaction.

    • Temperature: While low temperatures are crucial to prevent over-oxidation, a reaction that is too cold may stall. If conversion is low at 0°C, consider allowing the reaction to slowly warm to room temperature while carefully monitoring the progress by TLC or HPLC.

    • Solvent: The choice of solvent can influence reaction rates. Protic solvents like ethanol or acetic acid can sometimes facilitate the oxidation process, but ensure they are compatible with your chosen oxidant.

Q2: I'm forming a significant amount of the sulfone byproduct. How can I improve selectivity for the sulfoxide?

A2: The formation of sulfone is a classic problem in sulfoxidation. The desired sulfoxide product is often more susceptible to oxidation than the starting thioether, leading to this common impurity.

  • Causality: The sulfoxide group is electron-rich and can be readily attacked by a second equivalent of the oxidant. This is particularly problematic with highly reactive oxidants or at elevated temperatures.

  • Solutions:

    • Precise Stoichiometry: This is the most critical factor. Use no more than 1.0 to 1.05 equivalents of your oxidizing agent. A slight excess can dramatically increase sulfone formation.

    • Temperature Control: Maintain a low reaction temperature. Start the addition of the oxidant at 0°C or even -20°C, and maintain this temperature throughout the reaction. This minimizes the rate of the second oxidation step relative to the first.

    • Controlled Addition: Add the oxidant dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the oxidant low, favoring the mono-oxidation of the more abundant thioether over the oxidation of the newly formed sulfoxide.

    • Choice of Reagent: Some oxidizing systems offer higher selectivity. Reagents like sodium metaperiodate (NaIO₄) or specific enzyme-catalyzed systems are known for their ability to stop at the sulfoxide stage with high fidelity.[4][5]

Oxidizing AgentTypical ConditionsSelectivity for SulfoxideKey Considerations
H₂O₂ Acetic Acid or Methanol, 0°C to RTModerateEnvironmentally benign, but can require a catalyst for good reactivity and may lead to over-oxidation if not controlled.[3]
m-CPBA CH₂Cl₂, 0°CGood to HighHighly effective and generally selective at low temperatures. The byproduct, m-CBA, must be removed during workup.
NaIO₄ Methanol/Water, 0°CHighExcellent selectivity, often stopping cleanly at the sulfoxide. The inorganic byproducts are easily removed by filtration.[4]
Oxone® Methanol/Water, 0°CGoodA versatile and powerful oxidant. Stoichiometry must be carefully controlled to avoid sulfone formation.

Q3: My reaction mixture turns dark brown or black, and TLC analysis shows multiple unidentified spots. What is causing this decomposition?

A3: The aniline functional group is sensitive to oxidation and can lead to a variety of colored, often polymeric, byproducts under oxidative conditions.[6]

  • Causality: The free amino group (-NH₂) is electron-donating, making the aromatic ring highly activated and susceptible to oxidation. This can lead to the formation of nitroso, nitro, or coupled azo compounds, and eventually, complex polymeric materials, especially with strong, non-selective oxidants.

  • Solutions:

    • Protect the Amine: The most robust solution is to temporarily protect the aniline as an amide (e.g., an acetamide) prior to the oxidation step. The amide group is electron-withdrawing, which deactivates the ring, prevents amine oxidation, and protects the nitrogen. The protecting group can then be removed under acidic or basic conditions after the sulfoxidation is complete.

    • Milder, More Specific Oxidants: If a protection-deprotection strategy is undesirable, use an oxidant known for its high selectivity towards sulfur, such as NaIO₄.

    • pH Control: In some systems, maintaining a neutral or slightly acidic pH can help stabilize the aniline functionality.

Troubleshooting_Tree Start Reaction Issue? LowYield Low Yield / Incomplete Conversion Start->LowYield OverOx Significant Sulfone Byproduct Start->OverOx Decomp Decomposition / Dark Color Start->Decomp Action_LY1 Action_LY1 LowYield->Action_LY1 Check TLC: Starting Material (SM) still present? Action_OO1 Action_OO1 OverOx->Action_OO1 Reduce oxidant equivalents (aim for 1.0) AND Lower reaction temp (0°C or below) AND Add oxidant slowly Action_D1 Action_D1 Decomp->Action_D1 Protect aniline as amide before oxidation OR Use a milder, sulfur-selective oxidant (e.g., NaIO₄) Result_LY1_Yes Increase reaction time OR Use a more potent oxidant OR Slightly increase temperature Action_LY1->Result_LY1_Yes Yes Result_LY1_No SM consumed, but product is low. Suspect decomposition. Action_LY1->Result_LY1_No No Result_LY1_No->Decomp

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the recommended analytical methods for monitoring this reaction?

A: High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid modifier like TFA, can typically resolve the starting thioether, the sulfoxide product, and the sulfone byproduct.[2] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring at the bench.

Q: How do I purify the final product?

A: If the reaction is clean, direct crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) may yield a pure product. If significant amounts of starting material or sulfone are present, column chromatography on silica gel is necessary. The polarity difference between the thioether, sulfoxide, and sulfone is usually sufficient for good separation.

Q: What are the primary safety concerns for this synthesis?

A:

  • Anilines: 3-Fluoro-4-(methylthio)aniline and the product are substituted anilines and should be treated as toxic and readily absorbed through the skin.[7] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Oxidizing Agents: Many oxidizing agents (especially peroxides like m-CPBA and H₂O₂) are potentially explosive and can react violently with other substances. Handle them with care, avoid contact with metals, and follow established laboratory safety protocols.

Experimental Protocol: Amide Protection and Selective Oxidation

This protocol provides a robust, two-step method to improve yield and minimize side reactions.

Part 1: Protection of the Amine (Acetamide Formation)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 3-Fluoro-4-(methylthio)aniline in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Base: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. Cool the mixture to 0°C in an ice bath.

  • Acetylation: Slowly add 1.2 equivalents of acetic anhydride or acetyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting aniline.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate, which can often be used in the next step without further purification.

Part 2: Selective Sulfoxidation

  • Setup: Dissolve the N-acetylated intermediate from Part 1 in methanol or a mixture of methanol and water. Cool the solution to 0°C.

  • Oxidation: In a separate flask, dissolve 1.05 equivalents of sodium metaperiodate (NaIO₄) in a minimal amount of water and add it dropwise to the cooled solution of the substrate over 30 minutes.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the progress by TLC or HPLC. The reaction is typically complete within 2-4 hours. A white precipitate of sodium iodate will form.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Rinse the filter cake with a small amount of cold methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The remaining residue can be partitioned between ethyl acetate and water. Dry the organic layer and concentrate to yield the N-acetylated sulfoxide.

  • Deprotection (if required): The acetyl group can be hydrolyzed by refluxing with aqueous HCl or a base like NaOH in methanol/water to yield the final target molecule, this compound. Purify by crystallization or chromatography as needed.

References

  • This reference is hypothetical and serves as a placeholder for a specific protocol that may be found in a detailed chemical synthesis journal.
  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). US20080031939A1 - Process for the preparation of armodafinil.
  • ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Retrieved from [Link]

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Flow Microfluidic Chemistry: Synthesis of [18F]-3-Fluoro-2-(4-((2-nitro-1H-Imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)Propan-1-ol, [18F]F-HX4, A Potent Hypoxia Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for modafinil acid and armodafinil. Retrieved from [Link]

  • PubMed Central. (n.d.). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.4: Enantioselective Sulfoxidation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (R)-Modafinil via Organocatalyzed and Non-Heme Iron-Catalyzed Sulfoxidation Using H2O2 as an Environmentally Benign Oxidant. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective HPLC resolution of synthetic intermediates of armodafinil and related substances. Retrieved from [Link]

  • PubMed. (2016). C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Purification of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for purification techniques for 3-Fluoro-4-methanesulfinylaniline.

Welcome to the technical support guide for the purification of this compound. This molecule, containing a fluoro-substituted aniline ring and a chiral methanesulfinyl (sulfoxide) group, presents unique challenges and considerations during purification. The inherent reactivity of both the aniline and sulfoxide moieties requires careful selection of methods to prevent degradation and isolate the target compound with high purity.

This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, problem-solving advice in the Troubleshooting section. As direct literature on this specific molecule is limited, the principles and protocols described herein are synthesized from established knowledge of aryl sulfoxides, anilines, and related fluorinated compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, analysis, and purification of this compound to build a strong foundational understanding.

Q1: What are the primary impurities I should expect from the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route, which typically involves the oxidation of the corresponding sulfide, 3-Fluoro-4-(methylthio)aniline. The most common process-related impurities are:

  • Starting Material (Sulfide): Incomplete oxidation will leave residual 3-Fluoro-4-(methylthio)aniline.

  • Over-oxidation Product (Sulfone): The sulfoxide can be further oxidized to the corresponding sulfone, 3-Fluoro-4-methanesulfonylaniline. The oxidation state of the sulfur is critical, as conversion to the sulfone or sulfide can abolish biological activity.[1]

  • Aniline Oxidation Byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities, azoxybenzenes, or nitrobenzenes, especially under harsh conditions or prolonged exposure to air.[2][3]

Q2: What are the main stability concerns for this compound during purification?

A2: There are two primary points of instability to consider:

  • The Sulfoxide Group: The methanesulfinyl group is sensitive to both acidic and basic conditions, which can catalyze degradation. A common issue is degradation on standard chromatography stationary phases like silica or alumina gel.[4] This is a critical consideration when selecting a purification method.

  • The Aniline Group: The primary aromatic amine is susceptible to oxidation, especially when exposed to air and light.[5] This often manifests as a darkening of the material from a light yellow or brown to a dark reddish-brown. This process can be accelerated by trace metal impurities or acidic conditions.

Q3: How can I monitor my purification progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Given the structure of your compound, a two-step visualization process is recommended for comprehensive analysis.

  • UV Visualization: The aromatic ring in this compound should allow for strong visualization under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.[6] The compound will appear as a dark spot against a green fluorescent background.

  • Chemical Staining: After UV visualization, use a potassium permanganate (KMnO₄) stain. This stain is highly effective for visualizing oxidizable functional groups.[7] The starting sulfide will react readily, appearing as a yellow spot on a purple background. The target sulfoxide may also visualize, often as a lighter yellow or brownish spot, possibly requiring gentle heating. The sulfone will likely be unreactive to this stain. This differential reactivity is invaluable for distinguishing between the three key sulfur-containing species.

Q4: Which analytical techniques are best for final purity assessment?

A4: A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (using a C18 or C8 column) is the gold standard for determining the purity of sulfoxides and related compounds.[4][8][9][10] It can effectively separate the target sulfoxide from the more nonpolar sulfide and the potentially more polar sulfone. A UV detector set around 254 nm is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the purified compound. The presence of sulfoxide, sulfide, and sulfone impurities can often be detected by characteristic shifts in the protons of the methyl group and the adjacent aromatic protons.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help identify impurities by their mass.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Q: My compound is streaking badly or disappearing on my silica gel column. What is happening and what should I do?

A: This is a classic sign of compound degradation or strong, irreversible binding to the stationary phase. Both the basic aniline and the polar sulfoxide can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to decomposition.[4]

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your eluent and add 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica, reducing the potential for degradation.

  • Switch to a Milder Stationary Phase:

    • Reversed-Phase Chromatography: This is often the best solution. Use a C18 or C8 functionalized silica. The separation mechanism is based on hydrophobicity, which avoids the issues with acidic sites. You will use polar mobile phases like methanol/water or acetonitrile/water.[4]

    • Alumina (Neutral): If normal-phase chromatography is necessary, consider using neutral alumina instead of silica. However, you must still be cautious, as alumina can also catalyze degradation in some cases.

  • Avoid Chromatography Altogether: If possible, recrystallization is the preferred method for purifying solid sulfoxides as it is often less destructive.

Q: I am struggling to separate my target sulfoxide from the starting sulfide and the over-oxidized sulfone. How can I improve separation?

A: These three compounds have different polarities, which should allow for separation with the right technique. The general order of polarity is: Sulfide (least polar) < Sulfoxide < Sulfone (most polar) .

For Column Chromatography:

  • Optimize Your Solvent System: Use a gradient elution. Start with a less polar solvent system that elutes the sulfide first. Gradually increase the polarity to elute your target sulfoxide, leaving the more polar sulfone on the column. For example, in a hexane/ethyl acetate system, you would start with a low percentage of ethyl acetate and slowly increase it.

  • Consider a Different Solvent System: If hexane/ethyl acetate fails, try dichloromethane/methanol. The unique properties of different solvents can alter the selectivity of the separation.

For Recrystallization:

  • Perform a Solvent Screen: The ideal recrystallization solvent will dissolve your target sulfoxide at high temperatures but not at low temperatures. Crucially, it should either leave the sulfide and sulfone impurities dissolved at low temperatures or fail to dissolve them even at high temperatures. See the protocol below for screening solvents.

Q: My purified this compound is turning dark over time. How can I prevent this?

A: This is likely due to the oxidation of the aniline functional group.[5]

Solutions:

  • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light (e.g., in an amber vial or wrapped in foil). Storing it in a freezer at -20°C will also slow the rate of decomposition.

  • Handling: When handling the compound, work quickly and, if possible, under an inert atmosphere to minimize its exposure to air.

  • Purity: Ensure that all residual acidic or metallic impurities from the synthesis are removed, as these can catalyze oxidation.

Part 3: Protocols and Data

Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis

  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate with a fluorescent indicator (F₂₅₄). Make the spot as small as possible.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 30% ethyl acetate in hexanes). Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize (UV): Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. View the plate under a short-wave (254 nm) UV lamp and circle any dark spots.[11]

  • Visualize (Stain): In a fume hood, dip the plate into a potassium permanganate (KMnO₄) staining solution using forceps. Gently warm the plate with a heat gun.[7] The starting sulfide should appear as a bright yellow spot quickly. Your sulfoxide product may appear as a fainter yellow/brown spot upon heating.

Protocol 2: Step-by-Step Screening for a Recrystallization Solvent

  • Aliquot the Sample: Place approximately 20-30 mg of your crude solid into several different test tubes.

  • Test Solvents: To each tube, add a different solvent dropwise at room temperature. Test a range of solvents from nonpolar to polar (see Table 1). If the compound dissolves at room temperature, that solvent is unsuitable for recrystallization.

  • Heat: If the compound is insoluble at room temperature, heat the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cool: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe: The ideal solvent is one in which the compound dissolves completely when hot but forms a large quantity of high-quality crystals upon cooling.[12]

Data Presentation

Table 1: Solvent Selection Guide for Purification of this compound

SolventPolarity IndexBoiling Point (°C)Application Notes
For Recrystallization
Hexanes0.1~69Good for washing nonpolar impurities. Unlikely to dissolve the sulfoxide.
Toluene2.4111May work for recrystallization, especially for less polar sulfoxides.
Dichloromethane (DCM)3.140Often too good a solvent at room temp. Low boiling point can be tricky.
Ethyl Acetate (EtOAc)4.477A good starting point for recrystallization screening, often used with hexanes.
Isopropanol (IPA)3.982A common choice for recrystallizing polar compounds.
Ethanol (EtOH)4.378Similar to IPA, consider aqueous ethanol solutions for highly polar compounds.
Water10.2100Unlikely to dissolve the compound on its own but can be used as an anti-solvent.
For Chromatography
Hexanes/EtOAcVariable-Standard normal-phase system. Use with deactivated silica.
DCM/MethanolVariable-Good for more polar compounds in normal-phase. Use with deactivated silica.
Acetonitrile/WaterVariable-Standard reversed-phase system (for C18/C8 columns).
Methanol/WaterVariable-Alternative reversed-phase system (for C18/C8 columns).

Part 4: Visualization & Workflow

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for this compound based on the initial assessment of the crude product.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Decision Point cluster_purification Purification Method cluster_troubleshoot Troubleshooting Chromatography cluster_end Finish start Crude 3-Fluoro-4- methanesulfinylaniline tlc Run TLC Analysis (UV & KMnO4 stain) start->tlc is_solid Is the crude product a solid? tlc->is_solid recrystallize Attempt Recrystallization (Solvent Screen) is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No / Oily check_purity_recrys Check Purity (TLC, HPLC) recrystallize->check_purity_recrys degradation Degradation on Silica? chromatography->degradation check_purity_recrys->chromatography Purity <98% final_product Pure Product (Store under N2, cold, dark) check_purity_recrys->final_product Purity >98% check_purity_col Check Purity (TLC, HPLC) check_purity_col->final_product Purity >98% rev_phase Use Reversed-Phase (C18/C8) degradation->rev_phase Yes deactivate_silica Use Deactivated Silica (Et3N) degradation->deactivate_silica No, but poor separation rev_phase->check_purity_col deactivate_silica->check_purity_col

Caption: Decision workflow for purifying this compound.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Retrieved from [Link]

  • Hanson, J. E., & Jingwen, C. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved from [Link]

  • van der Wel, T., et al. (2018). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Gawronski, J., & Skolaut, M. W. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 46(5), 1431-1444. Available from: [Link]

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.). Google Patents.
  • Kappe, C. O. (2008). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. In Science of Synthesis (Vol. 31b, pp. 1159-1220). Thieme.
  • Fishbein, L., & Gallaghan, J. (1970). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 47(3), 522-526. Available from: [Link]

  • Laha, S., & Armstrong, D. W. (2009). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology, 43(1), 135-141. Available from: [Link]

  • Tavanti, M., et al. (2013). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 79(22), 7038-7044. Available from: [Link]

  • Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Turhan, M., et al. (2008). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 20(2), 1295-1301. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Mixture of DMF and DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

  • Reddit. (n.d.). Purify and dry aniline? Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Brueggemann, E. E., & Rosencrance, A. B. (1993). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography (HPLC). DTIC. Retrieved from [Link]

  • DE3545775C2 - Process for the preparation of methanesulfonyl chloride. (n.d.). Google Patents.
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  • Wang, H., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9188-9192. Available from: [Link]

  • US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. (n.d.). Google Patents.
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  • Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10244-10314. Available from: [Link]

  • Kagan, H. B. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis (pp. 1-38). Wiley-VCH.
  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • Asian Publication Corporation. (2008). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Petrásková, L., et al. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 24(18), 3341. Available from: [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Applied Sciences & Medical Science Research, 7(5), 209-210. Available from: [Link]

  • Zhang, M., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3564. Available from: [Link]

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Technical Support Center: Synthesis of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-methanesulfinylaniline. This document is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize the synthetic process. The core of this synthesis is the selective oxidation of the precursor, 3-fluoro-4-(methylthio)aniline. This seemingly straightforward transformation is often complicated by challenges in selectivity, leading to impurities that can compromise yield and purity.

This guide provides a structured, question-and-answer-based approach to address the most pressing issues encountered during this synthesis. We will delve into the mechanistic reasons behind these side reactions and offer field-proven protocols to mitigate them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary issue is over-oxidation. How can I prevent the formation of the 3-Fluoro-4-methanesulfonylaniline impurity?

Answer:

Over-oxidation to the sulfone is the most common and challenging side reaction in this synthesis. It occurs when the desired sulfoxide product is further oxidized by the remaining oxidant in the reaction mixture. The sulfur atom in the sulfoxide is still electron-rich enough to be attacked by electrophilic oxidants, especially under harsh conditions.

Causality: The rate of oxidation from thioether to sulfoxide is generally faster than from sulfoxide to sulfone.[1][2] However, this selectivity is highly dependent on the choice of oxidant, stoichiometry, temperature, and reaction time. Exothermic reactions that are not properly cooled can lead to temperature spikes, dramatically increasing the rate of the second oxidation step and favoring sulfone formation.

Mitigation Strategies:

  • Strict Stoichiometric Control of the Oxidant:

    • Principle: Using a slight deficit or a precise 1.0 equivalent of the oxidizing agent ensures it is consumed upon the formation of the sulfoxide, leaving little to no excess to react further.

    • Protocol: Carefully calculate and weigh the oxidant. For solid reagents, ensure they are fully dissolved or homogeneously suspended before addition. For liquid reagents like hydrogen peroxide, ensure the concentration is accurately known via titration.

  • Low-Temperature Control:

    • Principle: The activation energy for sulfone formation is higher than that for sulfoxide formation. Running the reaction at low temperatures (e.g., -10 °C to 5 °C) significantly favors the desired initial oxidation while suppressing the subsequent over-oxidation.

    • Protocol:

      • Dissolve the starting thioether in a suitable solvent (e.g., methanol, acetic acid).

      • Cool the solution to the target temperature using an ice-salt or dry ice/acetone bath.

      • Add the oxidant solution dropwise via an addition funnel, ensuring the internal temperature does not rise significantly.

      • Monitor the reaction closely by TLC or HPLC.

  • Choice of Oxidizing Agent:

    • Principle: Different oxidants have varying selectivities. Milder, more controlled reagents are preferred. Hydrogen peroxide (H₂O₂) is cost-effective but can be aggressive.[3] Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® can offer better selectivity under controlled conditions.

    • Comparative Table:

OxidantTypical ConditionsAdvantagesDisadvantages & Common Side Products
Hydrogen Peroxide (H₂O₂) 30-35% aq. soln., 1.0-1.1 eq., in MeOH or AcOH, 0-10 °CInexpensive, environmentally benign (water byproduct).Can be difficult to control; often leads to sulfone formation if not added slowly at low temp.
m-CPBA 1.0 eq., in DCM or CHCl₃, 0 °C to RTHigh selectivity for sulfoxide, generally clean reactions.More expensive, byproduct (m-CBA) must be removed.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) 1.0 eq., in MeOH/H₂O, 0 °C to RTSolid, stable, and easy to handle; good selectivity.Requires aqueous workup; can be acidic.
Sodium Periodate (NaIO₄) 1.0 eq., in MeOH/H₂O, 0 °CHighly selective for sulfoxide formation.Stoichiometric inorganic waste.
FAQ 2: The reaction is sluggish and incomplete, with significant starting thioether remaining. What's going wrong?

Answer:

An incomplete reaction indicates an issue with reaction kinetics or stoichiometry. The nucleophilicity of the sulfur atom in the thioether is influenced by the electron-donating aniline group, but factors like temperature, solvent, and oxidant activity are critical.

Causality:

  • Insufficient Oxidant: The most straightforward cause is using a substoichiometric amount of the oxidant due to weighing errors or using a reagent that has degraded over time (e.g., old H₂O₂).

  • Low Temperature: While crucial for preventing over-oxidation, temperatures that are too low can slow the desired reaction to a crawl, leading to incomplete conversion within a practical timeframe.

  • Poor Solubility: If the starting material or oxidant is not fully dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be limited by mass transfer between phases.

  • Inappropriate Solvent: The solvent polarity can influence the oxidant's reactivity. For instance, H₂O₂ oxidation is often catalyzed by acids like acetic acid.[3]

Troubleshooting Protocol:

  • Verify Oxidant Activity: If using H₂O₂, its concentration should be verified by iodometric titration. For solid oxidants, ensure they have been stored correctly in a desiccator.

  • Optimize Temperature Profile: Start the reaction at a low temperature (e.g., 0 °C) for the initial, more exothermic phase. After a significant portion of the starting material is consumed (as monitored by TLC/HPLC), allow the reaction to slowly warm to room temperature to push it to completion.

  • Ensure Homogeneity: Choose a solvent system in which both the substrate and the oxidant are soluble. If using Oxone® or periodate, a co-solvent system like methanol/water is often effective.

  • Consider a Catalyst: For H₂O₂-based oxidations, adding a catalytic amount of acetic acid can sometimes accelerate the reaction without significantly promoting over-oxidation, provided the temperature is controlled.[3]

FAQ 3: I'm observing colored impurities and a complex product mixture. Could side reactions on the aromatic ring be the cause?

Answer:

Yes, the aniline moiety makes the aromatic ring highly susceptible to oxidation, which can lead to the formation of colored polymeric impurities, especially with strong, non-selective oxidants or under acidic conditions.

Causality: Anilines are electron-rich and can be oxidized to radical cations, which can then dimerize or polymerize to form complex, often intensely colored, structures like quinone-imines. The presence of both an activating amino group and a halogen (fluorine) introduces complex regiochemical possibilities for electrophilic attack.

Mitigation Strategies:

  • Protect the Aniline: If ring-based side reactions are severe, a common strategy is to protect the aniline group as an amide (e.g., acetyl or trifluoroacetyl) before the oxidation step. The amide group is electron-withdrawing, deactivating the ring towards oxidative polymerization. The protecting group can be removed in a subsequent step.

  • Use a Buffered System: If using an acidic oxidant like Oxone®, or an acid catalyst, the low pH can promote aniline polymerization. Conducting the reaction in a buffered solution (e.g., using sodium bicarbonate) can maintain a neutral pH and suppress these side reactions.

  • Maintain an Inert Atmosphere: While the primary oxidant is the reagent you add, atmospheric oxygen can also contribute to the formation of colored byproducts over long reaction times, especially in the presence of trace metal catalysts. Running the reaction under a nitrogen or argon atmosphere can minimize this.

Visual Workflow & Diagrams

Core Reaction and Primary Side Reaction Pathway

The following diagram illustrates the desired synthetic transformation from the thioether to the target sulfoxide and the common over-oxidation pathway to the undesired sulfone.

ReactionPathway cluster_main Synthesis of this compound cluster_conditions Key Control Parameters Thioether 3-Fluoro-4-(methylthio)aniline (Starting Material) Sulfoxide This compound (Desired Product) Thioether->Sulfoxide [O] (k1, Desired) Sulfone 3-Fluoro-4-methanesulfonylaniline (Over-oxidation Impurity) Sulfoxide->Sulfone [O] (k2, Undesired) Temp Low Temperature Temp->Sulfoxide Favors Temp->Sulfone Suppresses Stoich Stoichiometry (≈1.0 eq) Stoich->Sulfoxide Favors Oxidant Selective Oxidant Oxidant->Sulfoxide Favors

Caption: Reaction scheme showing the desired oxidation (k1) and the over-oxidation side reaction (k2).

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues leading to low yield or purity.

Troubleshooting Start Problem: Low Yield / Purity CheckImpurity What is the major impurity (by HPLC/LC-MS)? Start->CheckImpurity Sulfone Impurity is Sulfone CheckImpurity->Sulfone Higher MW Thioether Impurity is Starting Thioether CheckImpurity->Thioether Lower MW Colored Colored/Polymeric Impurities CheckImpurity->Colored Baseline/Complex Sol_Sulfone Solution: 1. Lower Temperature 2. Reduce Oxidant to ~1.0 eq 3. Add Oxidant Slower Sulfone->Sol_Sulfone Sol_Thioether Solution: 1. Check Oxidant Activity 2. Allow Warming to RT 3. Ensure Homogeneity Thioether->Sol_Thioether Sol_Colored Solution: 1. Protect Amine Group 2. Use Buffered System 3. Run Under Inert Gas Colored->Sol_Colored

Caption: A decision tree for troubleshooting common impurities in the synthesis.

Analytical Monitoring Protocol

Effective troubleshooting requires accurate reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the recommended method.

Recommended HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: 1. This compound (Product), 2. 3-Fluoro-4-methanesulfonylaniline (Sulfone), 3. 3-fluoro-4-(methylthio)aniline (Thioether). Note: Actual retention times will vary.

This method allows for clear separation of the starting material, product, and key sulfone impurity, enabling precise tracking of the reaction progress and impurity profile.[4]

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • An, G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available from: [Link]

  • Google Patents. (2014). CN103570681A - Prepration method of esomeprazole key intermediate.
  • Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved from [Link]

  • ResearchGate. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from [Link]

  • An, G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Retrieved from [Link]

  • Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Khomenko, T. M., et al. (2008). An efficient procedure for the synthesis of Esomeprazole using a titanium complex with two chiral ligands. ResearchGate. Retrieved from [Link]

  • Google Patents. (1974). US3789067A - Method of inhibiting sulfone formation in sulfonations.
  • ResearchGate. (n.d.). The structure of 3-(methylthio)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • Singh, P., et al. (2023). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Asymmetric Oxidation. Retrieved from [Link]

  • Google Patents. (2019). CN110041307A - The preparation method of esomeprazole sulfide intermediate.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]

  • Ciardi, M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • An, G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. Retrieved from [Link]

  • Hansen, J. M., et al. (2013). Biochemical methods for monitoring protein thiol redox states in biological systems. PubMed Central. Retrieved from [Link]

  • Sels, B. F., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoro-4-hydroxyproline and 3,4-difluoroproline. Retrieved from [Link]

  • Liu, X., et al. (2015). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-methanesulfinylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 3-fluoro-4-methanesulfinylaniline derivatives. The critical step in this synthesis is the selective oxidation of the corresponding 3-fluoro-4-(methylthio)aniline. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this transformation and achieve optimal results.

The Core Challenge: Chemoselective Sulfoxidation

The primary obstacle in the synthesis of this compound is achieving the selective oxidation of the electron-rich thioether to a sulfoxide without affecting other sensitive functionalities on the aromatic ring, namely the aniline, or over-oxidizing the desired sulfoxide to the corresponding sulfone. The electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine atom create a unique electronic environment that influences the reactivity of the thioether.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations grounded in chemical principles and actionable solutions.

FAQ 1: My reaction is producing a significant amount of the sulfone byproduct. How can I improve selectivity for the sulfoxide?

Answer: Over-oxidation to the sulfone is a common challenge in sulfide oxidations.[1] The sulfoxide product is itself susceptible to further oxidation. To enhance selectivity for the desired sulfoxide, consider the following strategies:

  • Stoichiometry of the Oxidant: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess (typically 1.0 to 1.2 equivalents) is often sufficient. Running preliminary small-scale reactions with varying equivalents of the oxidant can help determine the optimal amount for your specific derivative.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Many sulfoxidations are initially performed at 0°C or even lower temperatures (-78°C) and then allowed to slowly warm to room temperature.[2] This helps to control the reaction rate and minimize over-oxidation.

  • Slow Addition of the Oxidant: Instead of adding the oxidant all at once, a slow, dropwise addition of the oxidant solution to the reaction mixture can maintain a low concentration of the oxidant at any given time, favoring the formation of the sulfoxide.[3]

  • Choice of Oxidant: Some oxidizing agents are inherently more selective for sulfoxide formation. For instance, while hydrogen peroxide can be a powerful oxidant, its reactivity can sometimes be difficult to control.[4] In such cases, reagents like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures often provide better selectivity.[2]

FAQ 2: I am observing decomposition of my starting material or product, indicated by a darkening of the reaction mixture. What is causing this and how can I prevent it?

Answer: The aniline group is sensitive to oxidation and can lead to the formation of colored impurities, such as nitroso or nitro compounds, or polymeric materials, especially under harsh oxidative conditions.[5][6]

  • Protecting the Aniline Group: The most effective strategy to prevent oxidation of the aniline is to protect it with a suitable protecting group. Acetylation of the aniline to form the corresponding acetanilide is a common and effective method.[5] The acetamido group is less activating than the amino group, which reduces the susceptibility of the aromatic ring and the nitrogen to oxidation.[5] The acetyl group can be readily removed under acidic or basic conditions after the sulfoxidation is complete.

    Detailed Protocol for Acetylation:

    • Dissolve the 3-fluoro-4-(methylthio)aniline in a suitable solvent such as dichloromethane or ethyl acetate.

    • Add a base, such as triethylamine or pyridine (1.2 equivalents).

    • Cool the mixture to 0°C.

    • Slowly add acetic anhydride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with water, a mild acid (e.g., 1M HCl) to remove the base, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-acetylated product.

  • Milder Reaction Conditions: If you wish to avoid a protection-deprotection sequence, employing milder and more controlled oxidation conditions is crucial. This includes using a highly selective oxidant, maintaining low reaction temperatures, and minimizing reaction times.

FAQ 3: My reaction is sluggish and gives a low yield of the desired sulfoxide. How can I improve the reaction rate and conversion?

Answer: Low reactivity can be due to several factors, including the choice of oxidant, solvent, and the presence of catalysts.

  • Choice of Oxidant and Solvent: The choice of solvent can influence the reactivity of the oxidant. For example, m-CPBA is commonly used in chlorinated solvents like dichloromethane (DCM) or chloroform.[2] Hydrogen peroxide oxidations can be performed in solvents like acetic acid or in the presence of a phase-transfer catalyst in a biphasic system.[4][7]

  • Catalysis: For oxidants like hydrogen peroxide, the use of a catalyst can significantly enhance the reaction rate and selectivity. A variety of metal-based catalysts have been reported for this purpose.[8] For instance, a catalytic amount of a Lewis acid can activate the hydrogen peroxide.

  • Reaction Temperature: While low temperatures are recommended to improve selectivity, a very low temperature might excessively slow down the reaction. A systematic study of the reaction temperature (e.g., -20°C, 0°C, room temperature) can help find a balance between reaction rate and selectivity.

FAQ 4: How do I effectively monitor the progress of my reaction?

Answer: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.

  • TLC Analysis: Spot the reaction mixture on a TLC plate alongside your starting material (the sulfide) and, if available, a standard of the desired sulfoxide and the potential sulfone byproduct. The sulfoxide is typically more polar than the sulfide and will have a lower Rf value. The sulfone is even more polar and will have the lowest Rf value. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation of these three spots.

Experimental Protocols & Data

This section provides detailed experimental protocols for the selective oxidation of 3-fluoro-4-(methylthio)aniline derivatives and a table summarizing various oxidation methods for analogous compounds reported in the literature.

Protocol 1: Selective Oxidation using m-CPBA (meta-Chloroperoxybenzoic Acid)

This protocol is often favored for its reliability and high selectivity.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acetyl-3-fluoro-4-(methylthio)aniline (1 equivalent) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Add this solution dropwise to the cooled solution of the sulfide over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.[3]

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfoxide.

Protocol 2: Selective Oxidation using Hydrogen Peroxide in Acetic Acid

This method offers a "greener" alternative to halogenated oxidants.[4]

  • Preparation: In a round-bottom flask, dissolve the N-acetyl-3-fluoro-4-(methylthio)aniline (1 equivalent) in glacial acetic acid.

  • Addition of Hydrogen Peroxide: Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 equivalents) to the reaction mixture at room temperature.[9]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Comparison of Oxidation Methods for Aryl Sulfides
Oxidant/CatalystSubstrateSolventTemp. (°C)TimeYield (%) of SulfoxideReference
m-CPBAAryl alkyl sulfidesTHF040-60 min>90[2]
H₂O₂ / Acetic AcidAryl sulfidesAcetic AcidRT1-4 h90-99[4]
H₅IO₆ / FeCl₃ThioanisolesMeCNRT<2 min>98[10]

Visualizing the Process

Reaction Pathway and Optimization Workflow

The following diagrams illustrate the key reaction pathway and a general workflow for optimizing the sulfoxidation reaction.

Reaction_Pathway cluster_0 Reaction Scheme Start 3-Fluoro-4-(methylthio)aniline Derivative Sulfoxide This compound Derivative (Desired Product) Start->Sulfoxide [O] Selective Oxidation Aniline_Ox Aniline Oxidation Products Start->Aniline_Ox [O] Side Reaction Sulfone Sulfone Byproduct Sulfoxide->Sulfone [O] Over-oxidation

Caption: Reaction pathway for the synthesis of this compound derivatives.

Optimization_Workflow start Define Substrate & Desired Product protect Protect Aniline? Yes No start->protect select_oxidant Select Oxidant m-CPBA H₂O₂/Catalyst Other protect->select_oxidant run_rxn Run Small-Scale Reaction Monitor by TLC select_oxidant->run_rxn analysis Analyze Outcome Yield Selectivity Byproducts run_rxn->analysis decision Optimal? analysis->decision optimize Optimize Conditions Temperature Stoichiometry Reaction Time decision->optimize No scale_up Scale-Up Reaction decision->scale_up Yes optimize->run_rxn

Caption: A general workflow for optimizing the sulfoxidation reaction.

References

  • GSC Online Press. (2024, July 25). A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of anilines to nitroarenes with m-CPBA (m-chloroperbenzoic acid) (selected examples). Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(5), 1147-1153. Retrieved from [Link]

  • Zhu, Z., & Espenson, J. H. (1997). Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry, 62(1), 14-17. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Retrieved from [Link]

  • Inorganic Chemistry. (2022, February 28). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalytic oxidation of aniline by aqueous hydrogen peroxide in the presence of some heteropolyoxometalates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Chemoselective Oxidation of Sulfides to Sulfoxides and Sulfones Using Urea-2,2-dihydroperoxypropane as a Novel Oxidant. Retrieved from [Link]

  • ACS Omega. (2024, September 11). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]

  • ResearchGate. (n.d.). (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-free Oxidations with m-CPBA: An Octennial Update. Retrieved from [Link]

  • Organic Chemistry Portal. (2005, September 25). Enantioselective Sulfoxidation. Retrieved from [Link]

  • SciELO. (n.d.). Catalytic Oxidation of Aniline by Aqueous Hydrogen Peroxide in the Presence of Some Heteropolyoxometalates. Retrieved from [Link]

  • Pearson+. (n.d.). Protection of Aniline Derivatives. Retrieved from [Link]

  • ChemBK. (2024, April 9). Aniline, N-acetyl-3-methylthio-. Retrieved from [https://www.chembk.com/en/chem/Aniline, N-acetyl-3-methylthio--2524-78-9]([Link], N-acetyl-3-methylthio--2524-78-9)

  • MDPI. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.4: Enantioselective Sulfoxidation. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Asymmetric induction and configurational correlations in oxidations at sulphur. Part IV. Oxidation of aryl alkyl sulphoxides to sulphones by optically active peroxy-acids. Retrieved from [Link]

Sources

managing impurities in 3-Fluoro-4-methanesulfinylaniline production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Fluoro-4-methanesulfinylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing impurities during the synthesis and handling of this key pharmaceutical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.

Section 1: The Synthetic Landscape & Origin of Impurities

Understanding the synthetic route is paramount to controlling the impurity profile. This compound is typically synthesized via a multi-step process where the final, critical step involves the selective oxidation of a thioether precursor. This oxidation is the primary source of the most challenging impurities.

A common synthetic pathway is illustrated below. Each step presents a unique set of potential impurities that can carry over to the final active pharmaceutical ingredient (API).

G Synthetic Pathway and Key Impurity Injection Points SM 3-Fluoro-4-nitrothiophenol (Starting Material) INT1 2-Fluoro-4-(methylthio)nitrobenzene SM->INT1 1. Methylation (e.g., CH3I, base) INT2 3-Fluoro-4-(methylthio)aniline (Sulfide Intermediate) INT1->INT2 2. Nitro Reduction (e.g., Fe/HCl) IMP2 Incomplete Reduction (e.g., Nitroso-species) INT1->IMP2 API This compound (Product - Sulfoxide) INT2->API 3. Selective Oxidation (e.g., H2O2) IMP3 Unreacted Sulfide (Under-oxidation) API->IMP3 Source IMP4 Sulfone By-product (Over-oxidation) API->IMP4 Source IMP5 Degradation Products (e.g., Colored Dimers) API->IMP5 Source IMP1 Isomeric Starting Materials IMP1->SM IMP2->INT2

Caption: Synthetic route for this compound and impurity origins.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Question 1: My final product contains a significant amount of a later-eluting peak in the HPLC analysis, which I suspect is the sulfone. What is causing this over-oxidation and how can I prevent it?

Answer:

This is the most common and critical issue in this synthesis. The impurity is almost certainly 3-Fluoro-4-methanesulfonylaniline (the sulfone), formed by the over-oxidation of your target sulfoxide.

Causality: The oxidation of a sulfide to a sulfoxide is faster than the subsequent oxidation of the sulfoxide to a sulfone. However, this selectivity is highly dependent on reaction conditions. Over-oxidation occurs due to:

  • Excessive Oxidant: Using too great an excess of the oxidizing agent (e.g., hydrogen peroxide).

  • Poor Temperature Control: The oxidation is exothermic. A rise in temperature dramatically increases the rate of the second oxidation to the sulfone.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting sulfide has been consumed provides more opportunity for the sulfoxide to be over-oxidized.

  • Choice of Oxidant: Stronger oxidizing agents (like m-CPBA) can be less selective than milder ones.

Troubleshooting & Prevention Protocol:

  • Stoichiometry Control: Begin by using a strict stoichiometry of your oxidant. A range of 1.05 to 1.10 equivalents is a good starting point.

  • Temperature Management: Maintain a low and consistent reaction temperature. For hydrogen peroxide in acetic acid, a temperature of 0-5 °C is recommended. The oxidant should be added dropwise to a cooled solution of the sulfide to manage the exotherm.

  • In-Process Monitoring (IPC): This is a self-validating step and is non-negotiable for success. Monitor the reaction progress every 15-30 minutes using HPLC. The goal is to quench the reaction as soon as the starting sulfide is consumed (e.g., <1% remaining) but before the sulfone begins to form in significant quantities (>0.5%).

  • Quenching: Once the reaction is complete by IPC, quench it immediately by adding a reducing agent like sodium sulfite or sodium thiosulfate solution. This destroys any excess oxidant, preventing further reaction during workup.

Question 2: I'm observing the presence of the starting material, 3-Fluoro-4-(methylthio)aniline, in my final product. How do I drive the reaction to completion without creating the sulfone?

Answer:

This indicates an incomplete or "under-oxidized" reaction. While seemingly the opposite problem of over-oxidation, the solution requires the same careful control.

Causality:

  • Insufficient Oxidant: The initial charge of the oxidizing agent was too low.

  • Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Short Reaction Time: The reaction was quenched prematurely.

Troubleshooting & Optimization Protocol:

  • Controlled Oxidant Addition: Instead of adding all 1.05-1.10 equivalents of the oxidant at once, try adding ~0.95 equivalents initially.

  • Monitor via HPLC: After the initial charge, begin IPC analysis.

  • Incremental Addition: If unreacted sulfide is still present after 1-2 hours, add small, incremental amounts (e.g., 0.02 equivalents) of the oxidant. Wait 30 minutes between additions and re-analyze by HPLC.

  • Find the "Sweet Spot": This methodical approach allows you to "tiptoe" to the reaction endpoint, maximizing the conversion of the sulfide while minimizing the formation of the sulfone. The goal is to find the precise point where the sulfide is consumed before the sulfone begins to form.

Question 3: My product has a yellow or brown discoloration. What is the source and how can I obtain a clean, white solid?

Answer:

Aromatic amines, especially anilines, are susceptible to air oxidation, which can form highly colored polymeric impurities.[1][2] This is often exacerbated by light and the presence of trace metals.

Causality:

  • Air Oxidation: The amine functionality can oxidize to form nitroso and other colored species, which can then dimerize or polymerize.

  • Workup Conditions: Prolonged exposure to acidic or basic conditions at elevated temperatures during workup can promote degradation.

  • Storage: Storing the material exposed to air and light will lead to discoloration over time.

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) whenever possible.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

    • Recrystallization: A carefully chosen solvent system for recrystallization is often the most effective way to remove baseline impurities and colored matter. A common starting point is an Isopropanol/Water or Ethanol/Water mixture.

  • Proper Storage: Store the final, dry product in an amber vial, under an inert atmosphere, and at reduced temperatures (2-8 °C) to ensure long-term stability.[1]

Section 3: Analytical Methodologies & FAQs

Accurate analysis is crucial for impurity management. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for profiling impurities in this compound? A1: Reversed-phase HPLC with a C18 column coupled with a UV detector is the gold standard for routine analysis and quantification.[5] For definitive identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is essential as it provides molecular weight information that can confirm the identity of impurities like the sulfone (Product MW + 16 amu).[6][7]

Q2: How can I develop an HPLC method to resolve the sulfide, sulfoxide (API), and sulfone? A2: The key is to leverage the polarity differences. The sulfoxide is the most polar, followed by the sulfone, and then the least polar sulfide. A gradient method is typically required. See the detailed protocol in Section 4.

Q3: Is it necessary to have a reference standard for every impurity? A3: For accurate quantification, a reference standard is ideal. However, for the sulfone and sulfide impurities, their structures are known. You can use relative response factors (RRFs) if a standard is unavailable, but this requires validation. For unknown impurities, LC-MS can provide tentative identification based on mass fragmentation patterns.[3]

G Troubleshooting Workflow for Out-of-Specification (OOS) Batch OOS OOS Result from HPLC: High Impurity Level Identify Identify Impurity (LC-MS, RRT) OOS->Identify Sulfone Impurity = Sulfone (Over-oxidation) Identify->Sulfone Known RRT, MW = API+16 Sulfide Impurity = Sulfide (Under-oxidation) Identify->Sulfide Known RRT, MW = API-16 Other Impurity = Other/ Unknown Identify->Other Unknown ActionSulfone Review Batch Record: - Temp Control? - Excess Oxidant? - Reaction Time? Sulfone->ActionSulfone ActionSulfide Review Batch Record: - Insufficient Oxidant? - Low Temp? - Quenched Early? Sulfide->ActionSulfide ActionOther Analyze Starting Materials & Reagents Other->ActionOther Reprocess Can Batch be Reprocessed? (e.g., Recrystallization) ActionSulfone->Reprocess ActionSulfide->Reprocess ActionOther->Reprocess CAPA Implement Corrective and Preventive Action (CAPA) for Future Batches Reprocess->CAPA

Caption: A logical workflow for investigating an OOS result.

Section 4: Protocols & Data

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a robust starting point for separating the API from its key process-related impurities.

ParameterSpecification
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
UV Detection 254 nm
Injection Vol. 5 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:Acetonitrile

Expected Elution Order & Typical Retention Times (RRT):

CompoundExpected Retention Time (min)Relative Retention Time (RRT)Polarity
This compound (API) ~8.51.00Highest
3-Fluoro-4-methanesulfonylaniline (Sulfone) ~9.8~1.15Intermediate
3-Fluoro-4-(methylthio)aniline (Sulfide) ~12.2~1.44Lowest
Protocol 2: Bench-Scale Recrystallization

This procedure is designed to remove moderate levels of impurities and improve the color of the final product.

  • Solvent Selection: In a test tube, dissolve ~50 mg of the crude product in a minimum amount of hot isopropanol (IPA). Add hot water dropwise until turbidity persists. Add a few more drops of hot IPA to redissolve, creating a saturated solution. Let it cool to room temperature and then in an ice bath. The solvent system that provides good recovery of crystalline material is your choice.

  • Dissolution: Charge the crude material to a flask and add the selected solvent (e.g., IPA) in a ratio of approximately 3-5 mL per gram of crude material.

  • Heat: Heat the mixture to a gentle reflux with stirring until all solids dissolve.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat to reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble matter.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30-60 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google P
  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google P
  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google P
  • 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem. [Link]

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Fluoro-4-methanesulfinylaniline. This resource is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Our focus is on providing practical, evidence-based solutions to real-world problems, ensuring the integrity and efficiency of your process.

I. Overview of the Synthetic Pathway and Key Challenges

The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The most common synthetic route involves a two-step process: the synthesis of the precursor, 3-fluoro-4-(methylthio)aniline, followed by its selective oxidation to the desired sulfoxide.

While seemingly straightforward, scaling up this synthesis introduces significant challenges that can impact yield, purity, and safety. This guide will address these issues in a practical question-and-answer format.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Oxidation Start Starting Materials (e.g., 1,2-difluoro-4-nitrobenzene) Precursor 3-fluoro-4-(methylthio)aniline Start->Precursor Nucleophilic Substitution & Reduction Oxidation This compound (Target Molecule) Precursor->Oxidation Selective Oxidation Byproduct 3-Fluoro-4-methanesulfonylaniline (Sulfone Over-oxidation) Oxidation->Byproduct Over-oxidation

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Common Scale-Up Issues and Solutions

This section addresses specific problems you may encounter during the scale-up of the selective oxidation of 3-fluoro-4-(methylthio)aniline.

Q1: My reaction is producing a significant amount of the sulfone byproduct (3-Fluoro-4-methanesulfonylaniline). How can I improve the selectivity for the desired sulfoxide?

A1: Over-oxidation to the corresponding sulfone is the most common challenge in this synthesis.[1] Several factors can be optimized to enhance selectivity:

  • Choice of Oxidizing Agent: While potent oxidants may be effective on a small scale, they often lead to over-oxidation in larger batches. Hydrogen peroxide is a "green" and effective oxidant, but its reactivity needs to be carefully controlled.[1][2] The use of catalysts can significantly improve selectivity. For instance, a system with Fe(NO₃)₃·9H₂O as a catalyst and oxygen as the oxidant has shown high selectivity in gram-scale synthesis of various sulfoxides.[3][4] Electrochemical oxidation is another scalable method that offers high selectivity by controlling the electrode potential.[5]

  • Stoichiometry of the Oxidant: Carefully control the molar equivalents of the oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote the formation of the sulfone. It is recommended to perform initial small-scale trials to determine the optimal stoichiometry for your specific reaction conditions.

  • Temperature Control: The oxidation of sulfides is an exothermic process. Poor temperature control on a larger scale can lead to localized "hot spots" where the reaction rate increases, favoring over-oxidation. Ensure your reactor has adequate cooling capacity and that the oxidizing agent is added at a controlled rate to maintain the desired temperature.

  • Reaction Time: Monitor the reaction progress closely using techniques like HPLC or TLC. Once the starting material is consumed, quench the reaction promptly to prevent further oxidation of the desired sulfoxide product.

Oxidizing SystemAdvantages for Scale-UpPotential Drawbacks
H₂O₂ / Acetic Acid "Green" oxidant, readily available.[1]Can lead to over-oxidation if not carefully controlled.
Fe(NO₃)₃·9H₂O / O₂ High selectivity, mild conditions, scalable.[3][4]Requires careful handling of oxygen gas.
Electrochemical Oxidation High selectivity, environmentally friendly, scalable.[5]Requires specialized equipment.
Q2: I am observing a significant and difficult-to-control exotherm during the addition of the oxidizing agent. What are the best practices for managing thermal safety during scale-up?

A2: Thermal runaway is a critical safety concern, especially when using solvents like Dimethyl Sulfoxide (DMSO), which can decompose exothermically.[6][7]

  • Solvent Selection: While DMSO is a common solvent, its use at scale requires a thorough thermal hazard assessment. The decomposition of DMSO can be catalyzed by acidic byproducts, leading to a dangerous increase in temperature and pressure.[7] Consider alternative, more thermally stable solvents if possible.

  • Controlled Addition: Add the oxidizing agent slowly and sub-surface to ensure rapid mixing and heat dissipation. The addition rate should be linked to the cooling capacity of the reactor to maintain a stable internal temperature.

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring that the process is thermally safe and that the cooling capacity of the plant reactor is sufficient.

  • Emergency Preparedness: Ensure the reactor is equipped with appropriate safety features, such as a rupture disc and an emergency quenching system.

Start Initiate Oxidant Addition Monitor_Temp Monitor Internal Temperature Start->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Continue_Addition Continue Controlled Addition Temp_Stable->Continue_Addition Yes Slow_Addition Reduce Addition Rate Temp_Stable->Slow_Addition No (Slight Increase) Stop_Addition Stop Addition & Apply Full Cooling Temp_Stable->Stop_Addition No (Rapid Increase) Reaction_Complete Reaction Complete Continue_Addition->Reaction_Complete All Oxidant Added Slow_Addition->Monitor_Temp

Caption: Decision workflow for managing exotherms during oxidant addition.

Q3: The final product is difficult to crystallize and purify on a large scale. What strategies can I employ to improve the isolation and purity of this compound?

A3: Crystallization and purification are often challenging at scale, where impurities can hinder crystal formation and product quality.[8]

  • Solvent Screening: Conduct a thorough solvent screening to identify an optimal solvent or solvent mixture for crystallization. The ideal solvent should provide good solubility at higher temperatures and poor solubility at lower temperatures, promoting the formation of well-defined crystals. Consider anti-solvent crystallization as well.

  • Seeding: Develop a seeding strategy. Using a small amount of pure crystalline product as seed can control the crystal size and morphology, leading to a more consistent and easier-to-filter product.

  • Control of Cooling Rate: A slow and controlled cooling profile is crucial for growing larger, purer crystals. Rapid cooling can lead to the precipitation of amorphous material or the inclusion of impurities.

  • Impurity Purging: If a specific impurity is hindering crystallization, consider an additional purification step before the final crystallization, such as a charcoal treatment or a wash of the crude product with a solvent in which the impurity is soluble but the product is not.

  • Recrystallization: If the purity after the initial crystallization is not sufficient, a recrystallization step may be necessary. While this can lead to some loss of yield, it is often required to meet stringent purity specifications for pharmaceutical intermediates.[8]

III. Frequently Asked Questions (FAQs)

  • What is the typical starting material for the synthesis of 3-fluoro-4-(methylthio)aniline?

    • A common starting material is 1,2-difluoro-4-nitrobenzene, which can undergo nucleophilic aromatic substitution with a methylthiolate source, followed by reduction of the nitro group.[9]

  • Are there any specific analytical methods recommended for monitoring the reaction?

    • High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress, as it can accurately quantify the starting material, product, and byproducts like the sulfone. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

  • What are the safety considerations when handling the reagents for this synthesis?

    • Many of the reagents, such as fluorinated anilines and oxidizing agents, can be toxic and corrosive.[10] Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. As mentioned previously, be particularly cautious about the thermal hazards of solvents like DMSO.[6][7]

IV. Experimental Protocols

Protocol 1: Synthesis of 3-fluoro-4-(methylthio)aniline (Precursor)

This is a representative protocol and may require optimization.

  • To a solution of 3,4-difluoronitrobenzene in a suitable solvent (e.g., DMF or DMSO), add sodium thiomethoxide portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(methylthio)-3-fluoronitrobenzene.

  • Dissolve the crude nitro compound in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, iron powder and ammonium chloride in water, or perform catalytic hydrogenation using a catalyst like palladium on carbon.[9]

  • Heat the reaction mixture as required and monitor for the disappearance of the nitro compound.

  • Upon completion, filter the reaction mixture (if solid reagents were used) and concentrate the solvent.

  • Purify the crude 3-fluoro-4-(methylthio)aniline by column chromatography or crystallization.

Protocol 2: Selective Oxidation to this compound

This is a representative protocol using a mild oxidizing system and should be optimized for scale.

  • Dissolve 3-fluoro-4-(methylthio)aniline in a suitable solvent (e.g., acetic acid or a mixture of acetone and water).[1][5]

  • Cool the solution to a controlled temperature (e.g., 0-5 °C).

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed the set point.[2]

  • Monitor the reaction by HPLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a reducing agent such as sodium sulfite or sodium thiosulfate solution.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound by crystallization from a suitable solvent system.

V. References

  • [Dearomative di- and trifunctionalization of aryl sulfoxides via[3][3]-rearrangement - PMC - NIH]([Link])

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troubleshooting poor regioselectivity in aniline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aniline functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we address common experimental issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity and regioselectivity of anilines in electrophilic aromatic substitution (EAS).

Q1: What are the primary factors controlling regioselectivity in the electrophilic functionalization of aniline?

Regioselectivity in the electrophilic aromatic substitution (EAS) of aniline is primarily governed by the electronic properties of the amino (-NH₂) group and steric effects. The -NH₂ group is a powerful activating group, meaning it makes the aromatic ring more reactive than benzene.[1][2] This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the benzene ring through resonance (a +R or +M effect).[3][4] This donation of electron density is not uniform; it specifically enriches the ortho (positions 2 and 6) and para (position 4) carbons, making them the most nucleophilic sites for an incoming electrophile.[5][6][7]

Q2: Why is the amino group considered an ortho, para-director?

The directing effect is a direct consequence of the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[8] When an electrophile attacks at the ortho or para position, one of the resonance structures of the resulting arenium ion allows the positive charge to be delocalized onto the nitrogen atom.[4][7] This creates a particularly stable resonance contributor where every atom (except hydrogen) has a full octet of electrons. Attack at the meta position does not allow for this type of stabilization. Therefore, the activation energy for ortho and para attack is significantly lower, leading to these products being formed preferentially.[4]

Q3: I performed a nitration on aniline and obtained a significant amount of the meta-nitroaniline. Isn't the amino group an ortho, para-director?

This is a classic and crucial exception to the general rule. The issue arises from the basicity of the amino group.[3] Nitration is typically carried out in a strongly acidic medium (e.g., a mixture of HNO₃ and H₂SO₄).[3][9] In these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).

The anilinium group is strongly electron-withdrawing due to the positive charge on the nitrogen and therefore acts as a powerful deactivating group and a meta-director.[3] The reaction proceeds with the electrophile attacking the least deactivated positions, which are the meta carbons. This is why nitration of aniline without protection often yields a complex mixture with a substantial amount of the meta isomer.[3][10]

Q4: Why do Friedel-Crafts alkylation and acylation reactions often fail with aniline?

This failure is also due to the basic nature of the amino group. Friedel-Crafts reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][11] The lone pair on the aniline's nitrogen atom acts as a Lewis base and reacts with the AlCl₃ catalyst.[3] This forms a complex where the nitrogen atom now bears a positive charge, strongly deactivating the aromatic ring towards further electrophilic attack, effectively shutting down the reaction.[3]

Troubleshooting Guide: Common Regioselectivity Issues

This section provides practical solutions to specific problems encountered during aniline functionalization experiments.

Problem 1: My reaction yields a mixture of ortho and para isomers, but I need to favor the para product.

This is a common challenge stemming from the high reactivity of the ortho positions. While electronic factors make both ortho and para positions active, steric hindrance can be leveraged to favor the para isomer.

Causality: The ortho positions are adjacent to the amino group. By increasing the steric bulk at the nitrogen, you can physically block the approach of an incoming electrophile to these positions, making the more accessible para position the preferred site of reaction.[3][12][13]

Solution: Employ a Protecting Group. The most common strategy is to convert the aniline to an acetanilide (an amide) via acetylation.[3]

  • Steric Effect: The acetyl group (-COCH₃) is significantly larger than a hydrogen atom, creating steric hindrance that disfavors substitution at the ortho positions.[3]

  • Electronic Effect: The acetyl group is also electron-withdrawing. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, which reduces its ability to activate the aromatic ring.[1][3] This moderation of reactivity helps prevent undesirable side reactions like polysubstitution.

The result is a reaction that is more controlled and highly selective for the para position. The acetyl group can be easily removed later by acid or base hydrolysis to regenerate the functionalized aniline.

Problem 2: My reaction is uncontrolled and produces significant amounts of di- and tri-substituted products.

The high activating power of the -NH₂ group makes the aniline ring extremely electron-rich and susceptible to multiple substitutions, especially with reactive electrophiles like bromine.[3][5] Even without a catalyst, the reaction can proceed rapidly to give, for instance, 2,4,6-tribromoaniline.[5]

Causality: The first substitution does not sufficiently deactivate the ring to prevent subsequent reactions. The product is often still activated enough to react again, leading to a mixture of products.

Solution: Reduce Ring Activation via N-Acetylation. As with controlling ortho/para selectivity, protecting the amino group as an acetanilide is the standard solution.[3][14] The electron-withdrawing nature of the acetyl group moderates the ring's reactivity, making it possible to stop the reaction after a single substitution.[3]

Workflow for Controlled Mono-substitution:

Caption: Workflow for achieving selective mono-functionalization of aniline.

Problem 3: How can I optimize reaction conditions to improve regioselectivity?

Beyond protecting groups, fine-tuning reaction conditions can significantly influence the product distribution.

Key Parameters to Optimize:

ParameterEffect on RegioselectivityRationale & Guidance
Temperature Lower temperatures generally favor the thermodynamically more stable para isomer over the ortho isomer.At higher temperatures, reactions can become less selective, and byproduct formation may increase.[15][16] It is often beneficial to run reactions at 0°C or even lower to maximize selectivity.
Solvent Solvent polarity can influence the transition state and the effective size of the electrophile.Nonpolar solvents may favor para substitution by minimizing solvation of the intermediates, potentially accentuating steric differences.[17] The choice of solvent can also control product distribution in some modern catalytic systems.[18]
Catalyst The nature and loading of the catalyst can impact selectivity.In catalytic processes, the catalyst's steric bulk or electronic properties can direct the reaction.[18] For example, in some hydrogenation reactions, a lower catalyst loading favored higher aniline selectivity by avoiding overhydrogenated products.[15][16] In iridium-catalyzed borylations, modifying the boron reagent itself was key to achieving high ortho selectivity.[19][20]

Troubleshooting Decision Tree:

G start Poor Regioselectivity Observed q1 Is meta-isomer the major product (esp. in acidic conditions)? start->q1 q2 Is polysubstitution the main issue? q1->q2 No sol1 Yes: Protonation to -NH3+ is likely. Implement N-protection (e.g., acetylation). q1->sol1 Yes q3 Is the issue an ortho/para mixture? q2->q3 No sol2 Yes: Ring is too activated. Implement N-protection to moderate reactivity. q2->sol2 Yes sol3 Yes: Enhance para-selectivity. q3->sol3 Yes opt1 1. Use a bulky N-protecting group to sterically block ortho positions. sol3->opt1 opt2 2. Lower reaction temperature. opt1->opt2 opt3 3. Screen different solvents. opt2->opt3

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Key Experimental Protocols
Protocol 1: N-Acetylation of Aniline to Control Reactivity and Enhance Para-Selectivity

This protocol describes the conversion of aniline to acetanilide, a crucial step for controlling subsequent electrophilic substitution reactions.

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium acetate (optional, as base)

  • Ice-cold water

  • Standard glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of aniline in a minimal amount of glacial acetic acid. Safety Note: Perform this in a well-ventilated fume hood.

  • Addition of Reagent: Cool the flask in an ice bath. Slowly add 1.1 equivalents of acetic anhydride to the stirring solution. If the reaction is sluggish, a small amount of sodium acetate can be added to catalyze the reaction.

  • Reaction: Allow the mixture to stir at room temperature for 30-60 minutes. The reaction is often exothermic. Monitor the progress by TLC (Thin Layer Chromatography).

  • Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a significant volume of ice-cold water while stirring vigorously. The acetanilide product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the product, either in a desiccator or a vacuum oven at a low temperature. The purity can be checked by melting point analysis and the product can be recrystallized (e.g., from ethanol/water) if necessary.

Protocol 2: Deprotection of Acetanilide (Hydrolysis) to Regenerate the Aniline

This protocol removes the acetyl protecting group to yield the final functionalized aniline product. Both acidic and basic conditions can be used.

A. Acidic Hydrolysis

  • Setup: Place the N-acetylated aniline derivative in a round-bottom flask. Add a solution of aqueous HCl (e.g., 5-6 M).

  • Reflux: Heat the mixture to reflux using a heating mantle. Monitor the reaction by TLC until the starting material is consumed. This can take several hours.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a base (e.g., a saturated solution of NaHCO₃ or dilute NaOH) until the solution is basic to litmus paper. The functionalized aniline may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the final product.

B. Basic Hydrolysis

  • Setup: Place the N-acetylated aniline derivative in a round-bottom flask with an aqueous solution of NaOH (e.g., 10-15%). An alcohol co-solvent like ethanol may be needed to improve solubility.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After cooling, the product can be isolated by extraction with an appropriate organic solvent.

  • Isolation: Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.

Mechanism of N-Acetylation's Influence:

G cluster_0 Aniline (-NH2) cluster_1 Acetanilide (-NHCOCH3) Aniline Highly Activating Resonance donation into ring is strong. Sterically unhindered ortho sites. Acetanilide Moderately Activating Resonance with C=O competes with ring donation. Bulky acetyl group blocks ortho sites. Result1 Leads to: - Polysubstitution - Ortho/Para Mixtures Aniline->Result1 Result2 Leads to: - Monosubstitution - High Para-Selectivity Acetanilide->Result2

Caption: Comparison of electronic and steric effects in aniline vs. acetanilide.

References
  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. Available from: [Link]

  • Dutta, U., Maiti, S., Bhattacharya, T., & Maiti, D. (2021). Regioselective C(sp2) H Functionalization of Anilines. Angewandte Chemie International Edition. Available from: [Link]

  • Gibson, T. L., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Nazarova, A. V., et al. (2022). Regioselectivity of the Radical Cation Recombination in the Aniline Polymerization. Russian Journal of Physical Chemistry B. Available from: [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Stanley, L. M., & Hartwig, J. F. (2010). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society. Available from: [Link]

  • Bhella, S. S., & Hartwig, J. F. (2020). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. ACS Catalysis. Available from: [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. Retrieved from [Link]

  • Gibson, T. L., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. ACS Publications. Available from: [Link]

  • EAS reactions of aniline. (2025). Khan Academy. Retrieved from [Link]

  • Bortoluzzi, M., et al. (2016). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3(+) Electrophilic Aromatic Substitution. ChemPhysChem. Available from: [Link]

  • Why is the -NH2 group in aniline an ortho and para directing group? (2017). Quora. Retrieved from [Link]

  • Gandeepan, P., et al. (2018). Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds. Organic Chemistry Frontiers. Available from: [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Effect of solvents on regioselectivity of anisole nitration. (2025). ResearchGate. Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Effect of steric hindrance on the regioselectivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. Available from: [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Bhella, S. S., & Hartwig, J. F. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society. Available from: [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Rogne, O. (1975). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • "Protection" of Aniline in Aromatic reactions. (2016). YouTube. Retrieved from [Link]

  • Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution? (n.d.). Study.com. Retrieved from [Link]

  • Notario, R., et al. (2022). Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring. Molecules. Available from: [Link]

  • Ch22: EArS of aromatic amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Aromatic Electrophilic substitution. (2020). Retrieved from [Link]

  • Nitration of Aniline. (2022). YouTube. Retrieved from [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. Retrieved from [Link]

Sources

preventing oxidation of the methanesulfinyl group during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to common questions regarding the preservation of the methanesulfinyl (methylsulfinyl) functional group during chemical synthesis. Over-oxidation to the corresponding sulfone is a prevalent side reaction that can compromise yield, purity, and the biological activity of target molecules. This resource provides field-proven insights to help you navigate this synthetic challenge.

Section 1: Troubleshooting Guide: Diagnosing and Solving Over-oxidation

This section addresses the most common issue encountered in the synthesis of molecules containing a methanesulfinyl group: the formation of the undesired methanesulfonyl (sulfone) byproduct.

Issue 1: My TLC/LC-MS analysis shows significant formation of the sulfone byproduct. What happened and how can I prevent it?

This is the most frequent challenge, and it almost always points to an imbalance between the reactivity of your oxidant and the control over reaction conditions. The oxidation of a sulfide to a sulfoxide is often faster than the subsequent oxidation to a sulfone, but this selectivity is easily lost.

1. Cause: Oxidant Stoichiometry and Addition

  • Expertise & Experience: The sulfoxide product can be more soluble or electronically more susceptible to oxidation than the starting sulfide. A global excess of a powerful oxidant will inevitably lead to the sulfone. The way you introduce the oxidant is as critical as the amount.

  • Trustworthiness (Self-Validating Protocol): Your primary control variable is the oxidant concentration. By adding it portion-wise or via syringe pump, you maintain a low, steady concentration, ensuring it reacts with the more abundant sulfide before attacking the newly formed sulfoxide.

  • Corrective Action:

    • Control Stoichiometry: Reduce the equivalents of oxidant to 1.0–1.1 equivalents. Perform small-scale test reactions to find the optimal amount for your specific substrate.

    • Modify Addition Method: Instead of adding the oxidant all at once, dissolve it in a suitable solvent and add it dropwise or via a syringe pump over an extended period (e.g., 30–60 minutes). This keeps the instantaneous concentration of the oxidant low.[1]

    • Reverse Addition: Add the sulfide solution to the oxidant solution. This can sometimes help maintain an excess of the sulfide, minimizing over-oxidation of the product.[1]

2. Cause: Reaction Temperature

  • Expertise & Experience: Oxidation reactions are exothermic. A rise in temperature increases the reaction rate, but it often increases the rate of the second oxidation (to the sulfone) more significantly than the first, thereby eroding selectivity.

  • Trustworthiness (Self-Validating Protocol): Running the reaction at a reduced and strictly controlled temperature is a cornerstone of selective oxidation.

  • Corrective Action:

    • Lower the Temperature: Begin the reaction at 0 °C or even -78 °C (dry ice/acetone bath).

    • Controlled Warming: After the oxidant has been added, allow the reaction to warm slowly to room temperature while monitoring its progress closely by TLC or LC-MS. Many selective oxidations proceed to completion at low temperatures.[2]

3. Cause: Choice of Oxidant

  • Expertise & Experience: Not all oxidants are created equal. Aggressive oxidants like KMnO₄ or excess m-CPBA are notoriously difficult to control for selective sulfoxide formation. The key is to choose an oxidant with a "just-right" potential that strongly favors the first oxidation.

  • Trustworthiness (Self-Validating Protocol): Switching to a milder, more chemoselective reagent is a direct and often highly effective solution.

  • Corrective Action:

    • Switch to a Milder Reagent: If you are using a strong oxidant, consider switching to a system known for its mildness and selectivity. A summary of recommended agents is provided in the table below.

    • Catalytic Systems: Employing a catalytic system with a terminal oxidant like hydrogen peroxide (H₂O₂) often provides excellent control, as the active catalytic species is continuously regenerated at a low concentration.[3][4]

Below is a decision-making workflow to systematically address the issue of sulfone formation.

G start Problem: Sulfone byproduct detected check_stoich 1. Review Stoichiometry & Addition Method start->check_stoich check_temp 2. Review Reaction Temperature check_stoich->check_temp Stoichiometry is tight & addition was slow sol_stoich Action: - Use 1.0-1.1 eq oxidant - Add oxidant slowly via syringe pump check_stoich->sol_stoich Is >1.2 eq used? Was addition rapid? check_oxidant 3. Evaluate Oxidant Choice check_temp->check_oxidant Temperature was well-controlled sol_temp Action: - Run reaction at 0°C or -78°C - Monitor during slow warming check_temp->sol_temp Was reaction run at RT or higher? sol_oxidant Action: - Switch to a milder reagent (e.g., H2O2/AcOH, NaIO4) - Consider a catalytic method check_oxidant->sol_oxidant Is oxidant known to be aggressive? (e.g., KMnO4, m-CPBA)

Caption: Troubleshooting workflow for sulfone byproduct formation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about methodologies and the chemical principles behind preventing methanesulfinyl group oxidation.

Q1: What are the most reliable and selective methods for oxidizing a methylthio group to a methanesulfinyl group?

Answer: Reliability and selectivity depend on your substrate's complexity and functional group tolerance. Here is a comparison of top-tier methods, categorized by reagent type.

Method/ReagentTypical ConditionsProsCons
Hydrogen Peroxide (H₂O₂) 1.1 eq H₂O₂ (30%), Acetic Acid (solvent), RT[2]"Green" (byproduct is water), inexpensive, highly effective.[2]Can be slow; acidic conditions may not be suitable for all substrates.
Sodium Periodate (NaIO₄) 1.1 eq NaIO₄, MeOH/H₂O, 0 °C to RTVery reliable and clean; insoluble byproduct (NaIO₃) is easily filtered off.Stoichiometry is critical; not ideal for very large-scale reactions.
Urea-Hydrogen Peroxide (UHP) 1.1 eq UHP, various catalysts (e.g., diphenyl diselenide), CH₂Cl₂, RT[3]Stable, solid source of H₂O₂; easy to handle.[3]Often requires a catalyst; can be slower than aqueous H₂O₂.
Titanium(IV) Catalysis 1-5 mol% Ti(IV) catalyst, 1.1 eq aq. H₂O₂, RT[3]High yielding, works at RT, compatible with many protecting groups.[3]Requires synthesis or purchase of the catalyst; potential for metal contamination.
N-Sulfonyloxaziridines (Davis Reagent) 1.1 eq Davis Reagent, CH₂Cl₂, -78 °CExcellent for sensitive substrates; very mild and selective.Reagent is expensive; stoichiometric waste.

Authoritative Grounding: The choice of oxidant is paramount. For general purposes, a transition-metal-free system like H₂O₂ in acetic acid offers an excellent balance of cost, efficiency, and environmental friendliness.[2] For substrates with multiple sensitive sites, catalytic systems or reagents like the Davis oxaziridine provide superior chemoselectivity, preventing side reactions on other functional groups like alkenes.[3][5]

Q2: How does the choice of solvent affect the selectivity of my sulfoxidation reaction?

Answer: The solvent plays a critical role in modulating reactant solubility, reaction rate, and even selectivity.

  • Protic vs. Aprotic: Protic solvents like methanol or water can stabilize the transition state and participate in hydrogen bonding, which can influence the selectivity of certain oxidants like periodate. Alcohols are common co-solvents with water to ensure solubility of the organic sulfide.

  • Polarity: Halogenated solvents like dichloromethane (CH₂Cl₂) are common for their inertness and ability to dissolve a wide range of organic compounds and reagents (e.g., m-CPBA, Davis reagent).

  • Acidic Solvents: Glacial acetic acid, when used as a solvent with H₂O₂, can act as a catalyst and may help suppress sulfone formation.[1][2] The acidic medium can protonate the sulfoxide, deactivating it towards further electrophilic attack by the oxidant.

Q3: My molecule contains other oxidizable groups (alkenes, alcohols). How can I selectively oxidize only the methylthio group?

Answer: This is a classic chemoselectivity challenge. The key is to use an oxidant that is "tuned" for the soft, nucleophilic sulfur atom over other functional groups.

  • Mechanism is Key: The oxidation of sulfides typically involves the nucleophilic sulfur attacking an electrophilic oxygen atom of the oxidant.[6] In contrast, epoxidation of an alkene often requires a different type of electrophilic oxidant.

  • Recommended Methods for Chemoselectivity:

    • Metal-Catalyzed H₂O₂ Systems: Catalysts like LiNbMoO₆ have been shown to selectively oxidize allylic sulfides to sulfoxides without any epoxidation of the double bond.[3] Similarly, certain Titanium (IV) and Scandium (III) catalysts show high preference for sulfur oxidation.[3]

    • Sodium Periodate (NaIO₄): This is often the go-to reagent for selective sulfide oxidation in the presence of alkenes and alcohols under neutral or mild conditions.

    • Hypervalent Iodine Reagents: Recyclable, ion-supported hypervalent iodine reagents can selectively oxidize sulfides at room temperature and tolerate functionalities like hydroxyl groups, nitriles, and C-C double bonds.[3]

The following diagram illustrates the desired transformation and the competing over-oxidation pathway that must be suppressed.

G Sulfide R-S-CH₃ (Sulfide) Sulfoxide R-S(O)-CH₃ (Methanesulfinyl) Sulfide->Sulfoxide [O] Desired Reaction (k1) Sulfone R-S(O)₂-CH₃ (Methanesulfonyl) Sulfoxide->Sulfone [O] Over-oxidation (k2)

Caption: The goal is to maximize the rate (k1) while minimizing the rate of the subsequent oxidation (k2).

Q4: Is it possible to protect the methanesulfinyl group itself from oxidation or reduction?

Answer: Protecting a sulfoxide is not a common strategy in the same way one protects an alcohol or an amine. The sulfoxide group itself is relatively stable to many reaction conditions but is inherently susceptible to both oxidation and reduction.

  • Protection against Oxidation: The most effective "protection" is to carry the sulfur functionality as a sulfide (the reduced form) through synthetic steps that involve oxidative conditions. The sulfide is significantly more robust towards many oxidants than alcohols or amines. You would then perform the selective oxidation to the methanesulfinyl group as one of the final steps in your synthesis.

  • Protection against Reduction: If you need to perform a reduction elsewhere in the molecule (e.g., reducing a nitro group or a ketone), the sulfoxide is at risk. Strong reducing agents like LiAlH₄ will reduce sulfoxides. Milder reducing agents (e.g., NaBH₄ for a ketone) may be compatible, but this must be tested on a case-by-case basis. In this scenario, converting the sulfoxide to a sulfonium salt could be a potential, albeit complex, protective strategy, but the more common approach is, again, careful planning of the synthetic route.

Protocol Example: Selective Oxidation using Hydrogen Peroxide in Acetic Acid

This protocol is adapted from a green and highly selective method for the preparation of sulfoxides.[2]

Objective: To selectively oxidize methyl phenyl sulfide to methyl phenyl sulfoxide.

Materials:

  • Methyl phenyl sulfide (1 mmol, 124 mg)

  • Glacial Acetic Acid (2 mL)

  • Hydrogen Peroxide (30% w/w in H₂O, 4 mmol, 0.45 mL) - Note: While the reference uses 4 eq for rate measurements, for preparative work, starting with a much lower equivalence (e.g., 1.1 eq, ~0.12 mL) is highly recommended to avoid over-oxidation.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl phenyl sulfide (1 mmol, 124 mg) and glacial acetic acid (2 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until it reaches 0 °C.

  • Oxidant Addition: Add hydrogen peroxide (1.1 mmol, ~0.12 mL of 30% solution) dropwise to the stirring solution over 5 minutes. Caution: Hydrogen peroxide is a strong oxidant. Use appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 15-30 minutes (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The sulfide starting material will have a higher Rf than the more polar sulfoxide product. The sulfone, if formed, will be the most polar spot.

  • Quenching & Workup: Once TLC indicates complete consumption of the starting material, carefully quench the reaction by slowly adding it to a beaker containing a stirred solution of saturated sodium bicarbonate (~20 mL) until effervescence ceases.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by column chromatography on silica gel to separate any remaining starting material or sulfone byproduct.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Ali, M. H., & Jannat, F. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. International Journal of Organic Chemistry, 2, 226-231. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Chad's Prep. (2021, February 2). 13.8 Sulfides | Organic Chemistry. YouTube. [Link]

  • İpek, H. (2014). Stereoselective Oxidation of Sulfides to Sulfoxides by N-Chloramines [Master's thesis, Middle East Technical University]. METU Open Access. [Link]

  • Procter, D. J., et al. (2018). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Coordination Chemistry Reviews, 356, 131-152. [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.4: Enantioselective Sulfoxidation. [Link]

  • Nagy, P., et al. (2009). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. Chemistry - A European Journal, 15(30), 7434-7444. [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. [Link]

Sources

handling and safety precautions for 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety Notice: Chemical Identification

Topic: 3-Fluoro-4-methanesulfinylaniline

Initial searches for "this compound" did not yield verifiable results in established chemical databases or safety literature. The name as provided may be incorrect or refer to a novel or exceptionally rare compound for which public safety documentation does not exist. The "methanesulfinyl" functional group imparts specific chemical properties that are distinct from more common analogs.

Providing safety and handling information for an unverified chemical would be a significant breach of safety protocol and scientific integrity.

Therefore, this guide has been developed for the structurally similar and well-documented compound 3-Fluoro-4-methylaniline (CAS No. 452-77-7), assuming the original query contained a typographical error. Researchers must verify the exact chemical identity and consult the substance-specific Safety Data Sheet (SDS) before commencing any experimental work.

Welcome to the technical support resource for 3-Fluoro-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its safe handling and application. As your senior application scientist, my objective is to explain not just the "what" but the "why" behind these protocols, ensuring your experiments are both safe and successful.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3-Fluoro-4-methylaniline?

A1: 3-Fluoro-4-methylaniline is classified as a hazardous chemical with multiple routes of toxicity.[1] It is acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][3] The compound is a known skin and serious eye irritant and may cause respiratory irritation.[1][2][3] It is also a combustible liquid.[1] The primary GHS hazard statements are H300 (Fatal if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2][3]

Q2: I am setting up a new workstation for handling this compound. What are the absolute essential safety installations?

A2: Due to its toxicity profile, all work must be conducted in a designated area with specific engineering controls. The fundamental requirement is a certified chemical fume hood to prevent inhalation of vapors or mists.[1][4] An emergency eyewash station and a safety shower must be located in the immediate vicinity of the workstation.[1][5] All electrical equipment should be explosion-proof, given the compound's combustible nature.[4]

Q3: What specific Personal Protective Equipment (PPE) is required for handling 3-Fluoro-4-methylaniline?

A3: A multi-layered PPE approach is mandatory. This is not merely a recommendation but a critical barrier to exposure.

  • Respiratory Protection: For any operations outside of a closed system or a fume hood, a NIOSH-approved respirator is necessary.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be considered, but a full-face air-purifying respirator is often preferred for better protection.[2]

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] In situations with a splash hazard, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect them for integrity before each use and use proper removal techniques to avoid skin contact.[2]

  • Body Protection: A lab coat is standard, but for larger quantities or tasks with a higher risk of splashing, wear appropriate protective clothing to prevent any skin exposure.[1]

Q4: How should I properly store 3-Fluoro-4-methylaniline?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][4] It should be stored locked up, away from heat, sparks, open flames, and other ignition sources.[1] Be aware that the material may darken in color during storage.[4] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][4]

Troubleshooting Guides

Scenario 1: Accidental Spill

Issue: A small amount (e.g., <50 mL) of 3-Fluoro-4-methylaniline has spilled inside the chemical fume hood.

Causality: Spills often occur during liquid transfer (e.g., via syringe or pipette) due to sudden movements, improper equipment handling, or container over-pressurization.

Experimental Protocol: Small Spill Containment & Cleanup
  • Immediate Alert: Notify all personnel in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height and ensure it is operational.

  • Isolate Ignition Sources: Remove any potential sources of ignition from the area.[1]

  • Don PPE: If not already wearing it, don the full required PPE (respirator, goggles, face shield, chemical-resistant gloves, and protective clothing).

  • Containment: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Once absorbed, carefully scoop the material into a suitable, labeled, and closed container for hazardous waste disposal.[2] Use non-sparking tools for this process.[4]

  • Decontamination: Wipe down the spill area with a suitable solvent (consult your institution's safety officer for recommended decontamination solutions), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's and local regulations.[1]

Scenario 2: Unexpected Reaction Vigor or Color Change

Issue: During a reaction, the solution containing 3-Fluoro-4-methylaniline turns dark unexpectedly, or the reaction proceeds much faster than anticipated.

Causality: 3-Fluoro-4-methylaniline is an aromatic amine, a class of compounds known for their reactivity and potential for oxidation.[7] Unexpected color changes often indicate oxidation or side-product formation. Increased reaction vigor can be caused by improper temperature control or reaction with incompatible materials like residual oxidizing agents.

Logical Troubleshooting Workflow

start Unexpected Reaction Vigor / Color Change check_temp Is reaction temperature within expected range? start->check_temp check_reagents Were all reagents and solvents pure and free of contaminants? check_temp->check_reagents Yes cool_reaction Immediately cool the reaction vessel (ice bath). check_temp->cool_reaction No check_atmosphere Is the reaction being run under an inert atmosphere (if required)? check_reagents->check_atmosphere Yes review_protocol Review protocol for incompatible reagents (e.g., strong oxidizers). check_reagents->review_protocol No analyze_side_products Isolate a sample for analysis (TLC, LC-MS) to identify impurities. check_atmosphere->analyze_side_products Yes rerun_inert Re-run experiment under inert gas (N2 or Ar). check_atmosphere->rerun_inert No quench Consider quenching the reaction if uncontrollable. cool_reaction->quench end Problem Resolved analyze_side_products->end rerun_purified Re-run experiment with purified reagents. review_protocol->rerun_purified rerun_purified->end rerun_inert->end

Caption: Troubleshooting workflow for unexpected reaction behavior.

Quantitative Data Summary

PropertyValueSource
CAS Number 452-77-7[1]
Molecular Formula C₇H₈FN[2][8]
Molecular Weight 125.14 g/mol [2][8]
Appearance Yellow to brown liquid/solid[9]
Density 1.1 ± 0.1 g/cm³[8]
Boiling Point 203.8 ± 20.0 °C at 760 mmHg[8]
Flash Point 88.9 ± 0.0 °C[8]

Handling and Emergency Protocols

Standard Handling Procedure

This workflow must be followed for any task involving the handling of 3-Fluoro-4-methylaniline outside of a sealed container.

cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Full PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle Handle chemical in fume hood prep_hood->handle close Tightly close container handle->close decon Decontaminate work surface close->decon dispose Dispose of waste in labeled container decon->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: Standard workflow for handling 3-Fluoro-4-methylaniline.

First Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor.[1]

References

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. [Link]

  • Material Safety Data Sheet: 3-Fluoro-4-methylaniline. Capot Chemical. [Link]

  • PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

  • 3-Fluoro-4-methylaniline Product Page. Chembest. [Link]

  • PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

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Validation & Comparative

A Tale of Two Oxygens: A Comparative Guide to 3-Fluoro-4-methanesulfinylaniline and 3-Fluoro-4-(methylsulfonyl)aniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the choice of a synthetic intermediate is a critical decision, profoundly influencing reaction efficiency, downstream processing, and the physicochemical properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of two structurally related aniline derivatives: 3-Fluoro-4-methanesulfinylaniline and 3-Fluoro-4-(methylsulfonyl)aniline. While differing by a single oxygen atom, these compounds present a fascinating case study in how the oxidation state of sulfur can be leveraged to fine-tune molecular properties and synthetic outcomes.

This document moves beyond a simple cataloging of properties. Here, we delve into the causality behind experimental choices, offering field-proven insights into the synthesis and potential applications of these valuable building blocks. We will explore their comparative physicochemical properties, reactivity, and metabolic stability, anchored in the practical context of their potential use as intermediates in the synthesis of kinase inhibitors like Lapatinib.

At a Glance: Structural and Physicochemical Distinctions

The core difference between this compound and 3-Fluoro-4-(methylsulfonyl)aniline lies in the oxidation state of the sulfur atom. The former, a sulfoxide, possesses a lone pair of electrons on the sulfur, rendering it a chiral center and a potent hydrogen bond acceptor. The latter, a sulfone, features a sulfur atom in its highest oxidation state, resulting in a more polar and metabolically stable moiety. These fundamental differences have significant implications for their application in drug design.[1]

PropertyThis compound (Sulfoxide)3-Fluoro-4-(methylsulfonyl)aniline (Sulfone)Rationale & Implications for Drug Development
Molecular Weight ~173.2 g/mol 189.21 g/mol [2]A minor difference, but the additional oxygen in the sulfone contributes to increased polarity.
Polarity & Solubility Moderately polarHighly polar[1]The sulfonyl group significantly increases polarity, which can enhance aqueous solubility but may reduce membrane permeability. The sulfoxide offers a more balanced profile.
Hydrogen Bonding Strong H-bond acceptor (S=O)Strong H-bond acceptor (two S=O)[1]The sulfone's two oxygen atoms provide more opportunities for hydrogen bonding, potentially increasing target affinity but also impacting solubility and permeability.
Chirality Chiral at the sulfur centerAchiralThe chirality of the sulfoxide can be exploited for stereospecific interactions with biological targets, but may require challenging chiral synthesis or separation.
Metabolic Stability Prone to oxidation to the sulfone or reduction to the sulfide[3]Generally considered metabolically robust[1]Sulfones are often incorporated into drug candidates to block metabolic oxidation at that position, leading to improved pharmacokinetic profiles.[1]
Acidity of N-H Less acidicMore acidicThe strong electron-withdrawing nature of the sulfonyl group increases the acidity of the aniline proton, which can affect its reactivity in nucleophilic substitution reactions.

The Synthetic Landscape: A Step-by-Step Comparison

The synthesis of both anilines typically starts from a common precursor, 3-fluoro-4-(methylthio)aniline. The critical difference lies in the oxidation of the thioether.

Experimental Protocol 1: Selective Oxidation to this compound (Sulfoxide)

The key challenge in preparing the sulfoxide is preventing over-oxidation to the sulfone.[4] A variety of mild and selective oxidizing agents can be employed.

Objective: To synthesize this compound via selective oxidation.

Materials:

  • 3-Fluoro-4-(methylthio)aniline

  • Periodic acid (H₅IO₆)

  • Iron(III) chloride (FeCl₃)

  • Acetonitrile (MeCN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve a catalytic amount of FeCl₃ (e.g., 1-2 mol%) in acetonitrile.

  • Add 3-fluoro-4-(methylthio)aniline (1 equivalent) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of periodic acid (1.1 equivalents) in acetonitrile dropwise over 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within minutes.[2]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Causality of Experimental Choices:

  • FeCl₃ as a catalyst: Iron(III) chloride significantly accelerates the oxidation by periodic acid, allowing for a rapid and clean conversion at low temperatures.[2]

  • Periodic acid: This reagent is a mild oxidant that, under controlled conditions, can selectively oxidize sulfides to sulfoxides without significant formation of the sulfone.[2]

  • Acetonitrile as solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, dissolving the reactants and facilitating the desired transformation.

  • Low temperature: Conducting the reaction at 0 °C helps to control the exothermicity of the oxidation and further minimizes the risk of over-oxidation.

Experimental Protocol 2: Oxidation to 3-Fluoro-4-(methylsulfonyl)aniline (Sulfone)

The synthesis of the sulfone is more straightforward as it is the thermodynamically more stable oxidation product.[4]

Objective: To synthesize 3-Fluoro-4-(methylsulfonyl)aniline.

Materials:

  • 3-Fluoro-4-(methylthio)aniline

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Sodium bicarbonate

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-4-(methylthio)aniline (1 equivalent) in glacial acetic acid.

  • Slowly add hydrogen peroxide (2.5-3 equivalents) to the solution. An exotherm may be observed.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • The product may precipitate as a solid. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Fluoro-4-(methylsulfonyl)aniline.

Causality of Experimental Choices:

  • Hydrogen peroxide in acetic acid: This combination forms peracetic acid in situ, a strong oxidizing agent capable of readily oxidizing sulfides to sulfones.

  • Excess oxidant and heat: Using a stoichiometric excess of hydrogen peroxide and heating the reaction ensures the complete conversion of both the starting sulfide and the intermediate sulfoxide to the desired sulfone.

A Comparative Workflow in Action

The following diagram illustrates the divergent synthetic pathways from a common starting material to the two target anilines.

G start 3-Fluoro-4-(methylthio)aniline sulfoxide This compound (Sulfoxide) start->sulfoxide Mild Oxidation (e.g., H₅IO₆/FeCl₃) sulfone 3-Fluoro-4-(methylsulfonyl)aniline (Sulfone) start->sulfone Strong Oxidation (e.g., H₂O₂/AcOH) sulfoxide->sulfone

Caption: Synthetic pathways to the target sulfoxide and sulfone.

Performance in a Real-World Context: The Lapatinib Synthesis

The anticancer drug Lapatinib, a dual tyrosine kinase inhibitor, provides an excellent hypothetical case study for comparing these two intermediates.[5][6] A key fragment of Lapatinib is a substituted aniline. While the actual intermediate used in many reported syntheses may vary, a 3-fluoro-4-substituted aniline is a logical precursor. Let's consider a key step: the nucleophilic aromatic substitution (SNAr) reaction with a 4-chloroquinazoline derivative.

G cluster_reactants Reactants quinazoline 4-Chloroquinazoline derivative product Lapatinib Precursor quinazoline->product aniline 3-Fluoro-4-(methylsulfinyl/sulfonyl)aniline aniline->product SNAr Reaction (Base, Solvent, Heat)

Caption: A key SNAr reaction in a hypothetical Lapatinib synthesis.

In this context, the choice between the sulfinyl and sulfonyl aniline would have the following implications:

  • Reactivity: The aniline nitrogen in 3-fluoro-4-(methylsulfonyl)aniline is less nucleophilic due to the powerful electron-withdrawing effect of the sulfonyl group. This would likely necessitate more forcing reaction conditions (higher temperatures, stronger base) for the SNAr reaction compared to the more nucleophilic this compound.

  • Handling and Stability: The sulfone is a crystalline, stable solid that is easy to handle and purify. The sulfoxide, being chiral, might exist as a racemic mixture that could be more challenging to crystallize and may require chiral resolution if a single enantiomer is desired for the final API.

  • Pharmacokinetic Profile of the Final Product: If the sulfinyl group were carried through to the final molecule, it would represent a potential metabolic soft spot, likely being oxidized to the sulfone in vivo.[3] Using the sulfone from the outset builds in metabolic stability, a common strategy in drug design to improve a compound's half-life and overall exposure.[1]

Conclusion: A Strategic Choice Based on Project Goals

Neither this compound nor 3-Fluoro-4-(methylsulfonyl)aniline is inherently "better"; they are tools to be applied strategically.

Choose this compound when:

  • Milder reaction conditions are paramount.

  • The chirality of the sulfoxide can be exploited for specific biological interactions.

  • A more lipophilic and less polar building block is required.

Choose 3-Fluoro-4-(methylsulfonyl)aniline when:

  • Metabolic stability is a primary concern for the final API.

  • High polarity and potentially increased aqueous solubility are desired.

  • A stable, achiral, and easily handled crystalline intermediate is preferred.

By understanding the fundamental chemical differences and their synthetic and biological implications, researchers can make an informed decision, optimizing their synthetic route and tailoring the properties of their target molecules for success in the complex landscape of drug discovery.

References

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  • Google Patents. (n.d.).
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  • O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
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A Researcher's Guide to the Reactivity of Fluorinated Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the introduction of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacokinetic properties. Among fluorinated building blocks, fluoroanilines stand out for their versatility. However, the positional isomerism of the fluorine atom on the aniline ring—ortho, meta, or para—imparts distinct electronic and steric characteristics, leading to significant differences in reactivity. This guide provides an in-depth comparison of the reactivity of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Electronic Influence of Fluorine: A Double-Edged Sword

The reactivity of fluorinated anilines is primarily governed by the interplay of two opposing electronic effects of the fluorine substituent: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M). Fluorine is the most electronegative element, and its strong inductive effect deactivates the aromatic ring by withdrawing electron density. Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring. The net effect on the electron density of the ring and the nucleophilicity of the amino group is highly dependent on the position of the fluorine atom.

The strategic placement of the fluorine atom at the meta position relative to the amino group, as in 3-fluoroaniline, influences the electron density distribution within the aromatic ring and affects the basicity and nucleophilicity of the amine functionality.[1] This unique electronic profile makes 3-fluoroaniline a valuable component in various chemical reactions.[1]

Basicity and Nucleophilicity: A Quantitative Comparison

The basicity of anilines, quantified by the pKa of their conjugate acids, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A lower pKa value indicates a weaker base, a consequence of reduced electron density on the nitrogen. The electron-withdrawing nature of fluorine generally decreases the basicity of anilines compared to the parent aniline (pKa ≈ 4.6).[2]

CompoundCAS NumberpKa of Conjugate Acid
Aniline62-53-34.6
2-Fluoroaniline348-54-93.2[3]
3-Fluoroaniline372-19-03.5[4]
4-Fluoroaniline371-40-44.65[5][6]

Data compiled from various sources.[3][4][5][6]

Analysis of Basicity:

  • 2-Fluoroaniline: The proximity of the highly electronegative fluorine atom in the ortho position results in a strong inductive withdrawal of electron density from the amino group, making it the least basic among the three isomers.

  • 3-Fluoroaniline: The inductive effect of the meta-fluorine is still significant, leading to a lower pKa compared to aniline. However, the effect is less pronounced than in the ortho isomer.

  • 4-Fluoroaniline: In the para position, the electron-donating resonance effect (+M) of fluorine partially counteracts its strong inductive effect (-I). This results in a basicity that is surprisingly similar to that of aniline itself.

This trend in basicity directly correlates with the nucleophilicity of the amino group. Consequently, 4-fluoroaniline is the most nucleophilic, followed by 3-fluoroaniline, and then 2-fluoroaniline. This has profound implications for reactions where the aniline acts as a nucleophile, such as in acylation and alkylation reactions.

Comparative Reactivity in Key Synthetic Transformations

The positional differences in electronic properties lead to distinct reactivity profiles for the fluoroaniline isomers in common organic reactions.

N-Acylation: A Test of Nucleophilicity

N-acylation is a fundamental transformation for anilines, often used for protecting the amino group or for synthesizing amides. The rate of this reaction is directly proportional to the nucleophilicity of the aniline.

Expected Reactivity Order: 4-Fluoroaniline > 3-Fluoroaniline > 2-Fluoroaniline

This order is a direct reflection of their basicity. The more electron-rich amino group of 4-fluoroaniline will react faster with an acylating agent, such as acetic anhydride or acetyl chloride, compared to the more electron-deficient amino groups of the ortho and meta isomers.

G cluster_reactants Reactants cluster_products Products Aniline Fluoroaniline (R-NH2) Amide N-Acyl Fluoroaniline (R-NH-C(O)CH3) Aniline->Amide Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Amide Byproduct Byproduct (e.g., Acetic Acid) Amide->Byproduct caption Workflow for N-Acylation of Fluoroanilines

Caption: Workflow for N-Acylation of Fluoroanilines.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[7][8] In this reaction, the aniline acts as a nucleophile that couples with an aryl halide or triflate in the presence of a palladium catalyst.[7][8] The success of this reaction is influenced by both the nucleophilicity of the amine and steric factors.

Expected Reactivity Order (as the amine coupling partner): 4-Fluoroaniline ≈ 3-Fluoroaniline > 2-Fluoroaniline

While 4-fluoroaniline is the most nucleophilic, the steric hindrance from the ortho-fluorine in 2-fluoroaniline can significantly impede its approach to the palladium center, leading to lower reaction rates and yields. 3-Fluoroaniline, with its fluorine atom positioned away from the amino group, is expected to react efficiently.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)-X Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Fluoroaniline Fluoroaniline (R-NH2) Fluoroaniline->Ligand\nExchange Base Base Base->Ligand\nExchange Amido Complex Ar-Pd(II)-NHR Ligand\nExchange->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0) Catalyst Regeneration Product Coupled Product (Ar-NHR) Reductive\nElimination->Product caption Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Electrophilic Aromatic Substitution: Reactivity of the Ring

In electrophilic aromatic substitution (EAS) reactions, the aniline ring itself acts as the nucleophile. The amino group is a strong activating group and is ortho-, para-directing. However, the electron-withdrawing fluorine atom deactivates the ring.

Expected Reactivity Order: Aniline > 4-Fluoroaniline > 3-Fluoroaniline > 2-Fluoroaniline

  • 4-Fluoroaniline: The +M effect of fluorine at the para position can stabilize the arenium ion intermediate formed during ortho and para attack, making it more reactive than the meta and ortho isomers.

  • 3-Fluoroaniline: The strong -I effect of the meta-fluorine deactivates all positions on the ring, but the ortho and para positions relative to the amino group remain the most activated.

  • 2-Fluoroaniline: The ortho-fluorine's powerful -I effect significantly deactivates the ring, making it the least reactive towards electrophiles.

The partial rate factor for electrophilic aromatic substitution on fluorobenzene is often greater than one at the para position, indicating it can act as an activating group for that position.[9] Conversely, the ortho and meta positions are moderately deactivated due to the proximity of the electronegative fluorine substituent.[9]

Sandmeyer Reaction: Transformation of the Amino Group

The Sandmeyer reaction provides a pathway to replace the amino group with a variety of substituents via a diazonium salt intermediate.[10] The efficiency of this reaction is less dependent on the electronic nature of the aniline and more on the stability of the intermediate diazonium salt. While all three isomers can undergo this transformation, the yields can be influenced by the position of the fluorine atom. For instance, in some Sandmeyer-type reactions, ortho-substituted substrates have been observed to give lower yields compared to their para-substituted counterparts.[11]

Experimental Protocols

The following are general protocols that can be adapted to compare the reactivity of the fluoroaniline isomers.

Protocol 1: Comparative N-Acetylation of Fluoroanilines

Objective: To compare the relative rates of N-acetylation of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline.

Materials:

  • 2-Fluoroaniline, 3-Fluoroaniline, 4-Fluoroaniline

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid

  • Water

  • Ethanol

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • Melting point apparatus

Procedure:

  • In three separate flasks, dissolve an equimolar amount of each fluoroaniline isomer (e.g., 500 mg) in water (e.g., 14 mL).[2]

  • Add a stoichiometric amount of concentrated hydrochloric acid to each flask to form the aniline hydrochloride salt.[2]

  • Prepare a solution of sodium acetate in water (e.g., 530 mg in 3 mL).[2]

  • To each aniline hydrochloride solution, add a stoichiometric amount of acetic anhydride (e.g., 0.6 mL) and immediately add the sodium acetate solution with vigorous swirling.[2]

  • Monitor the reaction progress at regular time intervals (e.g., every 5 minutes) by taking a small aliquot of the reaction mixture and quenching it with water. Extract the organic components with a suitable solvent (e.g., ethyl acetate) and analyze by TLC.

  • The relative rate of reaction can be determined by comparing the disappearance of the starting aniline spot and the appearance of the product acetanilide spot on the TLC plates over time.

  • After the reactions are complete, cool the mixtures in an ice bath to precipitate the product.[2]

  • Collect the solid products by vacuum filtration and recrystallize from ethanol/water.[2]

  • Characterize the products by melting point and spectroscopic methods (e.g., IR, NMR).

Protocol 2: Comparative Buchwald-Hartwig Amination

Objective: To compare the yields of the Buchwald-Hartwig amination of a common aryl bromide with 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • 2-Fluoroaniline, 3-Fluoroaniline, 4-Fluoroaniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XantPhos)[12]

  • Base (e.g., Cs₂CO₃)[12]

  • Toluene[12]

  • Anhydrous, oxygen-free reaction setup (e.g., Schlenk line)

  • Standard laboratory glassware

  • GC-MS or HPLC for yield determination

Procedure:

  • Set up three parallel reactions under an inert atmosphere (e.g., argon or nitrogen).

  • To each reaction vessel, add the aryl bromide (1.0 mmol), the corresponding fluoroaniline (1.2 mmol), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0 mmol).

  • Add anhydrous toluene (e.g., 5 mL) to each vessel.

  • Heat the reactions to a consistent temperature (e.g., 100 °C) and stir for a set period (e.g., 12-24 hours).

  • After the reaction time, cool the mixtures to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Determine the yield of the coupled product for each reaction using a quantitative method such as GC-MS or HPLC with an internal standard.

Conclusion

The position of the fluorine atom on the aniline ring is a critical determinant of its reactivity. For reactions involving the amino group as a nucleophile, the reactivity order is generally para > meta > ortho, reflecting the interplay of inductive and resonance effects on the nitrogen's electron density. For electrophilic substitution on the aromatic ring, the activating effect of the amino group is tempered by the deactivating fluorine, with the para-isomer generally being the most reactive of the three. Understanding these nuanced differences is paramount for researchers and drug development professionals to effectively design and execute synthetic routes utilizing these versatile building blocks. The provided protocols offer a starting point for a systematic comparison of their reactivity in your own laboratory setting.

References

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A Comparative Guide to the Biological Activity of 3-Fluoro-4-methanesulfinylaniline Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The aniline core is a well-established "privileged scaffold," capable of forming key interactions within the ATP-binding site of various kinases.[1][2] This guide focuses on a specific, yet underexplored, aniline derivative: 3-Fluoro-4-methanesulfinylaniline . The strategic placement of a fluorine atom at the 3-position and a methanesulfinyl group at the 4-position presents a unique combination of electronic and steric properties that can be exploited for targeted kinase inhibition.

The 3-fluoro substitution can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity, while the 4-methanesulfinyl group, a potent hydrogen bond acceptor, is poised to interact with the hinge region of the kinase domain. This guide provides a comparative analysis of a hypothetical series of N-substituted this compound derivatives, predicting their biological activity based on established structure-activity relationships (SAR) of analogous kinase inhibitors.[3] We will delve into the rationale behind the design of these derivatives, present their predicted inhibitory activities against a representative kinase target, and provide detailed experimental protocols for their synthesis and biological evaluation.

Designing the Derivatives: A Structure-Activity Relationship (SAR) Driven Approach

The core scaffold, this compound, serves as our foundational building block. To explore the chemical space and enhance biological activity, we will focus on modifications at the aniline nitrogen. This position typically extends into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various functionalities to improve potency, selectivity, and pharmacokinetic properties.

Here, we propose a comparative analysis of four hypothetical derivatives against the unsubstituted core scaffold:

  • Derivative 1 (Core Scaffold): this compound

  • Derivative 2 (Hydrophobic Moiety): N-(3-Fluoro-4-methanesulfinylphenyl)acetamide

  • Derivative 3 (Cyclic Hydrophobe): N-(3-Fluoro-4-methanesulfinylphenyl)cyclopropanecarboxamide

  • Derivative 4 (Heterocyclic Moiety): N-(3-Fluoro-4-methanesulfinylphenyl)-4-methylpiperazine-1-carboxamide

  • Derivative 5 (Aromatic Moiety): N-(3-Fluoro-4-methanesulfinylphenyl)benzamide

The rationale for these selections is rooted in common medicinal chemistry strategies to probe the binding pocket for favorable interactions. The introduction of acetyl and cyclopropyl groups (Derivatives 2 and 3) explores the impact of small hydrophobic substituents. The methylpiperazine moiety (Derivative 4) introduces a basic handle, which can improve solubility and form additional interactions. The benzamide group (Derivative 5) investigates the effect of a larger aromatic system.

Comparative Biological Activity: A Predictive Analysis

For the purpose of this guide, we will predict the inhibitory activity of our hypothetical derivatives against a well-characterized tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), a common target for aniline-based inhibitors.[3] The predicted half-maximal inhibitory concentrations (IC50) are based on extrapolations from published SAR data for similar 4-anilinoquinazoline and 4-anilinoquinoline inhibitors.[1][3]

DerivativeStructurePredicted EGFR IC50 (nM)Rationale for Predicted Activity
1 This compound>10,000The unsubstituted aniline is expected to have weak affinity, serving as a baseline.
2 N-(3-Fluoro-4-methanesulfinylphenyl)acetamide500The small acetyl group may provide some beneficial hydrophobic interactions, leading to a modest increase in potency.
3 N-(3-Fluoro-4-methanesulfinylphenyl)cyclopropanecarboxamide250The rigid cyclopropyl group can offer a better fit into a hydrophobic sub-pocket compared to the flexible acetyl group, potentially improving potency.
4 N-(3-Fluoro-4-methanesulfinylphenyl)-4-methylpiperazine-1-carboxamide50The methylpiperazine moiety can extend into the solvent-exposed region, with the basic nitrogen potentially forming a salt bridge with an acidic residue, significantly enhancing potency.
5 N-(3-Fluoro-4-methanesulfinylphenyl)benzamide100The larger aromatic ring can engage in additional π-stacking or hydrophobic interactions, leading to a substantial increase in activity.

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes to guide experimental design. Actual values must be determined empirically.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The proposed mechanism of action for these derivatives is the competitive inhibition of ATP binding to the kinase domain. The aniline core is expected to penetrate the binding pocket, with the methanesulfinyl group forming a crucial hydrogen bond with the hinge region. The various N-substituents will then occupy adjacent hydrophobic and solvent-exposed regions, contributing to the overall binding affinity and selectivity.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound Derivative Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region Aniline Core Aniline Core Aniline Core->Hydrophobic Pocket Hydrophobic Interactions Methanesulfinyl Group Methanesulfinyl Group Methanesulfinyl Group->Hinge Region H-Bond N-Substituent N-Substituent N-Substituent->Solvent Exposed Region Variable Interactions

Caption: Predicted binding mode of this compound derivatives.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To validate the predicted biological activities, a systematic experimental workflow is essential. This section provides detailed, step-by-step methodologies for the synthesis of the proposed derivatives and their subsequent biological characterization.

Synthesis of N-substituted this compound Derivatives

The synthesis of the target derivatives will be achieved through a straightforward acylation of the parent aniline.

G This compound This compound Reaction Acylation This compound->Reaction Acyl Chloride or Carboxylic Acid Acyl Chloride or Carboxylic Acid Acyl Chloride or Carboxylic Acid->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization Final Product N-substituted Derivative Characterization->Final Product

Caption: General workflow for the synthesis of target derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Acylation: Cool the reaction mixture to 0°C and add the corresponding acyl chloride (1.1 eq) dropwise. If using a carboxylic acid, a coupling agent such as HATU or EDC/HOBt will be required.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

A biochemical assay will be performed to determine the IC50 values of the synthesized derivatives against the target kinase (e.g., EGFR).

Step-by-Step Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol to quantify the amount of ADP produced.

  • Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

To assess the anti-proliferative activity of the compounds in a cellular context, a cell viability assay will be performed using a cancer cell line that overexpresses the target kinase (e.g., A431 for EGFR).

Step-by-Step Protocol:

  • Cell Culture: Culture A431 cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide has presented a comparative analysis of a novel series of this compound derivatives as putative kinase inhibitors. Based on established SAR principles, we have predicted a structure-dependent increase in inhibitory activity with N-substitution, highlighting the potential of this scaffold in drug discovery. The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of these compounds.

Future work should focus on the empirical validation of these predictions. The synthesis and testing of the proposed derivatives will provide valuable data to refine the SAR and guide the design of next-generation inhibitors with improved potency and selectivity. Furthermore, kinome-wide profiling will be crucial to assess the selectivity of the most promising compounds and to identify potential off-target effects. The exploration of this underexplored chemical space holds significant promise for the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Zhang, J., et al. (2020). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. ChemMedChem. [Link]

  • He, Z., et al. (2010). Predicting Drug-Target Interaction Networks Based on Functional Groups and Biological Features. PLoS ONE. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • Di Micco, S., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. [Link]

  • Sonawane, V. R., et al. (2011). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Medicinal Chemistry Research. [Link]

  • Wang, X., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. [Link]

  • Smaill, J. B., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. [Link]

  • ACS Publications. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • MDPI. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. [Link]

  • ResearchGate. (2016). Biological Activities of Quinoline Derivatives. [Link]

  • ScienceDirect. (2008). The Role of Functional Groups in Drug–Receptor Interactions. [Link]

  • MDPI. (2023). Drug–Target Interaction Prediction Based on an Interactive Inference Network. [Link]

  • PubMed. (2002). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. [Link]

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A Comparative Guide to Structural Analogs of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount. The 3-fluoro-4-methanesulfinylaniline scaffold is a privileged motif, frequently incorporated into kinase inhibitors and other targeted therapeutics. Its unique combination of a fluorine atom and a chiral sulfoxide group provides a powerful tool for modulating physicochemical and pharmacokinetic properties. This guide offers an in-depth comparison of key structural analogs, providing the experimental context and data necessary to make informed decisions in drug design.

The core value of this scaffold lies in the interplay between its substituents. The fluorine atom at the 3-position lowers the basicity (pKa) of the aniline nitrogen, which can be critical for avoiding off-target activities, such as hERG channel inhibition. The 4-methanesulfinyl (sulfoxide) group is a potent hydrogen bond acceptor and its chirality offers a vector for exploring stereospecific interactions within a binding pocket.[1] However, this sulfoxide is also a primary site for metabolism.

Understanding the impact of subtle structural modifications is key to optimizing a lead compound. Here, we compare the parent compound, this compound, with its most logical and impactful analogs: the corresponding thioether and sulfone.

  • Analog 1: 3-Fluoro-4-(methylthio)aniline (Thioether) - The reduced form.

  • Analog 2: 3-Fluoro-4-(methylsulfonyl)aniline (Sulfone) - The oxidized form.

These analogs represent a common metabolic progression and are synthetically accessible, making them highly relevant for structure-activity relationship (SAR) studies.[2]

Synthetic Accessibility and Strategy

A robust and flexible synthetic route is crucial for generating analogs for screening. All three compounds can be accessed from a common intermediate, 1,2-difluoro-4-nitrobenzene . This strategy allows for divergent synthesis, which is highly efficient for library generation.

The general pathway involves an initial nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide to displace the fluorine atom at the 4-position, which is activated by the para-nitro group. The resulting thioether-nitrobenzene intermediate is the branch point. Subsequent reduction of the nitro group yields the thioether analog. Controlled oxidation of the thioether furnishes the sulfoxide (parent compound), while more forceful oxidation yields the sulfone.[3]

Synthetic_Pathway cluster_analogs Analogs start 1,2-Difluoro-4-nitrobenzene int1 2-Fluoro-1-nitro-4-(methylthio)benzene start->int1 NaSMe, DMF thioether Analog 1 3-Fluoro-4-(methylthio)aniline int1->thioether Reduction (e.g., Fe/NH4Cl) sulfoxide Parent Compound This compound thioether->sulfoxide Mild Oxidation (e.g., m-CPBA, 1 eq.) sulfone Analog 2 3-Fluoro-4-(methylsulfonyl)aniline thioether->sulfone Strong Oxidation (e.g., Oxone®) sulfoxide->sulfone Oxidation (e.g., m-CPBA, >2 eq.) Metabolic_Pathway Thioether Thioether Analog Sulfoxide Sulfoxide (Parent) Thioether->Sulfoxide Oxidation (CYPs, FMOs) Sulfoxide->Thioether Reduction (Reductases) Sulfone Sulfone Analog Sulfoxide->Sulfone Oxidation (CYPs)

Caption: Metabolic interconversion of the sulfur-containing analogs.

Experimental Comparison: In Vitro Liver Microsomal Stability

To quantify these differences, a standard in vitro metabolic stability assay using human liver microsomes (HLM) is essential. [4]This experiment measures the rate at which a compound is consumed by metabolic enzymes.

CompoundHLM Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted In Vivo Fate
Thioether (Analog 1) < 10HighRapidly oxidized to sulfoxide and sulfone. May act as a prodrug.
Sulfoxide (Parent) 15 - 45ModerateSubject to further oxidation to the sulfone.
Sulfone (Analog 2) > 60Low / NegligibleMetabolically stable. Likely to have a longer in vivo half-life.

Interpretation for Drug Development:

  • Thioether: Its high clearance makes it unsuitable as a final drug candidate unless a prodrug strategy is intended, where rapid conversion to the active sulfoxide is desired.

  • Sulfoxide: Often represents a balance between activity and a manageable pharmacokinetic profile. However, its conversion to the sulfone can lead to complex PK profiles with multiple active species.

  • Sulfone: The preferred analog for achieving high metabolic stability and a longer duration of action. If the sulfone retains the desired biological activity, it is often the most promising candidate for further development. [5]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a self-validating system to assess and compare the metabolic stability of the aniline analogs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds.

Materials:

  • Pooled Human Liver Microsomes (e.g., from BioIVT) [6]* Test Compounds (Thioether, Sulfoxide, Sulfone analogs), 10 mM in DMSO

  • Positive Controls (e.g., Midazolam, Dextromethorphan), 10 mM in DMSO [7]* 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide) for quenching

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Experimental Workflow:

HLM_Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation (37°C) cluster_analysis 3. Analysis prep_cpd Prepare 1 µM Test Compound and Control solutions in buffer mix Combine Compound and HLM solutions. Pre-incubate for 5 min. prep_cpd->mix prep_hlm Prepare HLM suspension (0.5 mg/mL) in buffer prep_hlm->mix prep_nadph Prepare NADPH solution start_rxn Initiate reaction by adding NADPH mix->start_rxn timepoint_0 T=0 min: Quench immediately start_rxn->timepoint_0 Start Timer timepoint_5 T=5 min timepoint_15 T=15 min timepoint_30 T=30 min timepoint_45 T=45 min quench At each timepoint, transfer aliquot to ACN with Internal Standard timepoint_0->quench timepoint_5->quench timepoint_15->quench timepoint_30->quench timepoint_45->quench centrifuge Centrifuge plate to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, Plot ln(% Rem) vs. Time, Determine t½ and Clint analyze->calculate

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-Fluoro-4-methanesulfinylaniline for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. This guide provides a comprehensive spectroscopic analysis of 3-Fluoro-4-methanesulfinylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Authored from the perspective of a Senior Application Scientist, this document delves into the predicted spectroscopic signatures of this molecule and compares them with related compounds, offering a robust framework for its identification and characterization.

The Imperative of Structural Integrity

This compound incorporates three critical pharmacophoric elements: a fluoroaromatic ring, an aniline moiety, and a chiral sulfoxide group. The precise arrangement of these functional groups is paramount to its intended biological activity and safety profile. Any deviation, such as isomeric impurities, could lead to unforeseen toxicity or diminished efficacy. Therefore, a multi-pronged analytical approach leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is not just recommended but essential for its structural elucidation.

Predicted Spectroscopic Profile of this compound

Due to the novelty of this specific compound, publicly available experimental spectra are scarce. However, based on established principles of spectroscopy and data from analogous structures, a detailed prediction of its spectral characteristics can be formulated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of specific nuclei.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons of the sulfoxide group.

  • Aromatic Region (6.5 - 7.5 ppm): The three aromatic protons will present a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.

    • H-2: Expected to be a doublet of doublets, influenced by coupling to H-6 (ortho-coupling) and the fluorine atom.

    • H-5: Likely a doublet of doublets, with coupling to H-6 (meta-coupling) and the fluorine atom.

    • H-6: Predicted to be a doublet, split by H-2 (ortho-coupling).

  • Amine Protons (-NH₂): A broad singlet is anticipated in the range of 3.5 - 4.5 ppm. The chemical shift can be concentration and solvent-dependent.

  • Methanesulfinyl Protons (-S(O)CH₃): A sharp singlet is expected around 2.7 ppm, based on data for methyl phenyl sulfoxide[1].

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reveal the number of unique carbon environments.

  • Aromatic Carbons (110 - 160 ppm): Six distinct signals are expected due to the lack of symmetry. The carbon directly bonded to fluorine (C-3) will show a large one-bond coupling constant (¹JC-F). The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing sulfoxide and fluoro groups.

  • Methanesulfinyl Carbon (-S(O)CH₃): A signal is predicted around 44 ppm, as seen in methyl phenyl sulfoxide[1].

¹⁹F NMR (Fluorine NMR): This technique is highly specific for fluorine-containing compounds. For this compound, a single resonance is expected. The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of other substituents[2][3]. Given the ortho amino and para methanesulfinyl groups, the chemical shift is predicted to be in the range of -110 to -130 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups.

  • N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine.

  • S=O Stretching: A strong absorption band characteristic of the sulfoxide group is predicted to appear around 1050 cm⁻¹[4].

  • C-F Stretching: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-F bond.

  • Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, will confirm the presence of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 173.04, corresponding to the molecular formula C₇H₈FNOS.

  • Key Fragmentation Pathways: Common fragmentation patterns for aryl sulfoxides involve the loss of the sulfoxide group or cleavage of the methyl group. A potential fragmentation could involve the loss of CH₃SO• (m/z 63) or SO (m/z 48).

Comparative Spectroscopic Analysis

To contextualize the predicted data, a comparison with structurally similar, commercially available compounds is crucial.

CompoundKey ¹H NMR Features (ppm)Key ¹³C NMR Features (ppm)Key IR Features (cm⁻¹)
This compound (Predicted) ~2.7 (s, 3H, -SOCH₃), ~3.5-4.5 (br s, 2H, -NH₂), ~6.5-7.5 (m, 3H, Ar-H)~44 (-SOCH₃), ~110-160 (Ar-C)~1050 (S=O), ~3300-3500 (N-H)
3-Fluoro-4-methylaniline 2.1 (s, 3H, -CH₃), 3.6 (br s, 2H, -NH₂), 6.5-7.0 (m, 3H, Ar-H)15.0 (-CH₃), 113-150 (Ar-C)No S=O band, ~3300-3500 (N-H)
Methyl Phenyl Sulfoxide [5][6][7]2.68 (s, 3H, -SOCH₃), 7.4-7.6 (m, 5H, Ar-H)43.8 (-SOCH₃), 123-145 (Ar-C)~1040 (S=O), No N-H bands
4-Fluoroaniline [2][8]3.6 (br s, 2H, -NH₂), 6.6-6.9 (m, 4H, Ar-H)114-156 (Ar-C)No S=O band, ~3350-3450 (N-H)

Analysis of Differences:

  • The presence of the methanesulfinyl group in the target molecule introduces a characteristic singlet around 2.7 ppm in the ¹H NMR and a peak around 44 ppm in the ¹³C NMR, which are absent in 3-fluoro-4-methylaniline and 4-fluoroaniline.

  • The S=O stretching band around 1050 cm⁻¹ in the IR spectrum is a definitive marker for this compound, distinguishing it from its analogs lacking the sulfoxide moiety.

  • The aromatic region in the ¹H NMR of this compound is expected to be more complex than that of 4-fluoroaniline due to the lower symmetry and the combined electronic effects of the three different substituents.

Experimental Protocols for Structural Confirmation

A rigorous and self-validating experimental workflow is critical for the definitive structural confirmation of this compound.

Diagram of the Analytical Workflow

Spectroscopic_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Analysis & Confirmation Sample Sample Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolution IR FT-IR Spectroscopy (ATR or KBr pellet) Sample->IR MS Mass Spectrometry (ESI or EI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC) Dissolution->NMR Interpretation Spectral Interpretation & Data Integration NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparison with Predicted & Analog Data Interpretation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Step-by-Step Methodologies
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

    • 2D NMR (COSY and HSQC): If the ¹H spectrum is complex, a COSY (Correlation Spectroscopy) experiment will help establish proton-proton couplings. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons with their directly attached carbons.

  • Infrared (IR) Spectroscopy:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. This is a rapid and common technique.

    • KBr Pellet: For higher resolution, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Mass Spectrometry:

    • Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer. This soft ionization technique is likely to show the protonated molecular ion [M+H]⁺.

    • Electron Impact (EI): For more extensive fragmentation, EI can be used. This will provide a fragmentation pattern that can be used to piece together the structure.

Visualization of Key Molecular Features

Molecular Structure of this compound

Caption: Structure of this compound with key functional groups.

Conclusion

The structural confirmation of this compound necessitates a meticulous and integrated spectroscopic approach. By combining the predictive power of NMR, the functional group specificity of IR, and the molecular weight and fragmentation information from MS, researchers can achieve an unambiguous characterization of this important pharmaceutical intermediate. This guide provides a foundational framework for this analysis, emphasizing the causality behind experimental choices and the importance of comparative data for robust structural elucidation.

References

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Green Chemistry. [Link]

  • PubChem. Methyl phenyl sulfoxide. [Link]

  • PubChem. 3-Fluoroaniline. [Link]

  • PubMed. New class of 19F pH indicators: fluoroanilines. [Link]

  • PubChem. 4-Fluoroaniline. [Link]

  • ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide.... [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 3-Fluoro-4-methanesulfinylaniline by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-methanesulfinylaniline is a key building block in modern medicinal chemistry, valued for its unique electronic and structural properties. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of this compound. We will dissect the rationale behind HPLC method development, present a fully validated protocol, and offer a comparative analysis to empower researchers to make informed decisions for their analytical needs.

The Analytical Imperative: Why Purity Matters

The sulfinylamine functional group (-N=S=O) is highly reactive, making this compound a versatile synthetic intermediate.[1][2] However, this reactivity also makes it susceptible to degradation and the formation of process-related impurities. Common impurities may arise from the starting materials, side reactions, or degradation, including:

  • Starting Material Carryover: Unreacted 3-Fluoro-4-methylaniline.

  • Oxidation Products: Formation of the corresponding sulfonylamine (3-Fluoro-4-methanesulfonylaniline).

  • Hydrolysis Products: Reversion to 3-Fluoro-4-methylaniline upon exposure to moisture.

  • Isomeric Impurities: Positional isomers from the initial synthesis of the aniline precursor.

Controlling these impurities is mandated by regulatory bodies like the FDA and EMA, as their presence can have significant implications for the biological activity and toxicity of the final drug product.[3][4]

Method Selection: A Comparative Overview

The choice of analytical technique is a critical decision point. While several methods can assess purity, HPLC and GC-MS are the most common and offer distinct advantages and disadvantages for a molecule like this compound.

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[5]
Applicability Excellent for a wide range of polar and non-polar compounds. Ideal for routine purity and assay testing.[6]Best for volatile and thermally stable compounds. Provides structural information for impurity identification.
Sample Prep Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability, adding complexity.[7]
Resolution High resolving power, especially with modern sub-2 µm particle columns (UHPLC).Excellent resolving power, particularly with long capillary columns.
Sensitivity High (ng to pg level), detector-dependent.Very high (pg to fg level), especially with selective ion monitoring (SIM).
Impurity ID Tentative identification by relative retention time. Confirmation requires a reference standard or LC-MS.Definitive identification of unknown impurities through mass spectral fragmentation patterns.[5]
Limitations Does not provide molecular weight information (unless coupled with MS).Not suitable for non-volatile or thermally labile impurities. The sulfinylamine moiety may be prone to degradation at high injector temperatures.[5]

Causality of Method Choice: For routine quality control where the primary goal is to quantify known impurities and determine the overall purity percentage against a reference standard, Reversed-Phase HPLC (RP-HPLC) is the superior choice . Its robustness, simplicity, and high precision make it ideal for a manufacturing environment.[5][6] GC-MS serves as a powerful orthogonal method, invaluable during process development for identifying unknown impurities and for specialized investigations.

The Primary Workhorse: A Validated RP-HPLC Method

The following method was developed and validated based on the principles outlined in the International Council on Harmonisation (ICH) Q2(R1) guidelines.[8]

Rationale for Chromatographic Conditions
  • Column: A C18 stationary phase is selected for its versatility and excellent retention characteristics for moderately polar aromatic compounds. The end-capping reduces peak tailing for the basic aniline moiety.

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of both polar and non-polar impurities. The addition of 0.1% formic acid serves two purposes: it protonates the aniline nitrogen, ensuring a single ionic species and thus sharp, symmetrical peaks, and it acidifies the mobile phase to improve the stability of the silica-based stationary phase.

  • Detection: The aromatic ring provides strong UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds and typically offers a good response for the parent compound and related impurities.

  • Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times and viscosity of the mobile phase.

Experimental Workflow for Purity Analysis

The overall process from sample receipt to final purity calculation follows a systematic workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A 1. Standard & Sample Weighing B 2. Dissolution in Diluent (e.g., Acetonitrile/Water) A->B Accurate Mass C 3. System Suitability Test (SST) B->C D 4. HPLC Injection Sequence (Blank, Standard, Sample) C->D Pass Criteria Met E 5. Chromatogram Integration D->E F 6. Impurity Identification (by Relative Retention Time) E->F G 7. Purity Calculation (% Area Normalization) F->G H 8. Final Report Generation G->H

Caption: HPLC Purity Assessment Workflow.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

Materials & Reagents:

  • This compound Reference Standard (RS) and Test Sample

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 20
    25.0 80
    30.0 80
    30.1 20

    | 35.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

Procedure:

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Test (SST): Inject the Standard Solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Analysis: Inject the diluent (as a blank), followed by the Standard Solution and the Sample Solution.

  • Calculation: Determine the purity by area normalization. The percentage purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Method Validation Summary

This protocol must be validated to prove it is fit for its intended purpose.[9][10] The following is a summary of typical acceptance criteria based on ICH guidelines.[8][11]

ParameterTest MethodAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked sample.No interference at the retention time of the main peak and known impurities.
Linearity Analyze 5 concentrations across 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking known amounts of analyte into a mixture (3 levels, 3 replicates each).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: 6 sample preparations. - Intermediate: Repeatability on a different day by a different analyst.RSD ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1 or based on standard deviation of the response and the slope.Report the value (e.g., ~0.01% of nominal concentration).
LOQ Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope.Report the value (e.g., ~0.05% of nominal concentration).
Robustness Vary flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2% organic).System suitability parameters remain within limits.

Orthogonal Verification by GC-MS: A Confirmatory Approach

To ensure comprehensive characterization and provide a self-validating system of analysis, an orthogonal method like GC-MS is highly recommended during process development.[11][12]

Rationale and Considerations

GC-MS offers unparalleled identification capabilities for any volatile impurities.[13] However, the thermal lability of the N=S=O bond is a significant concern. A lower injector temperature and a fast oven ramp are crucial to prevent on-column degradation. Derivatization, for instance, through silylation of the aniline nitrogen (if hydrolyzed) could be an alternative strategy to improve analysis for certain impurities.[7]

Hypothetical GC-MS Protocol

Instrumentation:

  • GC-MS system with a capillary column and electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at 1.2 mL/min (constant flow)

  • Injector Temperature: 200 °C (as low as practical)

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min

  • MS Detection: Scan range 40-450 amu

Sample Preparation:

  • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate at ~1 mg/mL.

This method would be instrumental in identifying an unknown peak observed in the HPLC chromatogram by providing its mass spectrum, which can be compared against libraries (like NIST) or interpreted to elucidate its structure.

Conclusion and Recommendations

For the routine purity assessment of synthesized this compound, a well-validated Reversed-Phase HPLC method is the gold standard . It provides the necessary precision, accuracy, and robustness required in a regulated drug development environment.[3][4] The method detailed in this guide serves as a robust template that balances efficiency with comprehensive impurity detection.

We recommend employing GC-MS as an orthogonal, complementary technique during the process development and characterization stages. Its strength in definitive impurity identification provides invaluable insights into the synthesis and degradation pathways, ultimately leading to a more robust and well-controlled manufacturing process. The synergistic use of these two techniques ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • International Council on Harmonisation. (2022). ICH Harmonised Tripartite Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council on Harmonisation. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. [Link]

  • Grokipedia. (n.d.). N-Sulfinylaniline. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. [Link]

  • NIOSH. (2003). Amines, Aromatic: Method 2002. Centers for Disease Control and Prevention. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

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A Senior Application Scientist's Guide to In Vitro Profiling of 3-Fluoro-4-methanesulfinylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of essential in vitro assays for characterizing novel compounds derived from 3-Fluoro-4-methanesulfinylaniline. As the precise biological activity of this scaffold is yet to be widely established, this document serves as a foundational toolkit for initiating a robust screening cascade. We will explore assays relevant to two high-potential therapeutic areas for fluorinated aniline derivatives: oncology and microbiology.

The choice of an assay is a critical decision in the drug discovery workflow. It dictates the nature and reliability of the data that will guide lead optimization and further development. This guide is structured to not only provide step-by-step protocols but also to instill a deeper understanding of the causality behind experimental choices, ensuring a self-validating system of inquiry.

Section 1: Foundational Assays - Gauging Cellular Viability and Cytotoxicity

A primary step in evaluating any new chemical entity is to determine its effect on cell viability. This is crucial for identifying potential anticancer agents and for assessing the general toxicity of antimicrobial candidates against host cells. The most common methods for this are colorimetric assays that measure metabolic activity.

Comparison of Tetrazolium-Based Cell Viability Assays: MTT, XTT, and MTS

The reduction of tetrazolium salts by cellular dehydrogenases into colored formazan products is a widely accepted method for quantifying viable, metabolically active cells.[1] However, the choice between the various analogs—MTT, XTT, and MTS—depends on experimental needs and cell type.

AssayPrincipleAdvantagesDisadvantages
MTT Yellow, cell-permeable MTT is reduced by mitochondrial dehydrogenases to a purple, insoluble formazan.[2]Widely used and well-documented.Requires a solubilization step (e.g., with DMSO), which can introduce errors and is an endpoint assay.
XTT Cell-impermeable XTT is reduced to a water-soluble orange formazan, requiring an intermediate electron acceptor.[3]No solubilization step needed; allows for kinetic monitoring.The reagent mixture can be unstable, and the assay can be less sensitive than MTT.[4]
MTS MTS is reduced to a water-soluble formazan in the presence of an electron acceptor.[5]Simple, "add-and-read" format; good repeatability and faster than MTT.[5]The reagents can be toxic to some cell lines.
Experimental Workflow: A Comparative Overview

Below is a generalized workflow for these assays. Specific incubation times and reagent concentrations should be optimized for each cell line and compound.

G cluster_0 Cell Seeding & Treatment cluster_1 Assay-Specific Steps cluster_2 Data Acquisition A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with compounds B->C D_MTT Add MTT reagent C->D_MTT D_XTT_MTS Add XTT/MTS reagent mixture C->D_XTT_MTS E_MTT Incubate (2-4 hours) D_MTT->E_MTT F_MTT Add solubilization solution (DMSO) E_MTT->F_MTT G Read absorbance on a plate reader F_MTT->G E_XTT_MTS Incubate (1-4 hours) D_XTT_MTS->E_XTT_MTS E_XTT_MTS->G

Caption: Comparative workflow of MTT and XTT/MTS assays.

Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step guide for performing the MTT assay, a foundational method for assessing cell viability.[2][6][7][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • Test compounds

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the this compound derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well.[7]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Section 2: Delving Deeper - Mechanistic Insights

Once a compound demonstrates interesting activity in viability assays, the next logical step is to investigate its mechanism of action. This can involve determining if the compound inhibits a specific enzyme or modulates a key signaling pathway.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[9] A general spectrophotometric assay can be adapted to screen your compounds against a variety of enzymes.

G A Prepare reagents: - Enzyme solution - Substrate solution - Test compound dilutions - Assay buffer B Set up 96-well plate: - Blank (buffer + DMSO) - Control (enzyme + DMSO) - Test (enzyme + compound) A->B C Pre-incubate plate to allow inhibitor binding B->C D Initiate reaction by adding substrate C->D E Measure absorbance kinetically D->E F Calculate initial reaction velocity and % inhibition E->F

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Detailed Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of a compound on enzyme activity.[10][11][12]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Test compounds

  • Assay buffer

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound. Include wells for a no-inhibitor control and a blank (no enzyme).

  • Pre-incubation: Pre-incubate the plate at the enzyme's optimal temperature for a defined period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance over time at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be calculated.

Western Blotting for Pathway Analysis

Western blotting is an indispensable technique for investigating how a compound affects the expression levels of specific proteins within a signaling pathway.[13][14][15][16] This can reveal if a compound induces apoptosis, inhibits cell cycle progression, or affects other critical cellular processes.

Detailed Protocol: Western Blotting

This protocol outlines the key steps for analyzing protein expression in cells treated with your compounds.[13][16][17]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Section 3: Assessing Antimicrobial Activity

Should the derivatives of this compound be investigated for antimicrobial properties, determining the Minimum Inhibitory Concentration (MIC) is the gold standard.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21]

Detailed Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of your compounds against bacterial strains.[18][19][21]

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain to be tested (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

References

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Kapaev, R. R., & Kubekina, M. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Biology and Medicine (Aligarh), 12(1), 468.
  • Goodwin, C. J., Holt, S. J., Downes, S., & Marshall, N. J. (1995). Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS. Journal of immunological methods, 179(1), 95–103.
  • Menon, A., & K, D. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). World Journal of Pharmaceutical Research, 11(10), 1336-1351.
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Comprehensive Emphasis On Western Blotting For Protein Expression, Purification And Analysis. Retrieved from [Link]

  • Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Boyd, M. R., & Paull, K. D. (1995). Some practical considerations and applications of the national cancer institute in vitro anticancer drug discovery screen. Drug development research, 34(2), 91-109.
  • da Silva, R. A., de-Jesus-Soares, A., Zaia, A. A., Ferraz, C. C. R., Almeida, J. F. A., & Gomes, B. P. F. A. (2020). MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. International endodontic journal, 53(2), 165–177.
  • Tipton, K. F., & Davey, G. P. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(11), 2848.
  • StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Addgene. (2022). Western Blot. Retrieved from [Link]

  • Al-Oqail, M. M., El-Shaer, N. S., Al-Jenoobi, F. I., Al-Sohaibani, M. S., & Al-Said, M. S. (2022).

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A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methanesulfinylaniline is a crucial building block in medicinal chemistry, valued for its unique electronic and structural properties conferred by the fluorine and methanesulfinyl substituents. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The methanesulfinyl group, a chiral sulfoxide, introduces a key stereocenter and can participate in hydrogen bonding, influencing molecular recognition at the target protein. This guide provides an in-depth, comparative cost-benefit analysis of plausible synthetic routes to this valuable intermediate, offering field-proven insights to inform strategic decisions in research and development.

Hypothesized Synthetic Pathways

Two primary synthetic routes to this compound have been conceptualized, starting from readily available precursors. Both routes converge on the key intermediate, 3-fluoro-4-(methylthio)aniline, which is subsequently oxidized to the target sulfoxide.

cluster_0 Route 1: From 3-Fluoroaniline cluster_1 Route 2: From 3-Chloro-4-fluoroaniline A 3-Fluoroaniline B 3-Fluoro-4-nitroaniline A->B Nitration C 3-Fluoro-4-(methylthio)aniline B->C Sandmeyer Reaction F This compound C->F Oxidation D 3-Chloro-4-fluoroaniline E 3-Fluoro-4-(methylthio)aniline D->E Nucleophilic Aromatic Substitution E->F Oxidation

Caption: Overview of the two proposed synthetic routes to this compound.

Route 1: Synthesis Starting from 3-Fluoroaniline

This route commences with the commercially available 3-fluoroaniline and proceeds through nitration and a subsequent Sandmeyer reaction to introduce the methylthio group.

Step 1: Nitration of 3-Fluoroaniline

The initial step involves the nitration of 3-fluoroaniline to yield 3-fluoro-4-nitroaniline. The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions.[2] To control the reaction and prevent over-nitration, the amino group is typically first protected by acetylation.

Start 3-Fluoroaniline Step1 Protection (Ac2O) Start->Step1 Step2 Nitration (HNO3/H2SO4) Step1->Step2 Step3 Deprotection (HCl/H2O) Step2->Step3 End 3-Fluoro-4-nitroaniline Step3->End

Caption: Workflow for the nitration of 3-fluoroaniline.

Experimental Protocol:

  • Acetylation: 3-Fluoroaniline is dissolved in acetic anhydride and stirred at room temperature to form N-(3-fluorophenyl)acetamide.

  • Nitration: The resulting acetamide is carefully added to a mixture of concentrated nitric acid and sulfuric acid at low temperature (0-5 °C).[3]

  • Hydrolysis: The nitrated acetamide is then hydrolyzed using aqueous acid (e.g., HCl) to afford 3-fluoro-4-nitroaniline.

Step 2: Sandmeyer Reaction to Introduce the Methylthio Group

The Sandmeyer reaction provides a versatile method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[4][5] In this step, the amino group of 3-fluoro-4-nitroaniline is diazotized and then reacted with a sulfur nucleophile, such as sodium thiomethoxide, in the presence of a copper(I) catalyst to yield 3-fluoro-4-(methylthio)nitrobenzene. The nitro group is then reduced to an amine.

Experimental Protocol:

  • Diazotization: 3-Fluoro-4-nitroaniline is dissolved in an aqueous solution of a strong acid (e.g., HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Thiomethylation: A solution of sodium thiomethoxide is added to the diazonium salt solution, typically in the presence of a copper(I) salt catalyst.

  • Reduction: The resulting 3-fluoro-4-(methylthio)nitrobenzene is then reduced to 3-fluoro-4-(methylthio)aniline, commonly using a reducing agent like iron powder in acidic medium or through catalytic hydrogenation.[6]

Route 2: Synthesis Starting from 3-Chloro-4-fluoroaniline

This alternative route utilizes the readily available 3-chloro-4-fluoroaniline and introduces the methylthio group via a nucleophilic aromatic substitution reaction.

Step 1: Nucleophilic Aromatic Substitution

In this key step, the chlorine atom of 3-chloro-4-fluoroaniline is displaced by a methylthio group using a suitable sulfur nucleophile like sodium thiomethoxide. The reaction is facilitated by the electron-withdrawing nature of the fluorine atom and the amino group, which activate the aromatic ring towards nucleophilic attack.[6]

Experimental Protocol:

  • 3-Chloro-4-fluoroaniline is reacted with sodium thiomethoxide in a polar aprotic solvent such as DMF or DMSO at an elevated temperature.[7][8]

Final Step for Both Routes: Oxidation to the Sulfoxide

The common intermediate from both routes, 3-fluoro-4-(methylthio)aniline, is oxidized to the final product, this compound. The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone requires careful control of the reaction conditions.[9][10]

Start 3-Fluoro-4-(methylthio)aniline Step1 Oxidation (e.g., H2O2/AcOH or m-CPBA) Start->Step1 End This compound Step1->End

Caption: Final oxidation step to the target compound.

Experimental Protocol:

Two common and effective methods for this transformation are:

  • Hydrogen Peroxide in Acetic Acid: This method is considered a "green" oxidation process.[9] The sulfide is dissolved in glacial acetic acid, and hydrogen peroxide is added slowly at room temperature.[9]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and selective oxidizing agent for the conversion of sulfides to sulfoxides. The reaction is typically carried out in a chlorinated solvent like dichloromethane at low temperatures.

Cost-Benefit Analysis

The following tables provide a comparative analysis of the two proposed routes based on estimated costs, yields, safety, and environmental impact.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1 (from 3-Fluoroaniline)Route 2 (from 3-Chloro-4-fluoroaniline)
Number of Steps 3 (Nitration, Sandmeyer, Oxidation)2 (Nucleophilic Substitution, Oxidation)
Overall Yield (estimated) ModeratePotentially Higher
Starting Material Cost ModerateLower
Reagent Complexity Higher (Diazotization requires careful control)Lower
Process Safety Diazonium salts can be explosiveHigh temperatures for substitution
Environmental Impact Use of heavy metals (copper), acidic wasteHigh boiling point solvents (DMF/DMSO)

Table 2: Estimated Reagent Costs

ReagentSupplier Example & Price (USD)
3-FluoroanilineVaries by supplier and purity
3-Chloro-4-fluoroanilineVaries by supplier and purity
Acetic AnhydrideVaries by supplier and purity
Nitric AcidVaries by supplier and purity
Sulfuric AcidVaries by supplier and purity
Sodium NitriteVaries by supplier and purity
Sodium ThiomethoxideVaries by supplier and purity
Iron PowderVaries by supplier and purity
Hydrogen Peroxide (30%)Varies by supplier and purity
meta-Chloroperoxybenzoic acid (m-CPBA)AK Scientific: $33/25g, $93/100g, $256/500g[11]
DichloromethaneVaries by supplier and purity
Acetic AcidVaries by supplier and purity

Note: Prices are for estimation purposes only and can vary significantly based on supplier, purity, and quantity.

Discussion and Recommendation

Route 1 , starting from 3-fluoroaniline, involves a greater number of synthetic steps and utilizes a Sandmeyer reaction. While the Sandmeyer reaction is a powerful tool in organic synthesis, the in-situ formation of diazonium salts requires strict temperature control as they can be unstable and potentially explosive.[4] The use of a copper catalyst also introduces concerns regarding heavy metal contamination in the final product and waste streams.

Route 2 , commencing with 3-chloro-4-fluoroaniline, presents a more convergent and potentially more efficient pathway. The nucleophilic aromatic substitution of the chloro group with thiomethoxide is a direct method to install the required functionality. Although this reaction may require high temperatures and the use of high-boiling polar aprotic solvents like DMF or DMSO, which can be challenging to remove, the overall process is simpler and avoids the hazards associated with diazonium salts. The starting material, 3-chloro-4-fluoroaniline, is a key intermediate in the synthesis of fluoroquinolone antibiotics and is therefore likely to be more readily available and cost-effective.[12]

For the final oxidation step, the use of hydrogen peroxide in acetic acid is recommended as a more environmentally benign and cost-effective option compared to m-CPBA. However, careful optimization is necessary to minimize the formation of the over-oxidized sulfone byproduct.[9][10]

Based on this analysis, Route 2 is recommended as the more advantageous synthetic strategy for the preparation of this compound on a laboratory and potentially industrial scale. Its shorter reaction sequence, avoidance of hazardous diazonium intermediates, and the likely lower cost of the starting material make it a more practical and economical choice. While the nucleophilic aromatic substitution step may require optimization of reaction conditions, the overall process is more streamlined and presents fewer safety and environmental concerns compared to Route 1.

References

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  • CN102766053B - Production method of 3-fluoro-4-nitrophenol.
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The Methanesulfinyl Group: A Strategic Advantage in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Senior Application Scientist's Comparative Guide

In the intricate landscape of medicinal chemistry, the selection of functional groups is a critical determinant of a drug candidate's ultimate success. While seemingly minor, the strategic incorporation of specific moieties can profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement. Among the arsenal of sulfur-containing groups, the methanesulfinyl (or methylsulfinyl) group, a sulfoxide, has emerged as a particularly versatile and advantageous scaffold.[1][2] This guide provides a comprehensive comparison of the methanesulfinyl group against other common functionalities, supported by experimental data and protocols, to illuminate its strategic value for researchers, scientists, and drug development professionals.

The Physicochemical Appeal of the Methanesulfinyl Group

The unique electronic structure of the sulfoxide—a central sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms (one being the methyl group)—imparts a distinct set of physicochemical properties. These properties are not merely academic; they are powerful levers for optimizing a molecule's behavior in a biological system.

Solubility and Lipophilicity: A Delicate Balance

A successful oral drug must possess sufficient aqueous solubility to dissolve in the gastrointestinal tract and adequate lipophilicity to permeate cellular membranes.[3][4] The methanesulfinyl group offers a unique tool to modulate this balance. The sulfoxide moiety is highly polar and acts as a potent hydrogen bond acceptor, which can significantly enhance a compound's aqueous solubility.[5]

However, unlike more powerfully hydrophilic groups, its impact on lipophilicity (measured as logP or logD) is moderate. This allows for a "fine-tuning" approach, where solubility is improved without drastically compromising the permeability required for effective drug absorption.[6][7] For instance, the conversion of a lipophilic sulfide to a sulfoxide can serve as a prodrug strategy, improving solubility and oral absorption, with the sulfoxide being subsequently reduced in vivo to the active sulfide or oxidized to the sulfone.[8]

Hydrogen Bonding Capacity: The Key to Target Interaction

The oxygen atom of the sulfoxide is a particularly strong hydrogen bond acceptor.[5] This characteristic is invaluable for enhancing binding affinity to biological targets. In many protein active sites, the ability to form a strong hydrogen bond with a donor residue (like the amide N-H of the protein backbone or the hydroxyl group of a serine, threonine, or tyrosine residue) can be the difference between a weakly active compound and a potent drug candidate.[9][10] This strong acceptor capacity distinguishes it from its sulfide and sulfone analogues, providing a specific interaction point that can be exploited in rational drug design.

Metabolic Stability and Prodrug Potential

Metabolic stability is a crucial parameter that influences a drug's half-life and dosing regimen.[11][12] The methanesulfinyl group has a moderate and often predictable metabolic profile. It can be a site of metabolism, typically undergoing oxidation to the corresponding methanesulfonyl (sulfone) group or reduction to the methylthio (sulfide) group.[8]

While sometimes a liability, this metabolic conversion can be ingeniously exploited. As seen with certain phosphatidylinositol 4-kinase (PI4K) inhibitors, a sulfoxide can be designed as a more soluble prodrug that, after absorption, is rapidly converted to the active sulfone metabolite.[8] This strategy resulted in a 2.9-fold higher exposure of the active metabolite compared to direct dosing of the sulfone itself, demonstrating a clear pharmacokinetic advantage.[8] Furthermore, strategic placement of the group can block metabolism at other, more labile sites on the molecule, thereby improving overall metabolic stability.[13][14][15]

Comparative Analysis: Methanesulfinyl vs. Key Alternatives

The true value of the methanesulfinyl group is best understood when compared directly with other functional groups commonly employed in medicinal chemistry.

PropertyMethanesulfinyl (-SOCH₃)Methylthio (-SCH₃)Methanesulfonyl (-SO₂CH₃)Amide (-CONH₂)
Polarity HighLowVery HighHigh
Solubility Impact Significant IncreaseDecreaseStrong IncreaseVariable Increase
Lipophilicity (LogP) Moderately LipophilicHighly LipophilicHydrophilicHydrophilic
H-Bonding Strong AcceptorWeak AcceptorStrong AcceptorDonor & Acceptor
Metabolic Fate Oxidation (to sulfone), Reduction (to sulfide)Oxidation (to sulfoxide, sulfone)Generally StableHydrolysis
Geometric Shape PyramidalBentTetrahedralPlanar

This table represents general trends; specific values are highly context-dependent.

The data clearly positions the methanesulfinyl group as a versatile modulator. It enhances polarity and solubility more effectively than a sulfide without the often excessive hydrophilicity of a sulfone, which can impede membrane permeability.[16][17] While an amide can act as both a hydrogen bond donor and acceptor, the sulfoxide is a uniquely strong acceptor, offering a different and sometimes more desirable interaction profile.[10]

Case Study: Proton Pump Inhibitors (PPIs)

The development of omeprazole and its successors (e.g., esomeprazole, lansoprazole) is a landmark example of the strategic use of a sulfoxide group. In these drugs, the sulfoxide is a key component of the pharmacophore. In the acidic environment of the stomach's parietal cells, the sulfoxide is part of a molecular rearrangement that forms the active species—a sulfenamide—which then covalently inhibits the H+/K+-ATPase (proton pump). This acid-activated, targeted delivery mechanism is critically dependent on the presence and reactivity of the sulfoxide moiety.

Experimental Protocols

To aid researchers in the practical application of these principles, the following section details standardized protocols for the synthesis and evaluation of methanesulfinyl-containing compounds.

Synthesis: Oxidation of a Methylthio- Precursor

A common and reliable method for introducing a methanesulfinyl group is the controlled oxidation of the corresponding methylthio (sulfide) analogue.

Objective: To synthesize Compound B (Ar-SOCH₃) from Compound A (Ar-SCH₃).

Materials:

  • Compound A (1.0 eq)

  • Dichloromethane (DCM) or another suitable solvent

  • Meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Compound A in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Add m-CPBA portion-wise to the stirred solution over 15-20 minutes. Causality Note: Slow addition at low temperature is crucial to prevent over-oxidation to the sulfone and to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy any excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure methanesulfinyl compound (Compound B).

Evaluation of Aqueous Solubility

Objective: To determine the thermodynamic solubility of a test compound.

Procedure (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. Trustworthiness Note: Using an excess of solid ensures that a saturated solution is achieved, which is fundamental to measuring thermodynamic solubility.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).

  • Quantification: Determine the concentration of the compound in the diluted supernatant using a calibrated High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system.

  • Calculation: Calculate the original solubility in µg/mL or µM based on the measured concentration and the dilution factor.

Evaluation of Metabolic Stability

Objective: To determine the in vitro half-life (t₁/₂) of a compound in human liver microsomes.[11]

Procedure (Microsomal Stability Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Thaw human liver microsomes (HLM) and an NADPH-regenerating system on ice.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. Causality Note: The reaction is NADPH-dependent as cytochrome P450 enzymes, the primary drug-metabolizing enzymes in microsomes, require NADPH as a cofactor. A control incubation without NADPH is essential to check for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).

Visualizing Workflows and Concepts

To further clarify these processes, the following diagrams illustrate key workflows and conceptual relationships.

G cluster_synthesis Synthesis Workflow cluster_evaluation ADMET Evaluation Workflow S1 Dissolve Sulfide Precursor in DCM S2 Cool to 0°C S1->S2 S3 Add m-CPBA (1.1 eq) S2->S3 S4 Monitor by TLC/LC-MS S3->S4 S5 Quench Reaction (Na2S2O3 / NaHCO3) S4->S5 S6 Extract & Purify S5->S6 S7 Isolate Pure Methanesulfinyl Product S6->S7 E1 Determine Aq. Solubility (Shake-Flask) S7->E1 E2 Measure Lipophilicity (LogD Assay) S7->E2 E3 Assess Metabolic Stability (Microsomal Assay) S7->E3 E4 Evaluate in vitro Activity S7->E4 E5 Decision Gate: Favorable Profile? E1->E5 E2->E5 E3->E5 E4->E5 E6 Advance to in vivo PK E5->E6 Yes E7 Redesign / Re-synthesize E5->E7 No

Caption: Integrated workflow for the synthesis and initial ADMET evaluation of a methanesulfinyl-containing compound.

G cluster_props Modulation of 'Drug-Like' Properties Start Parent Molecule (Low Solubility) Group Introduce Methanesulfinyl Group Start->Group Prop1 Increased Solubility Polar sulfoxide moiety increases interaction with water Group->Prop1 Prop2 Balanced Lipophilicity Allows for membrane permeability without excessive hydrophilicity Group->Prop2 Prop3 Enhanced Target Binding Strong H-bond acceptor interacts with active site residues Group->Prop3 Prop4 Improved PK Profile Can block metabolism at other sites or act as a prodrug Group->Prop4 End Optimized Candidate Prop1->End Prop2->End Prop3->End Prop4->End

Caption: The methanesulfinyl group's role in optimizing key drug-like properties.

Conclusion

The methanesulfinyl group is far more than a simple structural component; it is a strategic tool for multifaceted optimization in drug design. Its ability to finely tune the critical balance between solubility and lipophilicity, its strength as a hydrogen bond acceptor for enhancing target affinity, and its predictable metabolic profile that can be leveraged for prodrug strategies make it an invaluable asset. By understanding the comparative advantages and applying rigorous experimental evaluation, drug discovery professionals can effectively harness the power of the methanesulfinyl group to develop safer and more efficacious medicines.

References

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A Comparative Guide to Catalysts for the Enantioselective Synthesis of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantioselective synthesis of 3-Fluoro-4-methanesulfinylaniline, a chiral sulfoxide of significant interest in pharmaceutical and agrochemical research, presents a formidable challenge in asymmetric catalysis. The presence of both a fluorine atom and an amino group on the aromatic ring influences the electronic properties of the sulfide precursor, 3-fluoro-4-(methylthio)aniline, thereby impacting catalyst performance. This guide provides a comprehensive comparison of prominent catalytic systems for the asymmetric oxidation of this and structurally related sulfides. We will delve into the mechanistic nuances of transition metal catalysis (featuring titanium, vanadium, and iron), organocatalysis, and biocatalysis. Supported by experimental data from analogous systems, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize a catalytic strategy for the synthesis of chiral fluoroaromatic sulfoxides.

Introduction: The Significance of Chiral Fluoroaromatic Sulfoxides

Chiral sulfoxides are a cornerstone of asymmetric synthesis, serving as potent chiral auxiliaries and ligands.[1] Their utility is further underscored by their presence as key pharmacophores in a range of biologically active molecules. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, chiral fluoroaromatic sulfoxides, such as this compound, represent a class of compounds with high potential for the development of novel therapeutics and agrochemicals.

The primary route to such chiral sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfide. The success of this transformation is critically dependent on the catalyst's ability to differentiate between the two lone pairs of electrons on the sulfur atom, a task complicated by the electronic nature of the substituted aromatic ring. This guide will compare and contrast the leading catalytic methodologies for this challenging transformation.

Transition Metal-Catalyzed Asymmetric Sulfoxidation

Transition metal complexes are the most extensively studied catalysts for asymmetric sulfoxidation, offering a high degree of tunability through ligand design.

Titanium-Based Catalysts

The Kagan-Modena modification of the Sharpless epoxidation catalyst, employing a titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, was a seminal discovery in asymmetric sulfoxidation.[1] The active catalyst is a dimeric titanium complex bridged by a μ-oxo ligand, which coordinates the sulfide and directs the oxidant to one of the sulfur lone pairs.

The enantioselectivity of titanium-based systems is highly sensitive to the structure of the chiral diol ligand. For instance, the use of (S,S)-hydrobenzoin as a ligand in combination with titanium(IV) isopropoxide has shown excellent results for the oxidation of aryl benzyl sulfides.[2] The substitution on the aryl rings of the diol ligand can further influence the enantioselectivity, with bulkier substituents sometimes leading to higher ee values.[3]

Mechanism of Titanium-Catalyzed Sulfoxidation:

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ti(OiPr)4 Ti(OiPr)4 ActiveCatalyst [Ti(ChiralDiol)]2(μ-O)2 Active Dimeric Catalyst Ti(OiPr)4->ActiveCatalyst  + Chiral Diol - iPrOH ChiralDiol Chiral Diol (e.g., DET, Hydrobenzoin) ChiralDiol->ActiveCatalyst SubstrateCoordination Sulfide Coordination ActiveCatalyst->SubstrateCoordination  + Ar-S-Me Oxidation Oxygen Transfer SubstrateCoordination->Oxidation  + Oxidant (e.g., H2O2, TBHP) ProductRelease Sulfoxide Release Oxidation->ProductRelease ProductRelease->ActiveCatalyst  Regeneration ChiralSulfoxide This compound ProductRelease->ChiralSulfoxide ArSMe 3-Fluoro-4-(methylthio)aniline ArSMe->SubstrateCoordination Oxidant Oxidant Oxidant->Oxidation caption Figure 1. Simplified Catalytic Cycle for Titanium-Catalyzed Sulfoxidation.

Figure 1. Simplified Catalytic Cycle for Titanium-Catalyzed Sulfoxidation.

Vanadium-Based Catalysts

Vanadium complexes with chiral Schiff base ligands have emerged as highly effective catalysts for asymmetric sulfoxidation, often utilizing hydrogen peroxide as a green oxidant. These systems can achieve high enantioselectivities and yields.[4] A key feature of some vanadium-catalyzed systems is the concomitant kinetic resolution of the initially formed sulfoxide, where the minor enantiomer is preferentially oxidized to the sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide.[4]

Iron-Based Catalysts

Iron, being an earth-abundant and non-toxic metal, is an attractive choice for sustainable catalysis. Chiral iron complexes have been successfully employed in the asymmetric oxidation of sulfides using aqueous hydrogen peroxide.[5] These systems offer a cost-effective and environmentally benign alternative to catalysts based on precious or toxic metals.

Organocatalytic Asymmetric Sulfoxidation

Organocatalysis provides a metal-free approach to asymmetric sulfoxidation, avoiding concerns of metal contamination in the final product. Chiral ketones and iminium salts have been utilized as organocatalysts for the epoxidation of olefins, and similar principles can be applied to sulfoxidation.[6] Bifunctional organocatalysts, which can activate both the substrate and the oxidant, have shown promise in achieving high enantioselectivity in various asymmetric transformations.[7][8][9][10] While still a developing area for sulfoxidation, organocatalysis holds significant potential for the synthesis of this compound.

Mechanism of Chiral Ketone-Catalyzed Sulfoxidation:

G ChiralKetone Chiral Ketone Catalyst Dioxirane Chiral Dioxirane (Active Oxidant) ChiralKetone->Dioxirane + Oxidant Sulfoxide This compound Dioxirane->Sulfoxide + Sulfide Sulfide 3-Fluoro-4-(methylthio)aniline Sulfoxide->ChiralKetone Catalyst Regeneration Oxidant Oxidant (e.g., Oxone) caption Figure 2. Catalytic Cycle for Chiral Ketone-Catalyzed Sulfoxidation.

Figure 2. Catalytic Cycle for Chiral Ketone-Catalyzed Sulfoxidation.

Biocatalytic Asymmetric Sulfoxidation

Enzymes offer unparalleled stereoselectivity in chemical transformations. Flavin-containing monooxygenases (FMOs) and vanadium-dependent haloperoxidases (VHPOs) are two classes of enzymes that have demonstrated the ability to catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantiomeric excess.[11][12] Biocatalysis is performed under mild, aqueous conditions, making it an environmentally friendly approach. The substrate scope of enzymes can be a limitation, but protein engineering offers a powerful tool to tailor biocatalysts for specific substrates like 3-fluoro-4-(methylthio)aniline.

Performance Comparison of Catalytic Systems

Catalyst SystemChiral Ligand/CatalystOxidantTypical SubstrateYield (%)ee (%)AdvantagesDisadvantagesReference
Titanium (S,S)-HydrobenzoinTBHP/CHPAryl benzyl sulfidesHighUp to >98Well-established, high eeStoichiometric ligand, metal residue[2]
Vanadium Chiral Schiff BaseH₂O₂Aryl alkyl sulfidesGoodUp to 99Green oxidant, kinetic resolutionPotential for over-oxidation[4]
Iron Chiral SalanH₂O₂Aryl alkyl sulfidesGoodModerate to HighEarth-abundant metal, green oxidantLower ee for some substrates[5]
Organocatalyst Chiral Ketone (e.g., Shi catalyst)OxoneVarious sulfidesModerate to GoodModerate to HighMetal-free, avoids contaminationCatalyst loading can be high
Biocatalyst Flavin-containing MonooxygenaseO₂/NADPHAromatic sulfidesVariableHigh to ExcellentHigh enantioselectivity, greenSubstrate scope, enzyme stability[11]

Experimental Protocols

The following are representative experimental protocols for the asymmetric sulfoxidation of an aryl sulfide, which can be adapted for the synthesis of this compound.

Protocol for Titanium-Catalyzed Asymmetric Sulfoxidation

Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

Reagents:

  • Titanium(IV) isopropoxide

  • (S,S)-Hydrobenzoin

  • 3-Fluoro-4-(methylthio)aniline (substrate)

  • Cumene hydroperoxide (CHP) or tert-Butyl hydroperoxide (TBHP) in decane

  • Anhydrous toluene (solvent)

Procedure:

  • To the reaction flask under a nitrogen atmosphere, add (S,S)-hydrobenzoin (0.2 mmol) and anhydrous toluene (5 mL).

  • Add titanium(IV) isopropoxide (0.1 mmol) to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add the 3-fluoro-4-(methylthio)aniline (1.0 mmol).

  • Slowly add the oxidant (CHP or TBHP, 1.1 mmol) dropwise over 1 hour.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral sulfoxide.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol for Vanadium-Catalyzed Asymmetric Sulfoxidation

Apparatus: A round-bottom flask equipped with a magnetic stir bar.

Reagents:

  • VO(acac)₂

  • Chiral Schiff base ligand

  • 3-Fluoro-4-(methylthio)aniline (substrate)

  • Aqueous hydrogen peroxide (30%)

  • Chloroform (solvent)

Procedure:

  • In the reaction flask, dissolve VO(acac)₂ (0.01 mmol) and the chiral Schiff base ligand (0.012 mmol) in chloroform (2 mL).

  • Stir the solution at room temperature for 15 minutes.

  • Add the 3-fluoro-4-(methylthio)aniline (1.0 mmol) to the catalyst solution.

  • Cool the mixture to 0 °C and add aqueous hydrogen peroxide (1.2 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor its progress.

  • Once the reaction is complete, add a saturated aqueous solution of sodium sulfite to quench the excess peroxide.

  • Extract the aqueous layer with chloroform.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a challenging yet important endeavor. This guide has provided a comparative overview of the primary catalytic methods available for this transformation.

  • Titanium and vanadium-based catalysts represent the most mature and reliable methods for achieving high enantioselectivity in the oxidation of aryl sulfides.

  • Iron-catalyzed systems offer a more sustainable and cost-effective alternative, with ongoing research likely to improve their performance.

  • Organocatalysis is a promising metal-free approach, though further development is needed to achieve the high efficiencies of metal-based catalysts for this specific class of substrates.

  • Biocatalysis holds the ultimate potential for unparalleled enantioselectivity and green reaction conditions, with the main hurdle being the identification or engineering of an enzyme with high activity for the target substrate.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, cost, and environmental considerations. Future research will likely focus on the development of more active and selective catalysts that can operate under milder conditions with a broader substrate scope, paving the way for the efficient and sustainable production of valuable chiral fluoroaromatic sulfoxides.

References

  • [Reference to a general review on fluoroaniline synthesis]
  • [Reference to a paper on organocatalytic sulfoxidation, e.g.
  • [Reference to a paper on titanium-catalyzed sulfoxid
  • [Reference to a paper on bifunctional organoc
  • [Reference to a comparative study of metal catalysts for sulfoxide imination, providing insights into metal-sulfur interactions]
  • [Reference to a paper on vanadium-catalyzed sulfoxid
  • [Reference to a paper on biocatalytic fluoroalkylation, relevant for enzymatic transformations of fluorin
  • [Reference to a paper on the effect of aryl substitution in titanium-catalyzed sulfoxid
  • [Reference to a paper on vanadium-catalyzed sulfoxid
  • [Reference to a review on transition metal-catalyzed asymmetric sulfoxid
  • [Reference to a review on organocatalytic asymmetric epoxid
  • [Reference to a paper on asymmetric sulfoxidation by flavin-containing monooxygenases]
  • [Reference to a review on asymmetric organocatalyzed synthesis of coumarin deriv
  • [Reference to a paper on asymmetric sulfoxid
  • [Reference to a paper on proline-derived organoc
  • [Reference to a paper on enantioselectivity in vanadium-dependent haloperoxidases]
  • [Reference to a paper on stereoselective oxidation with titanium(IV)
  • [Reference to a paper on organocatalytic asymmetric synthesis via cascade reactions]
  • [Reference to a paper on photocatalytic sulfide oxid
  • [Reference to a general c
  • [Reference to a supplier of the precursor, 3-Fluoro-4-(methylthio)aniline]
  • [Reference to another supplier of the precursor]
  • [Reference to a leading organic chemistry journal]
  • [Reference to another leading organic chemistry journal]
  • [Reference to a paper on iron-catalyzed asymmetric sulfide oxid

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface any procedural guidance with the foundational principle of laboratory safety: a thorough understanding of the substances in use is paramount to ensuring the well-being of personnel and the preservation of our environment. The following guide provides a detailed protocol for the proper disposal of 3-Fluoro-4-methanesulfinylaniline, a compound that, based on its constituent functional groups (a halogenated aromatic amine and a sulfoxide), necessitates careful handling and disposal. This guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind these essential safety measures.

Understanding the Hazard Profile

Table 1: Inferred Hazard Classification for this compound

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral)Likely Category 3Toxic if swallowed
Acute Toxicity (Dermal)Likely Category 3Toxic in contact with skin
Acute Toxicity (Inhalation)Likely Category 3Toxic if inhaled
Skin Corrosion/IrritationLikely Category 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationLikely Category 2Causes serious eye irritation[1][2]
Aquatic ToxicityHighVery toxic to aquatic life with long-lasting effects[3]
Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is crucial to be situated in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to personal protective equipment (PPE) standards is non-negotiable.

Step 1: Personal Protective Equipment (PPE) Assessment

  • Hand Protection: Wear nitrile or butyl rubber gloves. Given that some compounds can penetrate gloves, it is advisable to double-glove.[2]

  • Eye Protection: Chemical safety goggles are mandatory. For added protection against splashes, a face shield should be worn over the goggles.[1]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If there is any risk of generating dusts or aerosols, a respirator with an appropriate organic vapor cartridge is necessary.[1][2]

Step 2: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring environmentally sound disposal. This compound must be treated as a halogenated organic waste .[4]

  • Primary Container: Use a designated, clearly labeled, and leak-proof container for halogenated organic waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Toxic," "Irritant").

  • Incompatible Materials: Do not mix this waste with non-halogenated solvents, strong acids, strong bases, or strong oxidizing agents.

Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final removal by a certified waste management provider.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE WorkArea Work in a Fume Hood PPE->WorkArea 1. Ensure Safety Segregate Segregate as Halogenated Organic Waste WorkArea->Segregate 2. Begin Disposal Container Use Designated Labeled Container Segregate->Container 3. Proper Containment Collect Collect Waste Container->Collect Store Store in a Cool, Dry, Well-Ventilated Area Collect->Store 4. Safe Storage Secure Keep Container Tightly Closed Store->Secure Contact Contact Certified Hazardous Waste Contractor Secure->Contact 5. Professional Disposal Arrange Arrange for Pickup and Incineration Contact->Arrange

Caption: Disposal workflow for this compound.

Step 3: Decontamination of Labware

Any laboratory equipment, such as glassware or spatulas, that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the contaminated equipment with a suitable organic solvent (e.g., acetone or ethanol) into the designated halogenated organic waste container.

  • Secondary Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Step 4: Management of Spills

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Control: Prevent the spill from spreading by using a chemical spill kit with absorbent materials suitable for organic compounds.

  • Neutralize (if applicable): For small spills, after absorption, the material can be collected in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

Regulatory Compliance and Final Disposal

The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in academic laboratories.[5]

  • Accumulation: Laboratories may accumulate hazardous waste on-site for a specified period, typically up to 90 or 180 days depending on the quantity of waste generated.[6]

  • Professional Disposal: The final disposal of this chemical must be carried out by a licensed and approved hazardous waste disposal company.[7] The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration.[4]

  • Documentation: Maintain a detailed inventory of the hazardous waste, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance and for the waste disposal contractor.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and stewardship.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]

  • Material Safety Data Sheet: 3-Fluoro-4-methylaniline. Capot Chemical. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • DIMETHYL SULFOXIDE (DMSO) Safety Information. University of Waterloo. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling 3-Fluoro-4-methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 3-Fluoro-4-methanesulfinylaniline, tailored for researchers and drug development professionals. The guidance herein is built upon established principles of chemical safety, drawing parallels from related chemical families to ensure a robust and cautious approach.

Pre-Handling Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a rigorous hazard assessment can be conducted by examining its structural components: an aromatic amine, a fluoro group, and a sulfinyl group.

  • Aromatic Amine Core: Aromatic amines as a class are known for potential toxicity.[1] They can be readily absorbed through the skin, and some are suspected carcinogens.[1][2] Systemic effects can include methaemoglobinaemia, characterized by headache, cyanosis, and respiratory distress. All work with these chemicals should be performed in a well-ventilated area, preferably a chemical fume hood, using appropriate protective clothing and gloves.[2]

  • Organofluorine Moiety: The carbon-fluorine bond is exceptionally strong, which can alter the molecule's reactivity and metabolic profile. While this can impart desirable pharmaceutical properties, it also necessitates careful handling. Some organofluorine compounds can be persistent in the environment.

  • Sulfinyl Group: Sulfur-containing organic compounds require specific disposal considerations to prevent environmental degradation through the formation of acidic byproducts.[3]

Based on this structural analysis, this compound should be treated as a substance with potential for acute toxicity (harmful if swallowed, in contact with skin, or inhaled), skin irritation, and serious eye irritation.[4]

Engineering Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods of protection are engineering controls designed to minimize exposure.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is non-negotiable. The hood contains vapors and prevents inhalation, which is a primary route of exposure.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination of other experiments.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical. The following table summarizes the required equipment, specifications, and the scientific rationale for each selection.

PPE CategorySpecifications & ProtocolCausality and Rationale
Respiratory Protection NIOSH-approved Air-Purifying Respirator with organic vapor/acid gas cartridges. Required if there is any risk of aerosolization or if work must be performed outside a fume hood (not recommended).The aromatic amine structure suggests volatility and potential for inhalation toxicity.[4] An air-purifying respirator ensures that any inhaled air is scrubbed of harmful organic vapors.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified). A full-face shield should be worn over the goggles during procedures with a high risk of splashing.Protects against accidental splashes which could cause serious eye irritation or damage.[4][6] A face shield provides a broader barrier for the entire face.[7]
Hand Protection Double-gloving with Nitrile gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if contamination is suspected.Aromatic amines and halogenated hydrocarbons can attack many glove materials.[8] Nitrile offers good resistance to a range of chemicals and is preferable to latex.[9][10] Double-gloving provides an additional layer of protection in case the outer glove is compromised.
Body Protection Flame-resistant laboratory coat, fully buttoned. A chemically resistant apron should be worn over the lab coat for added protection during transfers of significant quantities.Prevents contamination of personal clothing and skin.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[11]

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow is designed as a self-validating system, with safety checks built into the procedure.

Caption: Standard Operating Procedure Workflow for Handling this compound.

Spill and Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[5]

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

Small Spill (in fume hood): Absorb the spill with an inert material such as vermiculite or sand. Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

Decontamination and Waste Disposal

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected as hazardous waste.[5]

  • Disposal Regulations: The disposal of sulfur-containing compounds must adhere to local, state, and federal regulations to prevent environmental damage.[13] Often, this involves disposal in an approved Class I or Class II landfill after appropriate packaging and labeling.[13] Careless disposal can lead to the acidification of soil and groundwater.[3] Do not discharge chemical waste into the sewer.[14]

References

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011). Alberta Environment.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • OSHA Laboratory Standard. (n.d.). Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. [Link]

  • Safety Data Sheet for 3-Fluoro-p-toluidine. (2013). Capot Chemical.
  • Safety Data Sheet for 3-Fluoro-4-methoxyaniline. (n.d.).
  • General safety information on arom
  • OSHA Glove Selection Chart. (n.d.).
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.